4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYASYYYCLBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120422-93-7 | |
| Record name | 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. As a bioisostere of purine, this fused bicyclic system is featured in a multitude of compounds investigated for diverse therapeutic applications, including roles as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders. The specific substitution pattern of a molecule like this compound makes it a highly valuable and versatile intermediate. The chlorine atom at the 4-position serves as an excellent synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, or through nucleophilic aromatic substitution.[1][2]
This guide provides a comprehensive overview of a robust and field-proven synthetic strategy for preparing this compound. We will delve into the strategic rationale, detailed experimental protocols, and the mechanistic underpinnings of each transformation, offering insights for researchers in organic synthesis and drug discovery.
Part 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to the target molecule involves the disconnection of the C-Cl bond, revealing the key precursor, 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This lactam intermediate is the cornerstone of the synthesis. The pyridine ring of this intermediate can be conceptually disconnected, leading back to a suitably functionalized pyrazole, specifically a 5-aminopyrazole with a carboxylate or related group at the 4-position. This establishes a linear synthetic strategy focused on two primary phases: the construction of the pyrazolo[4,3-c]pyridin-4-one core and its subsequent chlorination.
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Synthesis of the Key Intermediate: 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
The formation of the bicyclic lactam core is achieved through a two-step process starting from commercially available reagents.
Step 1: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
This initial step involves the construction of the substituted pyrazole ring. A well-established method is the condensation of a β-ketoester with an activated nitrile, followed by cyclization with hydrazine.
Causality and Expertise: The choice of ethyl acetoacetate provides the required 3-methyl substitution pattern on the final pyrazole ring. Condensation with ethyl cyanoacetate in the presence of a base like piperidine generates an activated alkene intermediate, which readily undergoes cyclization upon treatment with hydrazine hydrate to form the stable 5-aminopyrazole ring system. This is a variation of the classic Knorr pyrazole synthesis, prized for its reliability and high yields.
Experimental Protocol:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (3-4 mL/g of starting material), add piperidine (0.1 eq) dropwise.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for an additional 3-5 hours.
-
Upon cooling, a solid precipitate will form. Collect the solid by filtration, wash thoroughly with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.
Step 2: Cyclization to 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
The annulation of the pyridine ring is accomplished by reacting the aminopyrazole carboxylate with a source of the final two carbons of the pyridine ring, followed by cyclization. A highly effective method involves the use of dimethylformamide-dimethylacetal (DMF-DMA).
Causality and Expertise: DMF-DMA serves a dual role as both a reagent and a solvent. It reacts with the primary amino group of the pyrazole to form a dimethylaminomethylene intermediate. The subsequent intramolecular cyclization is driven by heating, where the ester group is attacked by the nitrogen of the newly formed enamine, eliminating methanol and dimethylamine to yield the thermodynamically stable fused aromatic lactam system. This one-pot procedure is efficient and avoids the need for isolating the intermediate.
Experimental Protocol:
-
Suspend Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in DMF-DMA (5.0-10.0 eq).
-
Heat the mixture to reflux (typically 130-150°C) for 6-12 hours. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the excess DMF-DMA under reduced pressure.
-
Triturate the resulting residue with diethyl ether or ethyl acetate to induce precipitation.
-
Collect the solid by filtration, wash with the trituration solvent, and dry under vacuum to afford 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
Part 3: Final Chlorination Step
The conversion of the pyrazolopyridinone to the target 4-chloro derivative is a critical transformation. This is reliably achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Causality and Expertise: The oxygen of the lactam is nucleophilic and attacks the phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position in a process analogous to a Vilsmeier-Haack reaction, leading to the aromatic 4-chloro product.[3][4] Refluxing in neat POCl₃ ensures the reaction goes to completion. The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.
Caption: Simplified mechanism for the chlorination of the lactam.
Experimental Protocol:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Carefully add 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (10-20 eq). A tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) can optionally be added to neutralize the generated HCl.[5]
-
Heat the mixture to reflux (approx. 107°C) for 2-4 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
The product will often precipitate as a solid. If not, extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Part 4: Data Summary
The following table summarizes the key parameters for the proposed synthetic workflow.
| Step | Transformation | Key Reagents | Typical Conditions | Typical Yield |
| 1 | Pyrazole Formation | Ethyl acetoacetate, Ethyl cyanoacetate, Hydrazine | Reflux in Ethanol | 75-90% |
| 2 | Pyridine Ring Annulation | DMF-DMA | Reflux, 130-150°C | 60-80% |
| 3 | Chlorination | POCl₃ | Reflux, ~107°C | 65-85% |
Conclusion
The synthesis of this compound is a robust and reproducible process that proceeds through the formation and subsequent chlorination of a key lactam intermediate, 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. The methodologies presented herein are based on well-established, high-yielding reactions in heterocyclic chemistry.[6][7][8] This versatile chlorinated intermediate serves as a crucial building block for the synthesis of more complex, biologically active molecules, making this synthetic guide a valuable resource for professionals in drug discovery and development.
References
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- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
- National Institutes of Health (NIH). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
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Physicochemical properties of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazolo[4,3-c]pyridine scaffold, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide details its core physicochemical properties, anticipated spectroscopic profile, key aspects of its synthesis and chemical reactivity, and its potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's scientific and practical value.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are considered "privileged structures" in medicinal chemistry.[1] Their structural similarity to purine bases allows them to interact with a wide range of biological targets. The pyrazolo[4,3-c]pyridine core, in particular, has been incorporated into compounds investigated as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system (CNS).[1][2]
This compound emerges as a strategically important derivative. The chlorine atom at the 4-position acts as a versatile reactive handle, primarily for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This feature allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 3-position provides an additional point for steric and electronic modulation.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
While extensive experimental data for this specific derivative is not widely published, its properties can be reliably predicted using computational models. These predictions, combined with experimental data from the parent scaffold, provide a strong foundation for its handling and application in research.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.59 g/mol | [4] |
| Monoisotopic Mass | 167.02502 Da | [3] |
| Canonical SMILES | CC1=C2C(=NN1)C=CN=C2Cl | [3] |
| InChIKey | KDNYASYYYCLBOA-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.8 | [3] |
| Predicted H-Bond Donors | 1 | [5] |
| Predicted H-Bond Acceptors | 2 | [5] |
| Topological Polar Surface Area | 41.6 Ų |[6] |
For contextual understanding, the experimental properties of the closely related parent compound, 4-Chloro-1H-pyrazolo[4,3-c]pyridine, are presented below. These values offer a practical baseline for anticipating the behavior of the methylated derivative.
Table 2: Experimental Properties of the Parent Scaffold: 4-Chloro-1H-pyrazolo[4,3-c]pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 871836-51-0 | [5] |
| Molecular Weight | 153.57 g/mol | [7] |
| Appearance | Solid (white to off-white) | [8] |
| Solubility in Water | Low solubility | [8] |
| Solubility in Organic Solvents | Soluble in DMSO, DMF |[8] |
Spectroscopic and Analytical Characterization (Anticipated Profile)
Confirmation of the structure and purity of this compound relies on a standard suite of analytical techniques. Below is the anticipated spectroscopic profile based on its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the pyrazole ring, and a sharp singlet around 2.0-2.5 ppm for the methyl (CH₃) protons. The exact chemical shifts of the aromatic protons would require specific spectral analysis or computational prediction.
-
¹³C NMR : The spectrum should reveal seven distinct carbon signals. This includes signals for the methyl carbon, five sp² carbons in the aromatic rings (two of which are bridgehead carbons), and the carbon atom bonded to the chlorine, which would be influenced by the halogen's electronegativity.
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₆ClN₃). The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum is expected to display a characteristic N-H stretching band (typically broad, around 3200-3400 cm⁻¹). Other significant peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and a C-Cl stretching vibration at lower frequencies.
-
Caption: Key reactivity pathways at the C4-position of the scaffold.
Applications in Research and Drug Development
The value of this compound lies in its role as a versatile intermediate. The pyrazolo[4,3-c]pyridine core is present in molecules with diverse biological activities, and this compound provides a direct route to novel analogues.
-
Kinase Inhibitor Scaffolds : Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The pyrazolopyridine framework is a well-established hinge-binding motif. Using this chloro-substituted intermediate, chemists can introduce various side chains via cross-coupling to target the solvent-exposed regions of different kinases.
-
Carbonic Anhydrase Inhibitors : Recent studies have shown that pyrazolo[4,3-c]pyridine sulfonamides can act as potent inhibitors of carbonic anhydrase isoforms, which are targets for antiglaucoma, anticonvulsant, and anticancer drugs. [2]* Fragment-Based Drug Discovery (FBDD) : This compound can be used as a starting fragment or as a building block to elaborate on initial fragment hits. Its defined vector for chemical modification (the C-Cl bond) makes it ideal for systematic library synthesis.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized in a laboratory setting.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the C4 position.
-
Reaction Setup : To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Solvent Addition : Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution : Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Protocol: Thermodynamic Solubility Assessment
This protocol outlines a method to determine the aqueous solubility of a synthesized derivative.
-
Sample Preparation : Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration : Agitate the suspension at room temperature (e.g., on a shaker) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Analysis : Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a pre-calibrated HPLC-UV method.
-
Quantification : Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its defined physicochemical properties and predictable reactivity, particularly at the C4-chloro position, make it an ideal starting material for the construction of compound libraries aimed at discovering novel bioactive molecules. The insights provided in this guide are intended to facilitate its application in advanced research and development programs, accelerating the journey from molecular design to functional innovation.
References
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PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Available from: [Link]
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PubChem. 4-chloro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
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Pipzine Chemicals. 4-Chloro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
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ChemSynthesis. 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. Available from: [Link]
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National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available from: [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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PubChemLite. 4-chloro-1-methyl-1h-pyrazolo[4,3-c]pyridine. Available from: [Link]
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National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]
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MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
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An In-depth Technical Guide to 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Analogs, and Therapeutic Potential
Abstract
The 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a "privileged structure," its resemblance to endogenous purines allows for interaction with a multitude of biological targets, most notably protein kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis of the this compound scaffold, the design and structure-activity relationships (SAR) of its derivatives, and their potential as therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore the potential of this promising class of molecules.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Player in Drug Discovery
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine bicyclic heterocycle. The specific arrangement of nitrogen atoms in the 1H-pyrazolo[4,3-c]pyridine isomer, coupled with the strategic placement of chloro and methyl substituents, provides a unique three-dimensional structure with a distinct electronic profile. This makes it an attractive starting point for the design of potent and selective modulators of various enzymes and receptors.
The primary therapeutic rationale for investigating this compound and its analogs stems from their potential to act as ATP-competitive kinase inhibitors.[1] The nitrogen atoms of the pyrazolopyridine core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a feature common to many successful kinase inhibitors. The 4-chloro substituent serves as a crucial handle for further chemical modification through nucleophilic substitution reactions, allowing for the exploration of a wide chemical space. The 3-methyl group can provide beneficial steric interactions and influence the overall conformation of the molecule.
This guide will delve into the synthetic strategies for accessing this core, explore the derivatization possibilities, and discuss the biological implications, with a focus on their potential as kinase inhibitors.
Synthesis of the Core Scaffold: A Plausible and Efficient Route
Synthesis of the Key Precursor: 3-Methyl-1H-pyrazol-5(4H)-one
The synthesis of the pyrazolone precursor is a well-established and high-yielding reaction.[2]
Experimental Protocol:
-
Reaction: Ethyl acetoacetate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol.
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours.
-
Upon cooling, the product, 3-methyl-1H-pyrazol-5(4H)-one, precipitates out of solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by its melting point (222-225 °C) and spectroscopic data (¹H NMR, MS).[2]
Proposed Synthesis of this compound
The proposed synthesis leverages a cyclization reaction to form the pyridine ring, followed by chlorination. This approach is analogous to synthetic routes for other pyrazolopyridine isomers.
Workflow Diagram:
Caption: Proposed two-stage synthesis of the target scaffold.
Experimental Protocol (Proposed):
Step 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridin-4-one
-
Condensation: React 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) with a suitable C3 synthon, such as dimethylformamide dimethyl acetal (DMF-DMA), in a solvent like toluene at reflux. This will form an enaminone intermediate.
-
Cyclization: To the cooled solution of the enaminone, add a reagent suitable for pyridine ring formation, such as malononitrile, and a base like sodium ethoxide. The mixture is then heated to facilitate the cyclization and aromatization to yield 3-methyl-1H-pyrazolo[4,3-c]pyridin-4-one.
-
Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Step 2: Chlorination to this compound
-
Reaction: The 3-methyl-1H-pyrazolo[4,3-c]pyridin-4-one (1.0 eq) is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
-
Procedure: The pyrazolopyridinone is suspended in an excess of POCl₃ and the mixture is heated at reflux for several hours.
-
Work-up and Purification: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization of the Core Scaffold
While specific experimental data for this compound is not available, we can predict the expected spectroscopic data based on its structure and data from closely related analogs.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl group protons (around δ 2.5 ppm), and aromatic protons on the pyridine and pyrazole rings. The exact chemical shifts and coupling constants will depend on the solvent. |
| ¹³C NMR | Resonances for the methyl carbon, and the aromatic carbons of the fused ring system. The carbon bearing the chlorine atom will be significantly downfield. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClN₃, MW: 167.59 g/mol ). The isotopic pattern for the chlorine atom (M and M+2 in a roughly 3:1 ratio) should be observable.[4] |
Reference ¹H NMR Data for a Related Analog:
For the related compound, 1H-Pyrazolo[4,3-c]pyridine,4-chloro-6-Methyl-, the reported ¹H NMR spectrum can provide a basis for comparison.[5]
Structural Analogs and Derivatives: Exploring Chemical Space
The 4-chloro substituent on the pyrazolo[4,3-c]pyridine core is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of structure-activity relationships.
General Derivatization Strategy:
Caption: General scheme for derivatization at the C4 position.
Key Classes of Derivatives:
-
4-Amino Derivatives: Reaction with various primary and secondary amines can introduce a diverse array of substituents, allowing for the modulation of polarity, basicity, and steric bulk.
-
4-Thioether Derivatives: Reaction with thiols can introduce different alkyl or aryl thioether moieties.
-
4-Alkoxy/Aryloxy Derivatives: Reaction with alcohols or phenols can yield the corresponding ether derivatives.
Biological Activity and Therapeutic Potential: Targeting Protein Kinases
The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising core for the development of inhibitors of several protein kinase families implicated in cancer and other diseases.
Rationale for Kinase Inhibition
The structural similarity of pyrazolopyridines to the purine core of ATP makes them ideal candidates for targeting the ATP-binding site of kinases. The nitrogen atoms in the heterocyclic system can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
Signaling Pathway Diagram:
Sources
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-c]pyridine core, delving into its applications in oncology, neurodegenerative diseases, and enzyme inhibition. We will explore the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols used to evaluate the therapeutic potential of its derivatives.
Introduction: The Versatility of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[4,3-c]pyridine system, a scaffold that has garnered significant attention in drug discovery due to its remarkable versatility. This core structure serves as a foundational template for the design of potent and selective modulators of various enzymes and receptors. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antidiabetic, and antitumor properties.[1][2][3] The synthetic tractability of the pyrazolo[4,3-c]pyridine core allows for systematic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy.
Anticancer Activity: A Multi-pronged Approach
The pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for the development of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4]
Kinase Inhibition: Targeting Dysregulated Signaling
Dysregulation of protein kinase activity is a hallmark of many cancers. Pyrazolo[4,3-c]pyridine derivatives have been successfully designed as ATP-competitive kinase inhibitors, blocking the transfer of phosphate groups to downstream substrates and thereby halting oncogenic signaling cascades.[4]
-
c-Met Inhibitors: The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase whose aberrant activation is implicated in numerous malignancies.[5] Researchers have designed 1-sulfonyl-pyrazolo[4,3-b]pyridines (an isomeric scaffold) that act as selective c-Met inhibitors.[5] Molecular docking studies suggest these compounds adopt a U-shaped conformation within the kinase domain, forming crucial hydrogen bonds with key residues.[5]
-
Pim Kinase Inhibitors: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. N-pyridyl pyrazolo[4,3-c]pyridines have been developed as potent pan-Pim inhibitors with oral bioavailability.[5]
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that regulates DNA topology during replication and transcription. A recent study highlighted a pyrazolo[3,4-b]pyridine derivative as a promising Topoisomerase IIα inhibitor with broad-spectrum antiproliferative activity across numerous cancer cell lines.[6] Mechanistic studies revealed that this compound induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[6]
General Cytotoxicity
Numerous studies have reported the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives against a range of cancer cell lines.[2][7] For instance, certain substituted 2H-pyrazolo[4,3-c]pyridines have demonstrated cytotoxic activity against K562 chronic myelogenous leukemia and MCF-7 breast adenocarcinoma cells by interfering with mitosis and inducing apoptosis.[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to evaluate the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
Applications in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates the development of multi-target-directed ligands (MTDLs). The pyrazolo[4,3-c]pyridine scaffold is an attractive core for designing such MTDLs.[8]
Alzheimer's Disease: A Multi-Target Approach
Pyrazolopyridine-containing compounds have been designed to simultaneously target several key pathological features of Alzheimer's disease:
-
Cholinesterase Inhibition: The planar pyrazolopyridine core can bind to the catalytically active site of cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine.[8]
-
Aβ Aggregation Inhibition: Appending different linkers and hydrophobic side chains to the core can promote interaction with the peripheral anionic site of acetylcholinesterase, a site also involved in the aggregation of amyloid-beta (Aβ) peptides.[8]
-
GSK3β Inhibition: These derivatives can also bind to the hydrophobic tails of glycogen synthase kinase 3 beta (GSK3β), an enzyme responsible for the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.[8]
-
Biometal Chelation: The presence of basic nitrogen atoms in the scaffold allows for the chelation of biometals, which can contribute to oxidative stress in the brain.[8]
Signaling Pathway in Alzheimer's Disease Targeted by Pyrazolopyridines
Caption: Multi-target inhibition by pyrazolopyridine derivatives in Alzheimer's disease.
Diverse Enzyme Inhibition
Beyond kinases, the pyrazolo[4,3-c]pyridine core has been exploited to create potent inhibitors of other crucial enzyme families.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of various human CA isoforms, including hCA I, II, IX, and XII.[1] The structure-activity relationship studies revealed that the nature of the linker between the benzenesulfonamide and the pyrazolopyridine moiety is crucial for inhibitory activity.[1]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP.
-
PDE4 Inhibitors: Optimization of a high-throughput screening hit led to the discovery of pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of PDE4.[9] These compounds have shown the ability to inhibit the production of TNF-alpha, a pro-inflammatory cytokine.[9]
-
PDE5A Inhibitors: Pyrazolo[4,3-c]quinolin-3-one derivatives have been investigated as inhibitors of PDE5A, an enzyme involved in various physiological and pathological pathways.[10] Some of these compounds have also demonstrated cytotoxic activity against cancer cell lines.[10]
Inhibition of Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions is a challenging but promising area of drug discovery. A notable success in this area involves the use of pyrazolo[4,3-c]pyridines to inhibit the PEX14-PEX5 PPI.[11][12] This interaction is essential for protein import into the glycosomes of Trypanosoma parasites.[12][13] Inhibition of this PPI disrupts the parasite's metabolism, leading to cell death, and thus presents a novel approach for treating trypanosomal diseases.[11][12]
Quantitative Data on Biological Activity
| Compound Class | Target | Key Compound(s) | Activity (IC50/Ki) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase I (hCA I) | Compound 1f | Potent, better than Acetazolamide (AAZ) | [1] |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI | Hybrid molecule 29 | Superior to parent compounds | [11] |
| Pyrazolo[3,4-b]pyridines | PDE4 | Compound 20a | Potent and selective | [9] |
| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα | Compound 8c | GI50 MG-MID = 1.33 µM | [6] |
| Pyrazolo[4,3-c]quinolin-3-ones | PDE5A | Compounds 5a, 5d, 6e | Good cytotoxicity against HCT116 cells | [10] |
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases. The continued exploration of this privileged structure, coupled with advances in computational chemistry and high-throughput screening, promises to unveil new and improved drug candidates in the years to come. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their therapeutic index and clinical applicability.
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Anonymous. (2025). Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed. Available at: [Link]
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In Silico Modeling of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Interactions with c-Met Kinase: A Technical Guide
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several inhibitors targeting key signaling proteins in oncology.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for the in silico modeling of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a representative of this class, with its prospective target, the c-Met kinase. Deregulation of the c-Met receptor tyrosine kinase is a known driver of tumorigenesis and metastasis, making it a critical target for cancer therapy.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive methodology from target selection and preparation to molecular docking, molecular dynamics simulations, and data interpretation. Our approach emphasizes not just the procedural steps but the scientific rationale underpinning each decision, ensuring a robust and reproducible computational workflow.
Introduction: The Rationale for In Silico Investigation
The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the putative binding modes and interaction dynamics of small molecules with their protein targets.[5][[“]] This approach is particularly valuable for optimizing novel chemical entities, like this compound, by predicting their binding affinity and identifying key intermolecular interactions that drive target engagement.
The pyrazolo[4,3-c]pyridine core is found in numerous kinase inhibitors, and its derivatives have shown promising activity against various cancer cell lines.[7] Given the established role of c-Met kinase in a multitude of cancers and the prevalence of related heterocyclic scaffolds in known c-Met inhibitors, we have selected it as our protein target for this modeling study.[3][4][7] This guide will delineate a complete in silico workflow to probe the interactions between our compound of interest and the c-Met kinase domain.
Target Selection and Preparation: Laying the Foundation for a Predictive Model
The choice of the protein structure is a critical determinant of the success of any structure-based drug design project. The Protein Data Bank (PDB) houses multiple crystal structures of the c-Met kinase domain, each offering a snapshot of a particular conformational state.
Justification for PDB Entry Selection
For this study, we will utilize the crystal structure of the c-Met kinase domain in complex with a pyrazolone-based inhibitor (PDB ID: 3U6H).[3] This structure is chosen for the following reasons:
-
High Resolution: At 2.00 Å, the structure provides a high-quality electron density map, ensuring the atomic coordinates are well-defined.[3]
-
Relevant Conformation: The inhibitor in 3U6H is a Type I inhibitor, binding to the active, DFG-in conformation of the kinase. This is the desired target conformation for ATP-competitive inhibitors like our compound of interest.
-
Bound Ligand: The presence of a co-crystallized ligand provides a valuable reference for defining the binding site and validating our docking protocol.
Step-by-Step Protein Preparation Protocol
A meticulous protein preparation workflow is essential to ensure the biological relevance of the in silico model. This process involves correcting structural anomalies and assigning correct protonation states and charges.
-
Initial Inspection and Cleaning:
-
Download the PDB file (3U6H) from the RCSB PDB database.
-
Visualize the structure in a molecular modeling program (e.g., PyMOL, Chimera).
-
Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. We will retain the protein chain (Chain A).
-
-
Addressing Structural Issues:
-
Check for and repair any missing residues or side chains using tools like the MODELLER suite.[8]
-
Assign appropriate protonation states for histidine, aspartate, and glutamate residues at a physiological pH of 7.4. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Suite.
-
-
Energy Minimization:
-
Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. This is typically done using a molecular mechanics force field such as AMBER or OPLS.
-
Ligand Preparation: Parameterization of a Novel Chemical Entity
The accuracy of in silico predictions is heavily dependent on the quality of the ligand's 3D structure and the parameters used to describe its intramolecular forces.
-
3D Structure Generation:
-
The 2D structure of this compound is first drawn using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
-
Ligand Parameterization:
-
Since our compound is novel, its force field parameters are not present in standard libraries. We will use the antechamber module of the AMBER tools to generate parameters compatible with the AMBER force field.
-
This involves calculating partial charges using a quantum mechanical method (e.g., AM1-BCC) and assigning atom types from the General Amber Force Field (GAFF).
-
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding mode.
Docking Workflow
Caption: Molecular Dynamics Simulation Workflow.
Detailed MD Simulation Protocol using GROMACS
-
System Setup:
-
Place the docked protein-ligand complex in a periodic box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system. [9]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the solute and solvent.
-
-
Equilibration:
-
Conduct a two-phase equilibration process. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.
-
Follow this with a constant pressure (NPT) equilibration to stabilize the pressure and density. During equilibration, positional restraints are often applied to the heavy atoms of the protein and ligand. [1]
-
-
Production MD:
-
Run the production MD simulation for a duration sufficient to observe the stability of the protein-ligand complex (typically on the order of 100 nanoseconds).
-
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the c-Met kinase domain. By following these detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate robust and predictive models of protein-ligand binding. The insights gained from these computational studies, such as the predicted binding mode and the stability of key interactions, can provide a strong foundation for the rational design and optimization of novel c-Met inhibitors based on the pyrazolo[4,3-c]pyridine scaffold. The next logical steps would involve synthesizing the compound and validating the in silico predictions through in vitro binding assays and co-crystallization studies.
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McTigue, M., & Wickersham, J. (2012). Crystal structure of C-MET kinase domain in complex with 4-((6-(4- fluorophenyl)-(1,2,4)triazolo(4,3-b)(1,2,4)triazin-3-yl)methyl)phenol. RCSB PDB. [Link]
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Spectroscopic Characterization of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. In the absence of publicly available experimental data for this specific molecule, this document leverages predictive data and comparative analysis of structurally related compounds to forecast its key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. Detailed, field-proven experimental protocols for acquiring and validating this data are also presented, offering a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of Spectroscopic Analysis
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to its fused pyrazole and pyridine ring systems. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential for further functionalization. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this endeavor, providing unambiguous confirmation of molecular structure and purity.
This guide is structured to provide both a predictive framework for the spectroscopic data of the title compound and a practical, step-by-step methodology for its experimental determination. By explaining the causality behind experimental choices and grounding predictions in established principles and data from analogous structures, this document aims to serve as a valuable resource for scientists in drug development and chemical research.
Predicted Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for C₇H₆ClN₃ [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.03230 |
| [M+Na]⁺ | 190.01424 |
| [M-H]⁻ | 166.01774 |
| [M+NH₄]⁺ | 185.05884 |
| [M+K]⁺ | 205.98818 |
Experimental Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data
A robust method for confirming the elemental composition of a synthesized compound is through High-Resolution Mass Spectrometry, typically using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup:
-
Mass Spectrometer: A high-resolution instrument (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive).
-
Ionization Mode: ESI, positive ion mode to target [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Range: Set a wide range initially (e.g., 50-500 m/z) to capture the parent ion and any potential fragments.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for several minutes to obtain a stable signal and a high-quality spectrum.
-
Data Analysis: The primary objective is to identify the monoisotopic mass of the [M+H]⁺ ion. The expected value for C₇H₇ClN₃⁺ is 168.03230. The presence of the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) would provide further confirmation of the structure.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR spectra of this compound are predicted based on the fundamental principles of NMR spectroscopy and by drawing analogies with structurally similar pyrazolo[4,3-c]pyridine and related heterocyclic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the pyrazole ring, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-6 | ~7.5 - 7.8 | Doublet | Aromatic proton adjacent to a CH group and a nitrogen atom. |
| H-7 | ~8.3 - 8.6 | Doublet | Aromatic proton deshielded by the adjacent nitrogen atom. |
| N-H | ~12.0 - 14.0 | Broad Singlet | Tautomeric proton on the pyrazole ring, often broad and solvent-dependent. |
| CH₃ | ~2.5 - 2.8 | Singlet | Methyl group attached to the pyrazole ring. |
Causality Behind Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The protons on the pyridine ring (H-6 and H-7) are in the aromatic region, with H-7 being further downfield due to the deshielding effect of the adjacent nitrogen. The N-H proton is expected to be significantly downfield and broad due to proton exchange and hydrogen bonding. The methyl group, being attached to an aromatic system, will appear as a singlet in the upfield region compared to the aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~145 - 150 | Carbon bearing the methyl group in the pyrazole ring. |
| C-3a | ~115 - 120 | Quaternary carbon at the fusion of the two rings. |
| C-4 | ~148 - 152 | Carbon attached to the chlorine atom, deshielded. |
| C-6 | ~120 - 125 | Aromatic CH carbon in the pyridine ring. |
| C-7 | ~140 - 145 | Aromatic CH carbon adjacent to the nitrogen in the pyridine ring. |
| C-7a | ~130 - 135 | Quaternary carbon at the fusion of the two rings. |
| CH₃ | ~12 - 16 | Methyl carbon. |
Causality Behind Predictions: The chemical shifts for the carbon atoms are predicted based on their hybridization and the nature of their substituents. Carbons attached to heteroatoms (N, Cl) are expected to be deshielded and appear at a lower field. Quaternary carbons will generally show weaker signals than protonated carbons.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
-
Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Visualization of Workflow and Structure
To provide a clear visual representation of the processes and the molecule , the following diagrams are provided.
Caption: Experimental workflow from synthesis to structural confirmation.
Caption: Structure of this compound.
Conclusion
This guide provides a detailed, predictive analysis of the NMR and MS data for this compound, a compound for which experimental data is not currently available in the public domain. The provided methodologies for data acquisition and analysis are based on established, robust scientific principles and are designed to ensure the unambiguous structural confirmation of the target molecule. By synthesizing predictive data with practical, field-proven protocols, this document serves as a comprehensive resource for researchers in the fields of chemical synthesis and drug discovery, facilitating the efficient and accurate characterization of novel heterocyclic compounds.
References
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A Technical Guide for Researchers and Drug Developers: Identifying and Validating the Therapeutic Targets of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Executive Summary
The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. This guide focuses on a specific derivative, 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, providing a comprehensive framework for the identification and validation of its potential therapeutic targets. While direct biological data for this specific molecule is limited, the extensive research on the broader pyrazolopyridine class provides a strong rationale for investigating several key protein families. This document outlines a logical, multi-pronged strategy, beginning with high-probability target classes—primarily protein kinases—and extending to other potential enzyme targets. We provide not just a list of possibilities, but detailed, field-proven experimental workflows, from initial biochemical screens to cellular target engagement assays, enabling research teams to systematically uncover and validate the mechanism of action of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This unique architecture imparts specific electronic and steric properties that make it an attractive starting point for drug discovery. The nitrogen atoms in the rings serve as potential hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules, while the chlorine atom at the 4-position acts as a reactive handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
The pyrazolopyridine scaffold is a known pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties.[2][3] This established biological relevance provides a strong impetus for the in-depth investigation of novel derivatives like the one .
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| SMILES | CC1=C2C(=NN1)C=CN=C2Cl |
| InChIKey | KDNYASYYYCLBOA-UHFFFAOYSA-N |
A Strategic Framework for Target Identification
Given the lack of specific target data for this compound, a systematic and logical approach to target deconvolution is essential. Our proposed strategy prioritizes targets based on the weight of evidence from structurally related compounds and provides a clear experimental path from hypothesis to validation.
Caption: Proposed workflow for target identification and validation.
Primary Potential Target Class: Protein Kinases
The pyrazolopyridine scaffold is widely recognized for its ability to function as an ATP-competitive kinase inhibitor.[4] The fused ring system mimics the purine core of ATP, allowing it to fit into the nucleotide-binding pocket of a wide range of kinases. Dysregulation of kinase signaling is a cornerstone of many diseases, particularly cancer, making them a prime therapeutic target class.[5]
Extracellular Signal-Regulated Kinase (ERK)
-
Biological Rationale: The ERK/MAPK pathway is a central regulator of cell proliferation and survival.[6] Its hyperactivation, often due to upstream mutations in BRAF or RAS, is a key driver in over 30% of human cancers, including melanoma and colorectal cancer.[6][7] Inhibiting ERK directly is a compelling strategy, especially in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[7]
-
Scaffold-Specific Evidence: A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives were identified as highly potent and selective ERK inhibitors.[6] These compounds demonstrated strong tumor regression in xenograft models, validating the utility of this specific scaffold for targeting ERK.[6][8]
Caption: Step-by-step workflow for validating ERK as a target.
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2]
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
50 nL of the serially diluted compound or DMSO control.
-
5 µL of a solution containing recombinant ERK2 enzyme and the appropriate substrate peptide (e.g., myelin basic protein) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
c-Met and FGFR Kinase Families
-
Biological Rationale: The c-Met (hepatocyte growth factor receptor) and FGFR (fibroblast growth factor receptor) pathways are critical drivers of cell proliferation, migration, and angiogenesis. Their aberrant activation is implicated in a variety of cancers, including lung, gastric, and bladder cancers.[5][9]
-
Scaffold-Specific Evidence: The pyrazolo[3,4-b]pyridine scaffold, an isomer of our core structure, is a privileged scaffold for c-Met and FGFR inhibition.[5][9][10] The nitrogen atoms of the pyrazolopyridine core are crucial for forming key hydrogen bond interactions with the hinge region of these kinases.[5] Given the structural and electronic similarities, it is highly probable that this compound will also interact with these targets.
Secondary Potential Target Classes
While kinases represent the most probable target class, evidence from related heterocyclic systems suggests other enzyme families are also worthy of investigation.
Carbonic Anhydrases (CAs)
-
Biological Rationale: CAs are a family of metalloenzymes that catalyze the hydration of CO₂. They are involved in pH regulation and ion transport. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[11]
-
Scaffold-Specific Evidence: A study dedicated to pyrazolo[4,3-c]pyridine sulfonamides demonstrated that this specific scaffold can produce potent inhibitors of several human CA isoforms, including the tumor-associated CA IX and XII.[11][12][13] While the subject compound is not a sulfonamide, the core scaffold's interaction with the enzyme active site warrants investigation.
This biophysical assay directly measures the catalytic activity of CA by monitoring the pH change associated with CO₂ hydration.
-
Reagents: Prepare a buffered solution (e.g., 20 mM HEPES/Tris, pH 7.5) and a CO₂-saturated solution.
-
Enzyme and Inhibitor: Incubate the target CA isoform (e.g., recombinant hCA IX) with varying concentrations of this compound.
-
Measurement: In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time. The initial rate of this change is proportional to the enzyme's catalytic activity.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to the appropriate inhibition model.
Cyclooxygenase-2 (COX-2)
-
Biological Rationale: COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[14] Its inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). COX-2 is also upregulated in many cancers, contributing to inflammation and tumor growth.[15]
-
Scaffold-Specific Evidence: Pyrazolo[4,3-c]quinolones and other pyrazole-containing heterocycles have been identified as potent and selective COX-2 inhibitors.[3][16] The pyrazole ring is a key structural feature of the blockbuster COX-2 inhibitor, Celecoxib.[17]
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well black plate, add:
-
10 µL of diluted test inhibitor or solvent control.
-
Reaction buffer, COX Probe, and COX Cofactor.
-
Recombinant human COX-2 enzyme.
-
-
Pre-incubation: Incubate for 10-15 minutes at 25°C.
-
Initiation: Start the reaction by adding a solution of arachidonic acid (the substrate).
-
Data Acquisition: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
Analysis: Calculate the reaction rate (slope) for each well. Determine the percent inhibition relative to the solvent control and calculate the IC₅₀ value.
Prolyl Endopeptidase (PREP)
-
Biological Rationale: PREP is a serine protease implicated in neurodegenerative diseases and, more recently, in some carcinomas.[19] It modulates the levels of proline-containing neuropeptides and is involved in protein-protein interactions.
-
Scaffold-Specific Evidence: A structure-guided optimization study identified a 4-chloro-pyrazolopyridine scaffold as a covalent inhibitor of PREP.[19][20] The study demonstrated that this core structure could be elaborated to produce potent and selective inhibitors with nanomolar activity in both biochemical and cellular assays.[20]
Broad Spectrum Target Identification: Unbiased Approaches
If the hypothesis-driven approaches above do not yield a high-affinity target, or if a more comprehensive understanding of the compound's interactions is desired, unbiased proteomic methods can be employed.
Affinity Purification-Mass Spectrometry (AP-MS)
This is a powerful technique to identify proteins that directly bind to a small molecule.[21][22]
Caption: Workflow for Affinity Purification-Mass Spectrometry.
This method involves chemically modifying the compound to attach a linker and an affinity tag (like biotin).[21] The tagged compound is then immobilized on beads and used as "bait" to pull down its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.[22] This approach can reveal unexpected targets and provide a broader view of the compound's polypharmacology.
Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool for confirming direct target engagement within the complex environment of a living cell.[23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26]
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (e.g., ERK) remaining in the soluble fraction by Western blot.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.[27]
Summary and Future Directions
This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. This guide provides a robust, evidence-based framework for its characterization. The primary hypothesis is that this compound functions as a kinase inhibitor, with ERK, c-Met, and FGFR representing the most promising initial targets. Secondary hypotheses involving carbonic anhydrases, COX-2, and PREP also present viable avenues for investigation.
By following the detailed experimental workflows outlined herein—from initial in vitro screening to definitive cellular target engagement—researchers can systematically and efficiently elucidate the mechanism of action of this molecule. The successful identification and validation of a high-affinity target will be the critical next step, paving the way for lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.
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Foreword: The Pyrazolopyridine Scaffold - A Privileged Structure in Kinase Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolopyridine-Based Kinase Inhibitors
Protein kinases, a family of over 500 enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical target classes in modern oncology.[1] Their dysregulation is a hallmark of numerous cancers, making the development of specific inhibitors a cornerstone of targeted therapy.[1][2] Within the vast chemical space of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core.[1][3][4] Its remarkable versatility stems from its function as a bioisostere of the adenine ring of ATP, allowing it to form key, stabilizing interactions within the highly conserved ATP binding site of kinases.[2][5] This guide provides a detailed exploration of the molecular mechanism, experimental validation, and structural basis of selectivity for this important class of inhibitors, intended for researchers and drug development professionals seeking to leverage this scaffold for novel therapeutic design. Several pyrazolopyridine-based drugs, including selpercatinib, glumetinib, and olverembatinib, have already received approval or are in late-stage clinical trials, underscoring the scaffold's clinical significance.[1][3][4]
Part 1: The Core Mechanism - Competitive Inhibition at the Kinase Hinge
The predominant mechanism of action for pyrazolopyridine-based inhibitors is competitive inhibition with respect to ATP.[5] These molecules are classified as Type I inhibitors , meaning they bind to the active conformation of the kinase in the same pocket as the natural substrate, ATP.
The pyrazolopyridine core is fundamental to this interaction. It mimics the purine ring of adenine and is precisely oriented to form one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[1][5][6] This interaction is the primary anchor for the inhibitor and is critical for its potency.
-
Key Hydrogen Bonds: Typically, nitrogen atoms within the pyrazolopyridine's bicyclic structure act as hydrogen bond acceptors, while an associated amine group can act as a hydrogen bond donor, mirroring the interactions of ATP's adenine ring.[7] This dual interaction with the backbone amide and carbonyl groups of the hinge residues effectively blocks ATP from binding and prevents the phosphotransfer reaction.
The diagram below illustrates this fundamental binding mode.
Caption: ATP-competitive binding of a pyrazolopyridine inhibitor in the kinase active site.
Part 2: A Self-Validating Framework for Inhibitor Characterization
A robust and trustworthy characterization of any kinase inhibitor requires a multi-faceted experimental approach. Data from biochemical, biophysical, and cell-based assays must be logically consistent and mutually validating. Discrepancies between these assays are not failures, but rather critical data points that can illuminate aspects like cell permeability, metabolic stability, or off-target effects.
Biochemical Potency: Measuring Direct Enzyme Inhibition
The first step is to determine the inhibitor's potency against the isolated, purified kinase enzyme. This is typically quantified as an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
This protocol is a common, high-throughput method for measuring kinase activity. It relies on the specific detection of a phosphorylated substrate via a fluorescence resonance energy transfer (FRET) signal.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition is kinase-dependent and must be optimized.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
Substrate: Use a biotinylated peptide substrate specific to the kinase of interest.
-
Inhibitor Dilution Series: Perform a serial dilution of the pyrazolopyridine inhibitor in 100% DMSO, followed by a second dilution into the kinase buffer. This intermediate step is crucial to prevent inhibitor precipitation when added to the aqueous assay solution.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle (control) to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and the peptide substrate to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The duration must be within the linear range of the reaction, determined during assay development.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Convert the HTRF ratio to percent inhibition relative to the DMSO controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity (Fold vs. OT1) |
| PZP-001 | 5.2 | 850 | >10,000 | 163 |
| PZP-002 | 25.1 | 450 | 8,900 | 18 |
| PZP-003 | 1.8 | 2,100 | >10,000 | 1,167 |
Cellular Activity: Assessing Target Inhibition in a Biological Context
While an in vitro IC₅₀ is essential, it does not guarantee efficacy in a cellular environment. Cell-based assays are critical for confirming that the inhibitor can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and elicit a biological response.
This method quantifies the phosphorylation of a known downstream substrate of the target kinase directly in fixed cells, providing a direct measure of target engagement.
-
Cell Culture and Treatment:
-
Seed cells known to have an active signaling pathway involving the target kinase into a 96-well plate and grow to 80-90% confluency.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat the cells with a serial dilution of the pyrazolopyridine inhibitor for 1-2 hours.
-
-
Pathway Stimulation & Cell Lysis:
-
If required, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes).
-
Aspirate the media and immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS containing a quenching agent (e.g., 0.1% Triton X-100).
-
-
Immunostaining:
-
Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
-
Incubate the cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-substrate antibody and a mouse anti-total protein antibody (for normalization).
-
Wash the cells extensively.
-
Incubate for 60 minutes with two secondary antibodies: an infrared dye-conjugated anti-rabbit antibody (e.g., IRDye 800CW) and a different dye-conjugated anti-mouse antibody (e.g., IRDye 680RD).
-
-
Data Acquisition and Analysis:
-
Wash the cells and allow the plate to dry completely.
-
Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in both channels. Normalize the phospho-protein signal (800 nm channel) to the total protein signal (700 nm channel).
-
Calculate the cellular IC₅₀ (or EC₅₀) by plotting the normalized phospho-signal against the inhibitor concentration.
-
Caption: A self-validating workflow for characterizing pyrazolopyridine kinase inhibitors.
Part 3: The Structural Basis of Kinase Selectivity
While the hinge-binding interaction is conserved across many kinases, selectivity is achieved by exploiting differences in the amino acid residues in other regions of the ATP pocket.[8] Medicinal chemistry efforts focus on modifying the pyrazolopyridine core with various substituents (R-groups) that can form specific interactions with these less-conserved regions.
-
The Gatekeeper Residue: This residue sits at the entrance to a hydrophobic back pocket. Its size is a key determinant of selectivity. Inhibitors with bulky substituents may be excluded from kinases with large gatekeeper residues (like threonine), while fitting snugly into those with small gatekeepers (like glycine or valine).
-
The Hydrophobic Back Pocket: By adding appropriately shaped hydrophobic R-groups, inhibitors can extend past the gatekeeper and occupy this pocket, forming favorable van der Waals interactions that significantly enhance both potency and selectivity.
-
The Solvent Front: R-groups can also be designed to interact with the solvent-exposed region of the active site, where they can be modified to improve pharmacokinetic properties like solubility without sacrificing potency.
The rational design of these substituents, often guided by X-ray crystallography of inhibitor-kinase complexes, is the key to transforming a promiscuous pyrazolopyridine core into a highly selective and potent drug candidate.[9][10] For example, modifying the C3- and N1-positions of a pyrazolo[3,4-d]pyrimidine scaffold has been shown to improve potency and selectivity for Bruton's tyrosine kinase (BTK).[2]
Conclusion
The pyrazolopyridine scaffold represents a powerful and validated platform for the design of ATP-competitive kinase inhibitors. Its success is rooted in its ability to effectively mimic ATP's interactions with the conserved kinase hinge region. The true art and science of developing these compounds into therapeutic agents lie in the rational design of substituents that exploit subtle differences in the surrounding active site architecture to achieve high target selectivity. A rigorous, multi-modal testing strategy—combining biochemical, cellular, and structural methods—is essential to validate the mechanism of action and build a compelling data package for advancing these promising molecules toward clinical application.
References
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452-1470. [Link][3][4]
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link][1]
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Polo-Cuadrado, E., López-Cuellar, L., Acosta-Quiroga, K., Rojas-Peña, C., Brito, I., Cisterna, J., Trilleras, J., & B. Joel. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link][6]
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Norman, R. A., Toader, D., & MacCoss, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link][2]
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Norman, R. A., Toader, D., & MacCoss, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][5]
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Díaz, C., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link][8]
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Díaz, C., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. [Link][7]
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He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. [Link][11]
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Lang, J. J., et al. (2023). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ResearchGate. [Link][12]
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Revesz, L., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Unknown Source. [Link][13]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link][14]
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Norman, P. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. [Link][9]
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Packer, L., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed. [Link][10]
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Regan, J., et al. (2025). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. ResearchGate. [Link][15]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][16]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link][17]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][18]
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El-Gazzar, M. G. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link][19]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the synthetic rationale, explore the impact of substitutions at key positions on biological activity, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel therapeutic agents based on this privileged core.
The this compound Core: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[4,3-c]pyridine bicyclic system has emerged as a critical pharmacophore in the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The specific this compound scaffold offers a unique combination of structural features that are advantageous for drug design. The chlorine atom at the C4-position and the methyl group at the C3-position play crucial roles in modulating the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for target kinases. Understanding the SAR of this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at several key positions. The following sections dissect the SAR at each of these modification points.
The Significance of the C4-Chloro and C3-Methyl Groups
The inherent 4-chloro and 3-methyl substitutions are foundational to the activity of this analog series. The electron-withdrawing nature of the chlorine atom at the C4-position can enhance the binding affinity of the scaffold to the kinase hinge region through favorable interactions. Furthermore, the methyl group at the C3-position provides a crucial steric element that can influence the orientation of the molecule within the binding pocket and contribute to selectivity against off-target kinases.
Modifications at the N1-Position of the Pyrazole Ring
The N1-position of the pyrazole ring is a primary vector for derivatization and significantly impacts the compound's properties.
-
Small Alkyl Groups: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can enhance cell permeability by increasing lipophilicity. However, larger or bulkier alkyl substituents may lead to a decrease in potency due to steric hindrance within the ATP-binding pocket.
-
Aromatic and Heteroaromatic Rings: Substitution with phenyl or other aromatic/heteroaromatic rings can lead to a significant increase in potency. This is often attributed to the formation of additional π-π stacking or hydrophobic interactions with amino acid residues in the kinase active site. The substitution pattern on these appended rings is also critical, with electron-withdrawing or -donating groups fine-tuning the electronic properties and binding interactions.
-
Functionalized Side Chains: Incorporating solubilizing groups (e.g., morpholine, piperazine) via an appropriate linker can improve the pharmacokinetic profile of the analogs, enhancing their aqueous solubility and bioavailability.
Substitutions on the Pyridine Ring (C5 and C7 Positions)
The C5 and C7 positions on the pyridine ring offer additional opportunities for modification to optimize activity and selectivity.
-
C5-Position: Introduction of a halogen atom, such as fluorine or another chlorine, at the C5-position has been shown to boost the inhibitory activity of related pyrazolopyridine scaffolds.[1] This is likely due to the formation of halogen bonds or other favorable interactions within the active site.
-
C7-Position: The C7-position is a key vector for introducing larger substituents that can extend into the solvent-exposed region of the ATP-binding site. This allows for the incorporation of groups that can improve selectivity and physicochemical properties without disrupting the core binding interactions. Suzuki and other cross-coupling reactions are powerful tools for introducing aryl or heteroaryl moieties at this position.[1]
Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.
General Synthetic Scheme
A plausible synthetic approach involves the construction of a substituted pyrazole precursor followed by the annulation of the pyridine ring.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
The following protocol provides a representative method for the synthesis of the this compound core, which can be adapted from established procedures for related heterocyclic systems.[2][3]
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 4-hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
A mixture of 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) and diethyl malonate (1.2 eq) in the presence of a base such as sodium ethoxide in ethanol is refluxed for 12 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried to give the 4-hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Step 3: Chlorination to yield this compound
-
To 4-hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Biological Evaluation: Kinase Inhibition Assays
The primary biological targets for this class of compounds are protein kinases. A standard in vitro kinase inhibition assay is crucial for determining the potency of the synthesized analogs.
In Vitro c-Jun N-terminal Kinase (JNK) Inhibition Assay Protocol
This protocol describes a typical procedure for evaluating the inhibitory activity of the analogs against JNK, a key kinase in stress signaling pathways.[4][5][6]
Materials:
-
Recombinant human JNK enzyme
-
JNK substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Include a DMSO-only control.
-
In a multi-well plate, add the JNK enzyme and the JNK substrate to each well.
-
Add the diluted test compounds or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: SAR Summary Table
The following table summarizes the structure-activity relationship for hypothetical this compound analogs, illustrating the impact of substitutions on JNK inhibitory activity.
| Compound ID | R¹ (at N1) | R⁷ (at C7) | JNK3 IC₅₀ (nM) |
| 1 | H | H | 500 |
| 2 | Methyl | H | 250 |
| 3 | Ethyl | H | 300 |
| 4 | Phenyl | H | 50 |
| 5 | 4-Fluorophenyl | H | 35 |
| 6 | Methyl | Phenyl | 150 |
| 7 | Methyl | 4-Methoxyphenyl | 120 |
Note: The data in this table is illustrative and intended to demonstrate SAR trends based on findings for related scaffolds.
Signaling Pathway Visualization
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical cellular stress response pathway. Inhibition of JNK by this compound analogs can block downstream events, including apoptosis and inflammation.
Caption: Simplified JNK signaling pathway and the point of inhibition by the pyrazolo[4,3-c]pyridine analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This guide has systematically outlined the key structure-activity relationships, provided a robust synthetic framework, and detailed essential biological evaluation protocols. Future efforts in this area should focus on exploring a wider range of substitutions at the N1 and C7 positions to further enhance potency and selectivity. Moreover, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately paving the way for their clinical development.
References
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
- Reddy, C. S., & Rao, K. S. (Year). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. (Note: A specific year and direct link were not available in the provided search results, but the journal and title are noted).
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
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Głogowska, A., Krawczyk, M., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6298. [Link]
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Palka, B., Di Capua, A., Anzini, M., Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759-1764. [Link]
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Palka, B., Di Capua, A., Anzini, M., Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. ResearchGate. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4487. [Link]
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Johns, B. A., Gudmundsson, K. S., & Allen, S. H. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & medicinal chemistry letters, 17(10), 2858–2862. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazolopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazolopyridine Scaffold - A Privileged Motif in Modern Drug Discovery
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a heterocyclic system of profound interest in medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" because it consistently appears in molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The synergistic combination of the electron-rich pyrazole ring and the electron-deficient pyridine ring gives rise to unique electronic and steric properties, making it an exceptional template for interacting with diverse biological targets such as kinases and G-protein coupled receptors.[4][5] Notable drugs like Sildenafil (Viagra) and Ibrutinib, a tyrosine kinase inhibitor, feature a pyrazolopyrimidine core, a closely related scaffold, highlighting the therapeutic potential of this heterocyclic family.[2][6]
This guide provides an in-depth exploration of the chemical synthesis and structural characterization of novel pyrazolopyridine derivatives. As a senior application scientist, my objective is not merely to present protocols but to illuminate the underlying principles and rationale that govern experimental design, ensuring that researchers can adapt and innovate upon these foundational methods.
Part 1: Strategic Approaches to Pyrazolopyridine Synthesis
The construction of the pyrazolopyridine core can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the need for efficiency and atom economy. Key strategies include cyclocondensation reactions and modern multicomponent reactions (MCRs).
Caption: Simplified mechanism of a cyclocondensation reaction.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs have emerged as a powerful tool in modern organic synthesis, valued for their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. [7][8]For pyrazolopyridine synthesis, a typical three-component reaction involves an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate). [9][10][11] The causality behind this efficiency lies in a domino sequence of reactions. The process is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. [11]The resulting electron-deficient alkene then undergoes a Michael addition with the aminopyrazole, followed by an intramolecular cyclization and tautomerization/oxidation to afford the final product. [11]These reactions are often catalyzed by a simple base or acid and can sometimes be performed in environmentally benign solvents like water or ethanol. [9][10]
Part 2: Field-Proven Experimental Protocols
The following protocol details a one-pot, three-component synthesis, a method chosen for its efficiency and convergence, reflecting best practices in modern synthetic chemistry.
Protocol: One-Pot Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine Derivative
Objective: To synthesize a functionalized pyrazolopyridine via a catalyst-mediated three-component reaction.
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (5 mL)
-
Piperidine (0.2 mmol, 20 µL) - Catalyst
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane/Ethyl Acetate solvent system for TLC and column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (173 mg), benzaldehyde (102 µL), and malononitrile (66 mg).
-
Solvent Addition: Add 5 mL of absolute ethanol to the flask. The rationale for using ethanol is its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions. [12]3. Catalyst Introduction: Add a magnetic stir bar and 20 µL of piperidine. Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and subsequent Michael addition steps.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress should be monitored every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of starting materials indicates reaction completion, typically within 2-4 hours.
-
Isolation of Crude Product: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. If so, collect the solid by vacuum filtration, washing with a small amount of cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product must be purified to ensure the validity of subsequent characterization. Recrystallization from ethanol or purification by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) are standard methods. The choice depends on the nature of the product and impurities.
-
Yield Determination: After purification, dry the final product under vacuum and record the final mass to calculate the percentage yield.
Part 3: A Validating System for Structural Characterization
Unambiguous characterization is non-negotiable for establishing the identity and purity of a novel compound. [13][14]A multi-technique approach provides a self-validating system where data from each analysis corroborates the others. [15]
Caption: A logical workflow for the characterization of a novel compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for a hypothetical pyrazolopyridine product. This serves as a template for organizing characterization results.
| Technique | Parameter | Expected Observation/Data | Inference |
| ¹H NMR | Chemical Shift (δ) | 7.0-8.5 ppm (aromatic protons), 2.0-4.0 ppm (aliphatic protons) [16] | Confirms proton environment and count. |
| Multiplicity | Singlets, doublets, triplets consistent with proposed structure. [16] | Elucidates neighboring proton relationships. | |
| ¹³C NMR | Chemical Shift (δ) | 100-160 ppm (aromatic/heteroaromatic carbons), < 60 ppm (aliphatic carbons). [17] | Confirms carbon framework. |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H), ~1620-1580 (C=C/C=N stretch), ~2230-2210 (if CN present). [18][19] | Identifies key functional groups. |
| HRMS (ESI) | m/z | [M+H]⁺ peak matching calculated exact mass to within ± 5 ppm. [17][20] | Confirms molecular formula. |
Detailed Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Provides the most detailed information about the carbon-hydrogen framework of the molecule. [21]Both ¹H and ¹³C NMR are essential.
-
Protocol:
-
Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [22] 2. Acquire a ¹H spectrum. The chemical shifts, integration (proton count), and coupling patterns reveal the electronic environment and connectivity of protons. [23] 3. Acquire a ¹³C spectrum. This identifies all unique carbon atoms in the molecule.
-
For complex structures, 2D NMR experiments (like COSY and HSQC) are invaluable for definitively assigning proton and carbon signals. [15] Mass Spectrometry (MS):
-
-
Purpose: To determine the molecular weight and, through fragmentation, gain further structural insights. [15][21]High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula. [17]* Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight, TOF).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The measured mass-to-charge (m/z) ratio should be compared to the theoretical exact mass calculated for the proposed chemical formula. [17] Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
-
Purpose: A rapid and simple method to identify the presence of key functional groups. [24]* Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum, typically from 4000 to 500 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. For example, a sharp peak around 2220 cm⁻¹ is definitive evidence for a nitrile (-C≡N) group, a common substituent from MCRs using malononitrile. [18][25] X-ray Crystallography:
-
-
Purpose: Provides an unambiguous, three-dimensional structure of a molecule as it exists in a single crystal. [26]It is the ultimate confirmation of structure, regiochemistry, and stereochemistry.
-
Protocol:
-
Grow single crystals of the purified compound, typically by slow evaporation of a saturated solution in an appropriate solvent system. [27] 2. Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer. [28] 4. Solve and refine the crystal structure using specialized software to generate a final 3D model of the molecule. [29]
-
Conclusion
The synthesis of novel pyrazolopyridine compounds is a dynamic and rewarding field of research, driven by the scaffold's immense therapeutic potential. A successful research endeavor is built upon a dual foundation: the strategic and efficient synthesis of target molecules and their rigorous, unequivocal characterization. By understanding the causality behind synthetic choices—from foundational cyclocondensations to modern multicomponent reactions—and employing a multi-technique, self-validating approach to structural analysis, researchers are well-equipped to discover and develop the next generation of pyrazolopyridine-based therapeutics.
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- RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
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Methodological & Application
Application Notes & Protocols: Characterizing 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Kinase Assays
Introduction: The Significance of Kinase Inhibition and the Pyrazolopyridine Scaffold
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1][2] They catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism controlling processes like cell growth, differentiation, and apoptosis.[3] Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[1][2]
The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural resemblance to the endogenous purine core of ATP allows compounds built on this framework to act as competitive inhibitors, effectively occupying the ATP-binding pocket of a wide range of kinases.[2][4] This has led to the development of numerous potent and selective kinase inhibitors for targeted therapy.[2][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to utilize and characterize a novel pyrazolopyridine-based compound, 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine , in various kinase assay formats. While specific data for this compound is emerging, the principles and protocols outlined here are derived from extensive experience with analogous pyrazole-based kinase inhibitors and represent the gold standard for inhibitor characterization.[7][8] We will delve into the causality behind experimental design, ensuring that each protocol functions as a self-validating system to produce robust and reproducible data.
Part 1: Foundational Knowledge & Pre-Assay Preparation
Before embarking on kinase inhibition assays, a thorough understanding of the test compound and the assay system is paramount. This section covers the essential preliminary steps.
Understanding the Compound: this compound
Based on its pyrazolopyridine core, we can hypothesize its primary mechanism of action is ATP-competitive inhibition.[2][4] Key physicochemical properties must be considered for accurate assay design.
Table 1: Physicochemical Properties of this compound and Handling Recommendations
| Property | Expected Characteristic & Rationale | Recommended Handling |
| Molecular Weight | ~180.6 g/mol .[9] A low molecular weight is typical for small molecule kinase inhibitors. | Standard laboratory balances are sufficient for accurate weighing. |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO and DMF.[9] This is common for heterocyclic compounds designed to cross cell membranes. | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Stability | Generally stable under recommended storage conditions. Assess stability in aqueous assay buffers over the time course of the experiment. | Minimize exposure to light and excessive heat. When preparing working solutions, dilute from the DMSO stock into the aqueous assay buffer immediately before use. |
| Purity | Purity should be >95% to avoid confounding results from impurities. | Always use a compound from a reputable supplier with a certificate of analysis. |
The Kinase Assay System: Components and Considerations
A typical in vitro kinase assay consists of the kinase enzyme, a substrate (peptide or protein), a phosphate donor (ATP), and a buffer system that provides an optimal reaction environment.
The selection of the kinase target will be driven by the research hypothesis. The substrate should be specific for the kinase of interest and validated for the chosen assay format. For many kinases, optimized peptide substrates are commercially available.
For an ATP-competitive inhibitor, the measured potency (IC50) is highly dependent on the ATP concentration in the assay.
-
Rationale: The inhibitor and ATP are in direct competition for the same binding site on the kinase. High ATP concentrations will require a higher concentration of the inhibitor to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.
-
Recommendation: To ensure data comparability, it is crucial to perform assays at a defined ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP.[10] This provides a standardized condition for comparing the potency of different inhibitors.
A well-defined buffer system is essential for maintaining kinase activity and stability.
Table 2: Typical Kinase Assay Buffer Composition
| Component | Concentration | Purpose & Rationale |
| Buffer (e.g., Tris-HCl, HEPES) | 25-50 mM, pH 7.5 | Maintains a stable physiological pH to ensure optimal enzyme activity.[11] |
| MgCl₂ | 5-10 mM | Essential cofactor for kinase activity; it chelates ATP to form the Mg-ATP²⁻ complex, the true substrate for the kinase.[11] |
| Dithiothreitol (DTT) | 1-2 mM | A reducing agent that prevents oxidation of cysteine residues in the kinase, maintaining its active conformation.[11] |
| Bovine Serum Albumin (BSA) | 0.01-0.1 mg/mL | A carrier protein that prevents the kinase from adsorbing to the surfaces of plates and pipette tips, which is especially important at low enzyme concentrations.[12] |
| Phosphatase Inhibitors (e.g., β-glycerophosphate, Na₃VO₄) | 5 mM, 0.1 mM | Prevents dephosphorylation of the substrate by any contaminating phosphatases, ensuring the signal is a true measure of kinase activity.[11] |
Part 2: Biochemical Assay Protocols for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying an inhibitor's potency.[13][14] It is the concentration of the inhibitor required to reduce kinase activity by 50%. The following are robust protocols for determining the IC50 of this compound.
Workflow for IC50 Determination
The general workflow is applicable across different assay technologies. The key is to measure kinase activity across a range of inhibitor concentrations.
Caption: General workflow for determining inhibitor IC50 values.
Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This homogeneous "add-mix-measure" assay is ideal for high-throughput screening (HTS). It quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3] A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.
Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP Detection Reaction: Remaining ATP + Luciferin --(Luciferase)--> Light (Luminescence)
The luminescent signal is inversely proportional to kinase activity.[15][16]
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. This creates a concentration range to define the dose-response curve.
-
Include a "DMSO only" control (0% inhibition) and a "no enzyme" or potent known inhibitor control (100% inhibition).
-
-
Reaction Setup (in a 384-well white plate):
-
To each well, add 2.5 µL of the appropriate compound dilution in DMSO.
-
Add 5 µL of a 2X kinase/substrate mix prepared in 1X Kinase Buffer.
-
Pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a 4X ATP solution (prepared in 1X Kinase Buffer to achieve the desired final concentration, e.g., Km of ATP).
-
The final reaction volume is 10 µL. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize solvent effects on enzyme activity.[17]
-
Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range (typically <30% ATP consumption for the uninhibited control).
-
-
Signal Detection:
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[13]
-
Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay
This method is considered the "gold standard" for kinase assays due to its direct measurement of phosphate incorporation into a substrate.[1][10] It is highly sensitive and less prone to compound interference than optical methods.
The assay measures the transfer of a radiolabeled phosphate ([³²P]) from [γ-³²P]-ATP to a peptide or protein substrate.[18] The radiolabeled substrate is then captured on a phosphocellulose filter paper (e.g., P81), while the unincorporated [γ-³²P]-ATP is washed away.[18][19][20]
-
Compound and Reaction Setup:
-
Prepare inhibitor dilutions and reaction components as described in the luminescence assay (Protocol 2.2, steps 1-2), but in microcentrifuge tubes or a 96-well plate.
-
The ATP solution will be a mix of "cold" (unlabeled) ATP and a spike of "hot" [γ-³²P]-ATP.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP mix. Total reaction volume is typically 25 µL.
-
Incubate at 30°C for 20-30 minutes.
-
-
Stop Reaction and Spot:
-
Washing:
-
Signal Detection:
-
Cut out the individual squares and place them into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.
-
-
Data Analysis:
-
Analyze the data as described for the luminescence assay (Protocol 2.2, step 5) to calculate the IC50.
-
Protocol 3: Fluorescence Polarization (FP) Assay
FP assays are homogeneous assays that measure the binding of a fluorescently labeled tracer to a kinase. They are particularly useful for studying direct inhibitor binding and for HTS.
The assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.[21]
-
A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.
-
When the tracer binds to a large kinase, the complex tumbles much more slowly, leading to a high polarization signal.[22]
-
An unlabeled inhibitor (like this compound) will compete with the tracer for binding to the kinase. At high inhibitor concentrations, the tracer is displaced, tumbles freely, and the polarization signal decreases.
Caption: Principle of a competitive Fluorescence Polarization assay.
-
Assay Optimization:
-
First, determine the optimal concentration of the fluorescent tracer and kinase. Titrate the kinase against a fixed concentration of the tracer to find a kinase concentration that gives a robust signal window (high polarization) without saturating the system.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO as previously described.
-
-
Reaction Setup (in a black 384-well plate):
-
Add kinase, tracer, and inhibitor dilutions to the wells in an appropriate buffer (without ATP). The final volume is typically 20 µL.
-
Include controls:
-
0% Inhibition: Kinase + Tracer + DMSO
-
100% Inhibition: Tracer + DMSO (no kinase)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a period determined during assay optimization (e.g., 10-30 minutes) to allow the binding to reach equilibrium.[23]
-
Measure fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers. The reader will measure the intensity of emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The instrument software typically calculates the polarization (mP) values.
-
Normalize the data and plot the dose-response curve to determine the IC50 as described in previous protocols.
-
Part 3: Cellular Assays - Bridging the Gap to Physiological Relevance
Biochemical assays are essential for determining direct enzyme inhibition, but they don't capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[24] Cellular assays are a critical next step.
In-Cell Western Assay for Target Engagement
This assay quantifies the inhibition of a specific signaling pathway within intact cells grown in a microplate. It measures the phosphorylation of a kinase's direct downstream substrate.
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have an active signaling pathway relevant to the target kinase in a 96-well plate and grow to ~80-90% confluency.
-
Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the pathway with an appropriate growth factor (e.g., HGF for c-Met) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target substrate.
-
Aspirate the media and immediately fix the cells with a formaldehyde-based solution.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash, then incubate with an infrared-dye-conjugated secondary antibody.
-
For normalization, co-incubate with an antibody against the total protein (e.g., total-ERK) detected with a secondary antibody of a different wavelength.
-
-
Signal Detection and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and total protein signals.
-
Calculate the ratio of phospho- to total protein for each well.
-
Normalize the ratios and plot a dose-response curve to determine the cellular IC50.[14]
-
Conclusion
The protocols detailed in this guide provide a robust, multi-faceted approach to characterizing the inhibitory activity of this compound. By starting with well-controlled biochemical assays and progressing to more physiologically relevant cellular models, researchers can build a comprehensive profile of this compound. Explaining the causality behind each step—from ATP concentration to buffer components—ensures that the generated data is not only accurate but also interpretable and comparable across studies. This systematic approach is fundamental to the successful identification and development of novel kinase inhibitors for targeted therapy.
References
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A high-throughput radiometric kinase assay. PMC - NIH. Available at: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. Available at: [Link]
-
An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. Available at: [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available at: [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH. Available at: [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Available at: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. Available at: [Link]
-
4-Chloro-1H-pyrazolo[4,3-c]pyridine. Pipzine Chemicals. Available at: [Link]
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Kinase Assay to Determine the IC50 Values. Bio-protocol. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Available at: [Link]
-
4-chloro-1-methyl-1h-pyrazolo[4,3-c]pyridine. PubChem. Available at: [Link]
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Application Notes and Protocols for the Cellular Characterization of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects. Many compounds containing this core structure have been investigated as inhibitors of protein kinases, modulators of microtubule dynamics, and inhibitors of other key enzymes involved in cell signaling and proliferation.[1][2] 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a novel compound within this class, and its biological activity has not been extensively characterized.
This guide provides a comprehensive, multi-phase protocol for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols described herein are designed to first establish the compound's cytotoxic and anti-proliferative potential and then to elucidate its potential mechanism of action. The experimental workflow is designed to be logical and self-validating, providing a solid foundation for further pre-clinical development.
Phase 1: Assessment of Cytotoxicity and Anti-proliferative Activity
The initial and most critical step in evaluating a potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency and for designing subsequent mechanistic studies. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.[3][4] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the IC50 of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Data Presentation: Example MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.45 | 36.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 2: Elucidation of the Mechanism of Action
Following the determination of the compound's IC50 value, the next phase focuses on investigating the underlying mechanism of its cytotoxic effects. Based on the known activities of related pyrazolopyridine compounds, plausible mechanisms include induction of apoptosis and/or interference with cell cycle progression. Western blotting can further probe specific signaling pathways.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Rationale: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[5]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key proteins involved in cell survival and apoptosis signaling pathways.
Rationale: Western blotting allows for the detection of specific proteins and their phosphorylation status, providing insights into the activation state of signaling pathways.[9][10][11] Given that many pyrazolopyridine derivatives are kinase inhibitors, examining the phosphorylation of key kinases like Akt and ERK is a logical starting point. Additionally, probing for apoptotic markers like cleaved PARP and cleaved Caspase-3 can confirm the findings from the Annexin V assay.[9]
Materials:
-
Cancer cell line
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical pathway of kinase inhibition by the test compound.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Agilent. Manual: Cell Proliferation Assay Kit. [Link]
-
ABclonal. 4 Methods for Measuring Cell Proliferation. [Link]
-
ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
National Institutes of Health. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. [Link]
-
National Institutes of Health. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]
-
MDPI. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][13][14][15]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]
-
PubChem. This compound. [Link]
-
LookChem. 4-chloro-1H-pyrazolo[4,3-c]pyridine. [Link]
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- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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Application of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in cancer research
An in-depth analysis of the current scientific literature reveals that while the specific molecule, 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, is documented in chemical databases, its direct application and biological activity in cancer research are not yet extensively published.[1][2] However, the pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in the development of potent kinase inhibitors, a cornerstone of modern targeted cancer therapy.[3] This guide, therefore, will focus on the broader application of the pyrazolo[4,3-c]pyridine core and its closely related isomers in cancer research, drawing upon established data for derivatives that target critical oncogenic pathways. We will use Monopolar Spindle 1 (Mps1) kinase inhibitors as a primary example, as this class of drugs, which includes pyrazolopyridine derivatives, represents an innovative strategy in cancer treatment.[4][5][6]
Introduction: The Pyrazolopyridine Scaffold in Oncology
The pyrazolopyridine structure is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively compete for the ATP-binding sites of numerous protein kinases.[3] Dysregulation of these kinases is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, pyrazolopyridine derivatives have been extensively explored as inhibitors of various oncogenic kinases, including ERK, FGFR, c-Met, and Mps1.[3][7]
This application note will provide a comprehensive overview of the use of pyrazolopyridine-based compounds in cancer research, with a focus on their mechanism of action as Mps1 kinase inhibitors and detailed protocols for their evaluation in preclinical settings.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint with Mps1 Inhibitors
Monopolar Spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] In many cancer cells, Mps1 is overexpressed, which is correlated with tumor aggressiveness and aneuploidy.[5][6]
Mps1 inhibitors represent a novel therapeutic strategy. By inhibiting Mps1, these compounds abrogate the SAC, forcing cancer cells with chromosomal abnormalities to exit mitosis prematurely. This "mitotic breakthrough" leads to severe chromosome missegregation, resulting in polyploidy and ultimately, apoptotic cell death.[4][5][8] This mechanism is particularly effective in combination with microtubule-targeting agents like taxanes, which induce mitotic arrest. The combination of a taxane and an Mps1 inhibitor creates a synergistic effect, enhancing chromosomal segregation errors and promoting tumor cell death.[9]
Preclinical Evaluation of Pyrazolopyridine Derivatives
The preclinical assessment of novel pyrazolopyridine-based kinase inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, and therapeutic potential.
In Vitro Efficacy
A critical first step is to quantify the efficacy of the compound against a panel of cancer cell lines. This is typically achieved through cell viability assays and by determining the half-maximal inhibitory concentration (IC50).
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrazolopyridine | Mps1 | HeLa (Cervical) | <10 | [5] |
| Pyrazolopyridine | Mps1 | HCT116 (Colon) | <10 | [5] |
| Pyrazolopyridine | Mps1 | NCI-H460 (Lung) | <10 | [5] |
| Pyrazolopyridine | ERK | A375 (Melanoma) | 1-100 | [7] |
Table 1: Representative In Vitro Efficacy of Pyrazolopyridine Kinase Inhibitors.
Application Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the IC50 of a pyrazolo[4,3-c]pyridine derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[4,3-c]pyridine test compound
-
DMSO (for stock solution)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazolo[4,3-c]pyridine compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Histone H3 (Ser10) Analysis
This protocol is used to assess the abrogation of the spindle assembly checkpoint by measuring the levels of a key mitotic marker. Mps1 inhibition leads to premature mitotic exit, which can be observed as a decrease in the phosphorylation of Histone H3 at Serine 10.
Materials:
-
Cancer cell line
-
Pyrazolo[4,3-c]pyridine test compound
-
Nocodazole (or another mitotic arrest agent like paclitaxel)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them as follows:
-
Vehicle control (DMSO)
-
Nocodazole (e.g., 100 ng/mL) to induce mitotic arrest
-
Test compound at various concentrations
-
Combination of Nocodazole and the test compound
-
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phospho-Histone H3 signal in the combination treatment group compared to the nocodazole-only group indicates SAC abrogation.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold and its isomers are of significant interest in oncology drug discovery. As exemplified by their application as Mps1 kinase inhibitors, these compounds can effectively target novel pathways that are critical for cancer cell survival. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of new pyrazolopyridine derivatives. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index and on identifying predictive biomarkers to guide their clinical development. The combination of pyrazolopyridine-based kinase inhibitors with other anticancer agents remains a promising strategy to overcome drug resistance and improve patient outcomes.
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4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as an ERK inhibitor in cellular models.
Application Notes and Protocols
Topic: 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as an ERK Inhibitor in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[1][2] Its hyperactivation, frequently driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a significant percentage of human cancers.[3][4] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, the emergence of resistance, often through pathway reactivation, necessitates the development of inhibitors targeting the terminal kinase, ERK.[5][6] Direct inhibition of ERK1/2 presents a compelling strategy to overcome this resistance.[1][2] The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising chemical series for developing potent and selective ERK inhibitors.[4] This document provides a comprehensive guide for characterizing the cellular activity of This compound , a representative inhibitor from this class. We present detailed protocols for assessing its ability to inhibit ERK signaling, its impact on cancer cell proliferation, and direct confirmation of its engagement with the ERK protein in a cellular context.
The MAPK/ERK Signaling Cascade and Point of Inhibition
The MAPK/ERK pathway is a highly conserved kinase cascade that translates extracellular signals into intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase Ras. Ras, in turn, recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which then phosphorylate and activate MEK1 and MEK2 (MEK1/2). As the final step in the cascade, MEK1/2 dually phosphorylates ERK1 and ERK2 (ERK1/2) on threonine and tyrosine residues within their activation loop, leading to their activation.[1] Activated, phosphorylated ERK (p-ERK) phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, driving cellular proliferation and survival.[7]
This compound is designed as an ATP-competitive inhibitor that binds to the active site of ERK1/2, preventing the phosphorylation of its downstream substrates and effectively halting the signal transduction cascade.[8]
Protocol: Measuring Antiproliferative Effects with the MTT Assay
Assessing the functional consequence of ERK inhibition is crucial. The MTT assay is a robust, colorimetric method to measure how the inhibitor affects cell viability and proliferation.
Principle of the Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. [9]
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. This duration is typically sufficient to observe significant effects on proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well (final concentration 0.5 mg/mL). 5. Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [9][11]7. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [11]
Data Presentation and Analysis
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to generate a sigmoidal dose-response curve and determine the IC₅₀ value for cell proliferation.
| Cell Line | Genotype | Compound IC₅₀ (µM) [Example Data] |
| HT-29 | BRAF V600E | 0.15 |
| A375 | BRAF V600E | 0.09 |
| HCT116 | KRAS G13D | 0.42 |
| Calu-1 | KRAS G12C | 0.88 |
Table 1: Example antiproliferative IC₅₀ data for this compound in various cancer cell lines.
Protocol: Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies direct binding of a compound to its target protein within the complex environment of an intact cell. [12][13]
Principle of the Assay
The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure. [14]This stabilization results in an increase in the temperature required to denature the protein. By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can infer target engagement. [12][15]
Step-by-Step Protocol (Isothermal Dose-Response Format)
This format is highly effective for quantifying target engagement at a fixed temperature. [12]
-
Determine Optimal Melt Temperature: First, perform a CETSA melt curve. Treat cells with vehicle (DMSO) only, aliquot them, and heat each aliquot to a different temperature (e.g., 40-65°C). Analyze the amount of soluble ERK by Western blot to find a temperature that causes significant, but not complete, protein denaturation. This will be your challenge temperature.
-
Cell Culture and Treatment: Culture cells to high density in a T175 flask. Harvest the cells and resuspend them in PBS containing the inhibitor at various concentrations (e.g., 0.1 nM to 30 µM) or vehicle control. Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat all tubes (including a non-heated control) simultaneously to the predetermined challenge temperature for 3 minutes in a PCR machine, followed by cooling to room temperature. [12]4. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [16]6. Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble ERK1/2 protein by Western blotting as described in Section 2.
Data Analysis and Expected Results
Quantify the ERK band intensity for each concentration and normalize it to the non-heated control sample. A successful experiment will show that as the concentration of this compound increases, more ERK protein is stabilized and remains in the soluble fraction after the heat challenge. Plotting the soluble ERK signal against the inhibitor concentration will yield a sigmoidal curve, from which an EC₅₀ for target engagement can be determined. This value should correlate well with the IC₅₀ from the phospho-ERK assay.
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical cellular characterization of this compound as a novel ERK inhibitor. By systematically assessing its impact on pathway signaling, cell viability, and direct target engagement, researchers can build a comprehensive profile of the compound's mechanism of action and therapeutic potential. These assays represent the foundational steps required for advancing promising ERK inhibitors in the drug development pipeline.
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High-Throughput Screening of Pyrazolopyridine Libraries for Novel Kinase Inhibitor Discovery
An Application Note for Drug Discovery Professionals
Abstract
The pyrazolopyridine scaffold is a "privileged" heterocyclic core in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and serve as an effective hinge-binding motif for protein kinases.[1][2] This structural advantage has led to the development of several successful kinase inhibitors.[3][4] High-Throughput Screening (HTS) of diverse pyrazolopyridine libraries offers a powerful strategy for identifying novel and selective kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for developing and executing a robust HTS campaign, from initial assay development and validation to hit confirmation and triage. We present field-proven methodologies for biochemical primary screening, cell-based target engagement secondary assays, and functional downstream validation, ensuring a scientifically rigorous and efficient discovery workflow.
Introduction: The Power of the Pyrazolopyridine Scaffold
Protein kinases, a family of over 500 enzymes, are central regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major focus of targeted therapy.[4] The pyrazolopyridine scaffold, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, has emerged as a highly successful framework for kinase inhibitor design.[2][5] Its bioisosteric resemblance to purine allows it to form key hydrogen bonds with the kinase hinge region, effectively competing with endogenous ATP.[1]
The versatility of pyrazolopyridine synthesis allows for the creation of large, diverse chemical libraries through techniques like diversity-oriented synthesis.[6][7][8] By strategically modifying substituents at various positions on the bicyclic core, chemists can fine-tune potency, selectivity, and pharmacokinetic properties, enabling the exploration of vast chemical space to address specific challenges in kinase drug discovery.[2][5]
This application note details a systematic workflow for screening these valuable libraries to identify and validate promising kinase inhibitor candidates.
The HTS Workflow: A Strategy for Hit Identification and Validation
A successful HTS campaign is a multi-stage process designed to systematically reduce a large library to a small number of well-validated, high-quality hits. The process relies on a funneling strategy, where each stage employs assays of increasing biological complexity and stringency to eliminate false positives and enrich for compounds with the desired mechanism of action.
Assay Development and Validation: The Foundation of a Successful Screen
The quality of an HTS campaign is entirely dependent on the robustness of the primary assay. The goal is to develop an assay that is sensitive, reproducible, and has a large enough signal window to confidently distinguish between active inhibitors and inactive compounds.
Choosing the Primary Assay Format
For kinase inhibitor screening, homogeneous biochemical assays are ideal for primary HTS due to their simplicity, speed, and compatibility with automation. Two industry-standard formats are:
-
Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9] The signal is inversely proportional to kinase activity; potent inhibitors result in less ATP consumption and a higher luminescent signal.[10][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the phosphorylation of a substrate.[12] A europium-labeled antibody recognizes a tag on the substrate, while an acceptor-fluorophore-labeled antibody recognizes the phosphorylation site. Inhibition of phosphorylation prevents the donor and acceptor from coming into proximity, resulting in a loss of the FRET signal.[13]
Critical Quality Control: The Z'-Factor
Before starting a full screen, the assay must be validated to ensure its quality. The Z'-factor is the most critical statistical parameter for this purpose.[14] It provides a quantitative measure of the separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, max inhibition) and negative (n, no inhibition/DMSO) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Interpretation | Action |
| > 0.5 | Excellent Assay | Proceed with HTS. |
| 0 to 0.5 | Marginal Assay | Optimization required. May be acceptable for smaller screens. |
| < 0 | Unacceptable Assay | Assay is not suitable for screening. Re-development needed. |
| Table 1. Interpretation of Z'-Factor Values for Assay Quality Assessment.[15][16] |
A "dry run" using only control compounds should be performed on several plates to ensure the Z'-factor is consistently above 0.5 before committing a compound library to the screen.[17]
Protocol: Primary Biochemical Screen (Kinase-Glo®)
This protocol describes a generic, automated HTS procedure for identifying inhibitors of a target kinase using the Kinase-Glo® Luminescent Kinase Assay in a 384-well format.
Principle: The Kinase-Glo® reagent simultaneously stops the kinase reaction and measures the remaining ATP. The luciferase enzyme in the reagent uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to kinase activity.[18]
Materials and Reagents
-
Target Kinase: Purified, active recombinant enzyme.
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
Pyrazolopyridine Library: Compounds arrayed in 384-well plates, typically as 10 mM stocks in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar).
-
Assay Buffer: Buffer optimized for kinase activity (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
ATP: High-purity adenosine triphosphate.
-
Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
-
Plates: White, solid-bottom 384-well assay plates.
-
Equipment: Automated liquid handler, plate sealer, temperature-controlled incubator, and a plate luminometer.
Assay Optimization (Pre-HTS)
-
Enzyme Titration: Determine the optimal enzyme concentration that results in ~50-80% ATP depletion within the desired reaction time. This ensures the assay is sensitive to inhibition.
-
ATP Concentration: The ATP concentration should be at or near the Kₘ value for the target kinase. This provides a good balance for identifying both competitive and non-competitive inhibitors. The Kinase-Glo® platform offers different kits suitable for various ATP concentrations.[10]
HTS Protocol Steps
All liquid handling steps should be performed using an automated liquid handler.
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer ~50 nL of each library compound, positive control, and negative control (DMSO) to the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final reaction volume.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in assay buffer.
-
Dispense 2.5 µL of this mix into each well.
-
Seal the plate and briefly centrifuge (1 min at 1000 rpm).
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 2.5 µL of the ATP solution into each well to start the reaction.
-
Seal the plate, briefly centrifuge, and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 5 µL of Kinase-Glo® reagent to each well. This stops the kinase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate luminometer.
-
Troubleshooting the Primary Screen
| Issue | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | 1. Suboptimal enzyme/ATP concentration. 2. Reagent instability. 3. Inconsistent liquid handling. | 1. Re-optimize enzyme and ATP concentrations. 2. Prepare fresh reagents; ensure proper storage. 3. Calibrate and validate liquid handler performance. |
| High Plate-to-Plate Variability | 1. Temperature or humidity gradients during incubation. 2. Edge effects. | 1. Use incubators with good environmental control. 2. Do not use the outer wells for samples; fill them with buffer instead. |
| False Positives | 1. Compound autofluorescence (less common with luminescence). 2. Compound inhibits luciferase. | 1. Perform a counter-screen with luciferase alone to identify inhibitors of the detection system. |
| Table 2. Common Troubleshooting for the Kinase-Glo® Assay.[17][19] |
Data Analysis and Hit Triage
Raw data from the HTS must be processed to identify genuine hits and deprioritize artifacts. This workflow ensures that resources are focused on the most promising chemical matter.[20]
-
Normalization: Raw luminescence values are converted to percent inhibition relative to the on-plate controls: % Inhibition = 100 * (Signal_Compound - μ_Negative) / (μ_Positive - μ_Negative)
-
Hit Selection: A statistical cutoff, such as three standard deviations from the mean of the negative (DMSO) controls, is used to define an initial "hit list".[21]
-
Confirmation and Potency: Hits are re-tested in the primary assay to confirm activity and then in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
-
Hit Triage: This is a critical filtering step.[22]
-
Remove PAINS: Compounds are filtered against databases of Pan-Assay Interference Compounds (PAINS), which are known to cause artifacts in many assays.[22]
-
Assess Hill Slope: Dose-response curves with very steep or shallow Hill slopes may indicate non-specific mechanisms of inhibition.[22]
-
Cheminformatics: Confirmed hits are clustered by chemical structure. Clusters with multiple active compounds suggest a valid structure-activity relationship (SAR) and are prioritized over "singletons".[23]
-
Protocol: Cellular Target Engagement (NanoBRET® Assay)
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or active efflux.[24] Therefore, a secondary assay to confirm that the compound engages the target kinase inside living cells is essential. The NanoBRET® Target Engagement assay is an ideal technology for this purpose.[14][25]
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is added, bringing it into close proximity to NanoLuc® and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When a library compound enters the cell and binds to the kinase, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[15][26]
Materials and Reagents
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Expression Vector: Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.
-
Transfection Reagent: (e.g., FuGENE® HD).
-
NanoBRET® Tracer: A fluorescently-labeled ligand specific for the kinase family.
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
Confirmed Hits: Compounds from the primary screen triage, prepared in DMSO.
-
Plates: White, 96-well or 384-well cell culture-treated assay plates.
-
Equipment: Standard cell culture equipment, multi-mode plate reader capable of measuring filtered luminescence at 450 nm and 610 nm.
Protocol Steps
-
Cell Transfection (Day 1):
-
Prepare a suspension of HEK293T cells.
-
Prepare transfection complexes by mixing the kinase-NanoLuc® plasmid DNA with the transfection reagent in Opti-MEM® according to the manufacturer's protocol.
-
Add the transfection complexes to the cell suspension and seed the cells into the assay plates.
-
Incubate for 18-24 hours to allow for protein expression.[25]
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the hit compounds in Opti-MEM®.
-
Prepare the NanoBRET® Tracer at 2X the final desired concentration in Opti-MEM®.
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the wells, followed immediately by the 2X Tracer solution.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and target engagement.[25]
-
-
Signal Detection (Day 2):
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Read the plate within 20 minutes on a plate reader, measuring both donor emission (~450 nm) and acceptor emission (~610 nm).[25]
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor emission signal (610 nm) by the donor emission signal (450 nm).
-
Plot the NanoBRET® ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.
-
Protocol: Orthogonal Cellular Assay (Western Blot)
To provide ultimate validation, an orthogonal assay using a different technology should be used to confirm the functional consequence of target inhibition. Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase is a gold-standard method.[16] A potent pyrazolopyridine inhibitor should cause a dose-dependent decrease in the phosphorylation of this substrate.
Protocol Steps
-
Cell Treatment:
-
Seed an appropriate cell line (e.g., one that overexpresses the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the hit compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).[16]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[27]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.[28]
-
-
Protein Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[29]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[29]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. BSA is recommended over milk for phospho-antibodies to reduce background.[27]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL (chemiluminescence) reagent and an imaging system.[16]
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. This serves as a loading control.
-
Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein with increasing compound concentration confirms on-target activity.
-
Conclusion and Next Steps
Compounds that successfully pass through this entire screening funnel—demonstrating potency in a biochemical assay, confirming on-target binding in a live-cell context, and modulating a downstream signaling pathway—are considered high-quality, validated hits. These pyrazolopyridine derivatives represent a strong starting point for formal hit-to-lead and lead optimization campaigns. Subsequent steps will involve expanding the SAR, profiling for selectivity against a broad panel of kinases, and assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a preclinical candidate. This rigorous, multi-faceted screening approach maximizes the probability of discovering novel, effective, and safe kinase inhibitors for therapeutic development.
References
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Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Imbert, L., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening.
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds.
- Charris-Molina, E. F., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Westwood, I. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: HTS Supplement.
- Gonzalez-Sarrias, A., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
- Davies, G., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS Discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
- Liu, X., et al. (2022).
- Davies, G., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors.
- Wang, X., et al. (2010). A diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives with potential bioactivities via microwave-assisted multi-component reactions. Molecular Diversity.
- Schaduangrat, N., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Reaction Biology. (2022).
- Nobre, M. (2023). Answer to "When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?".
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Zhang, Y., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Analytical Biochemistry.
- de la Torre, M. C., & Gotor-Fernández, V. (2022).
- Packard, B. (1999). Considerations for Development of FRET Assays. Drug Discovery Online.
- Thorne, N., et al. (2012). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual.
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Sargsyan, A., et al. (2022). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][14][26]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules.
- Armenia, J., & Iyengar, R. (2015).
- Kameshita, I., et al. (2017). Kinase Activity-Tagged Western Blotting Assay. BioTechniques.
- Grossi, M. (2016). Answer to "Why does my inhibitor not work in an in vitro kinase assay?".
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Application Note: A Multi-Faceted Approach to Measuring Target Engagement of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Confirming that a compound engages its intended molecular target within a cellular context is a cornerstone of modern drug discovery, linking biochemical potency to physiological outcomes.[1][2] The pyrazolo[4,3-c]pyridine scaffold, present in 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, is a privileged structure in medicinal chemistry, recognized for its structural resemblance to purines and its potential to interact with the ATP-binding sites of protein kinases.[3] This application note provides a detailed guide for researchers on establishing robust target engagement for this compound class. We advocate for a multi-pronged strategy employing orthogonal, state-of-the-art techniques to build a high-confidence data package. Detailed principles and step-by-step protocols are provided for live-cell proximity-based assays (NanoBRET™), label-free thermal stability assays (CETSA®), and broad-spectrum chemoproteomic profiling (Kinobeads), enabling a comprehensive understanding of on-target and off-target interactions.
The Imperative of Orthogonal Target Engagement Validation
Our recommended strategy involves converging evidence from three distinct domains:
-
Live-Cell Proximity Assays: Quantifying binding in the native, complex environment of an intact cell.
-
Thermal Stability Assays: Measuring direct binding through ligand-induced changes in protein stability, a label-free biophysical readout.
-
Proteome-Wide Selectivity Assays: Assessing both on-target binding and potential off-target interactions across the kinome in cell lysates.
The convergence of data from these approaches provides powerful, validated evidence of target engagement.
Figure 1: Convergent approach for validating target engagement.
Primary Technique: Live-Cell Target Engagement with NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells, in real-time.[7][8][9] This is our primary recommended technique because it provides data on compound affinity, target occupancy, and residence time within a physiological context.[8][10]
Principle of Causality: The assay relies on energy transfer from a genetically fused, exceptionally bright NanoLuc® luciferase donor on the target protein to a fluorescent tracer that reversibly binds to the same target.[11] When an unlabeled test compound (e.g., this compound) enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a measurable decrease in the BRET signal. This competitive displacement is directly proportional to the engagement of the test compound.[12]
Figure 2: High-level workflow for the NanoBRET™ Target Engagement assay.
Protocol 2.1: NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular affinity of this compound for its target kinase.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Target-NanoLuc® fusion vector and control vector
-
Lipofectamine® 3000 transfection reagent
-
White, 96-well or 384-well assay plates
-
This compound compound stock (in DMSO)
-
NanoBRET® Kinase Tracer (selected for the target of interest)
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Multi-mode plate reader capable of measuring filtered luminescence (460nm and >600nm).
Methodology:
-
Cell Transfection (Day 1):
-
Plate HEK293T cells to be 80-90% confluent on the day of transfection.
-
In Opti-MEM, prepare a DNA-lipid complex containing the Target-NanoLuc® fusion vector according to the manufacturer's protocol (e.g., Lipofectamine 3000). A typical ratio is 1:100 (vector:transfection reagent).
-
Incubate cells with the transfection complex for 20-24 hours at 37°C, 5% CO₂. Causality Note: This step is critical for achieving sufficient expression of the fusion protein for a robust signal window.
-
-
Cell Plating (Day 2):
-
Harvest the transfected cells and resuspend in Opti-MEM.
-
Plate the cells into a white, multi-well assay plate at an optimized density (e.g., 2 x 10⁴ cells/well for a 96-well plate).
-
-
Compound Dosing (Day 2):
-
Prepare serial dilutions of this compound in Opti-MEM. A typical 11-point, 3-fold dilution series starting from 100 µM is recommended. Include DMSO-only vehicle controls.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C, 5% CO₂. Causality Note: This equilibration period allows the compound to permeate the cells and reach binding equilibrium with the target protein.
-
-
Tracer and Substrate Addition (Day 2):
-
Prepare a 3X working solution containing the NanoBRET® Tracer (at its predetermined optimal concentration), Nano-Glo® Substrate, and the Extracellular NanoLuc® Inhibitor in Opti-MEM.
-
Add this solution to all wells. Causality Note: The extracellular inhibitor is essential to quench any signal from luciferase released from dead cells, ensuring the signal is specific to intracellular engagement.
-
-
Data Acquisition and Analysis:
-
Immediately measure luminescence at two wavelengths: a donor emission filter (460nm) and an acceptor emission filter (>600nm).
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = high concentration of control inhibitor).
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
| Parameter | Typical Value | Rationale |
| Cell Line | HEK293T | High transfection efficiency and robust growth. |
| Compound Incubation | 2 hours | Allows for cell permeation and binding equilibrium. |
| Tracer Concentration | EC₅₀ - EC₈₀ | Provides a robust signal window for competitive displacement. |
| Final DMSO % | < 0.5% | Minimizes solvent-induced cellular toxicity. |
Orthogonal Technique 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in a label-free manner.[5] The technique is based on the principle that the binding of a ligand, such as our test compound, generally stabilizes its target protein, resulting in an increased melting temperature (Tₘ).[13] This thermal stabilization is a direct proxy for target binding and can be measured in intact cells or cell lysates.[14][15]
Principle of Causality: When cells are heated, proteins begin to denature and aggregate. The temperature at which this occurs is characteristic for each protein. A compound that binds to a specific protein forms a more stable complex, requiring more thermal energy to denature. This results in a "thermal shift" (ΔTₘ), where the protein remains soluble at higher temperatures compared to its unbound state. This change in solubility is quantified, typically by Western Blot or mass spectrometry.[16]
Figure 3: Standard workflow for a Western Blot-based CETSA® experiment.
Protocol 3.1: CETSA® with Western Blot Readout
Objective: To confirm target engagement of this compound by observing a thermal shift of the endogenous target protein.
Materials:
-
Relevant cancer cell line endogenously expressing the target kinase.
-
Cell culture medium and supplements.
-
This compound stock (in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler with a gradient function.
-
Lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to ~80% confluency.
-
Treat one flask of cells with a saturating concentration of this compound (e.g., 10-50 µM) and a control flask with DMSO vehicle for 1-2 hours at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a final concentration of ~10⁷ cells/mL.
-
Aliquot 50 µL of the cell suspension into a series of PCR tubes for each condition (compound-treated and vehicle).
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control sample (room temperature).
-
Immediately cool the samples on ice for 5 minutes.
-
-
Lysis and Fractionation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality Note: This critical step separates the soluble, correctly folded proteins (supernatant) from the heat-denatured, aggregated proteins (pellet).
-
Carefully collect the supernatant from each sample.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction for each sample.
-
Normalize the loading amount and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity to the unheated control for each condition.
-
Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the Tₘ for each condition. The difference between them is the ΔTₘ, confirming target engagement.
-
Orthogonal Technique 2: Kinome-Wide Selectivity Profiling with Kinobeads
To understand both on-target efficacy and potential off-target liabilities, a broad profiling assay is invaluable.[1][17] The Kinobeads method is a powerful chemoproteomic approach that uses affinity chromatography to assess a compound's binding profile against hundreds of endogenous kinases simultaneously from a native cell lysate.[18][19][20][21][22]
Principle of Causality: Kinobeads are composed of a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on sepharose beads.[23] When incubated with a cell lysate, these beads capture a large fraction of the cellular kinome. In a competition experiment, the lysate is pre-incubated with a free, soluble compound (this compound). The compound will bind to its specific kinase targets, preventing them from being captured by the beads. By using quantitative mass spectrometry (LC-MS/MS) to compare the proteins pulled down in the presence versus absence of the compound, one can identify the specific kinases that were "competed off," thus revealing the compound's direct targets.[18]
Figure 4: Chemoproteomic workflow for kinase selectivity profiling using Kinobeads.
Protocol 4.1: Kinobeads Competition Binding Assay
Objective: To determine the on-target and off-target kinase binding profile of this compound in a cell lysate.
Materials:
-
Cell line of interest.
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors).
-
This compound.
-
Kinobeads slurry (commercially available or prepared in-house).
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin).
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).
Methodology:
-
Cell Lysis:
-
Harvest ~5x10⁷ cells and lyse in ice-cold, non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
Competition Binding:
-
Aliquot the lysate (e.g., 1-2 mg total protein per condition).
-
Add this compound (at various concentrations) or DMSO vehicle to the lysates.
-
Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Add a pre-washed slurry of Kinobeads to each lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for kinase capture.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer and then with a low-detergent wash buffer to remove non-specific binders.
-
Perform on-bead protein digestion: reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Collect the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling).
-
Identify and quantify the proteins in each sample using a database search algorithm (e.g., MaxQuant).
-
For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control.
-
A significant reduction in the ratio for a specific kinase indicates that the compound bound to it and prevented its capture by the beads. Plotting these ratios against compound concentration allows for the determination of IC₅₀ values for dozens to hundreds of kinases in a single experiment.
-
Summary and Data Integration
By employing this tripartite strategy, researchers can build a comprehensive and high-confidence target engagement profile for this compound.
| Assay | Context | Principle | Output | Key Advantage |
| NanoBRET™ | Live Cells | Proximity (BRET) | Affinity (IC₅₀), Occupancy, Residence Time | Quantitative data in a physiological setting.[7] |
| CETSA® | Live Cells / Lysate | Thermal Stability | Target Engagement (ΔTₘ) | Label-free, works on endogenous proteins.[5][13] |
| Kinobeads | Cell Lysate | Affinity Capture / MS | Selectivity Profile (IC₅₀s) | Broad, proteome-wide on- and off-target analysis.[18][19] |
A successful outcome would show that this compound produces a dose-dependent effect in the NanoBRET assay for a specific kinase, induces a thermal shift (ΔTₘ) for that same kinase in the CETSA experiment, and is identified as a potent binder of that kinase in the Kinobeads pulldown. This consilience of evidence provides a robust foundation for further preclinical development.
References
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DiscoverX. Target Engagement Assays. [Link]
-
ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... [Link]
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Concept Life Sciences. Target and pathway engagement assays. [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
-
Patricelli, M. P., et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]
-
Vasta, J. D., & Robers, M. B. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Patricelli, M. P., et al. Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
PubMed Central. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]
-
PubMed. A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]
-
ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
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Domainex. Biophysics: How to choose the right assay for your drug discovery project. [Link]
-
ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Selvita. Target Engagement. [Link]
-
PubMed. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Semantic Scholar. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Bio-protocol. Cancer Biology - Protein. [Link]
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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ResearchGate. (A) Illustration of the overall assay principle for CETSA experiments,... [Link]
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PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
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Development of Pyrazolopyridine-Based Probes for Chemical Biology: Application Notes and Protocols
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Chemical Biology
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of nitrogen-containing heterocyclic compounds with remarkable versatility.[1] This structural motif is considered a "privileged structure" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[2] Pyrazolopyridine derivatives have been successfully developed as kinase inhibitors, receptor antagonists, and anticancer agents.[3][4] More recently, their favorable photophysical properties have been harnessed to create a new generation of fluorescent probes for bioimaging.[5]
This guide provides an in-depth overview of the design, synthesis, and application of pyrazolopyridine-based probes. It is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for creating novel tools to interrogate complex biological systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Section 1: Probe Design and Synthesis
The successful development of a chemical probe begins with a rational design strategy that considers the target, the desired mechanism of action, and the experimental context in which the probe will be used.
Design Principles
The pyrazolopyridine core serves as a rigid and synthetically tractable framework. Key design considerations include:
-
For Inhibitors/Modulators: Substituents on the pyrazolopyridine rings are strategically chosen to form specific interactions (hydrogen bonds, hydrophobic interactions, etc.) with the target protein's binding pocket. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.[3] For example, designing inhibitors for Protein Kinase B (Akt) involved incorporating functionalities to interact with specific amino acid residues like Thr-211, which differs from the closely related PKA kinase, to improve selectivity.[3]
-
For Fluorescent Probes: The design often incorporates a donor-π-acceptor framework to induce fluorescence.[6] The pyrazolopyridine core can act as part of the conjugated π-system, while electron-donating and electron-withdrawing groups are appended to modulate the absorption and emission wavelengths. The probe's fluorescence should ideally be sensitive to a specific biological event, such as a change in pH, ion concentration, or enzymatic activity, often through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET).[7][8]
General Synthetic Workflow
The synthesis of a pyrazolopyridine probe is a multi-step process that requires careful planning and execution. The general workflow is outlined below.
Caption: General workflow for the development of pyrazolopyridine-based probes.
Protocol 1: Efficient One-Pot Synthesis of a Pyrazolo[4,3-b]pyridine Core
This protocol is adapted from a method developed for the efficient synthesis of pyrazolo[4,3-b]pyridines via a sequence of SNAr and modified Japp–Klingemann reactions.[9] This approach offers operational simplicity and utilizes stable arenediazonium tosylates.
Materials:
-
2-chloro-3-nitropyridine derivative
-
Ethyl 2-cyanoacetate (or similar active methylene compound)
-
Arenediazonium tosylate
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Pyrrolidine
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 2-chloro-3-nitropyridine derivative (1.0 eq) in the anhydrous solvent.
-
Nucleophilic Substitution: Add ethyl 2-cyanoacetate (1.1 eq) and a suitable base like DBU (1.2 eq). Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Rationale: This first step is a nucleophilic aromatic substitution (SNAr) where the active methylene compound displaces the chloride on the pyridine ring. The nitro group is essential as a strong electron-withdrawing group to activate the ring for this reaction.
-
-
Azo-Coupling: To the same reaction mixture, add the arenediazonium tosylate (1.1 eq) and pyrrolidine (0.5 eq). Stir at room temperature. The reaction progress can be monitored by the formation of a deeply colored azo intermediate.
-
Rationale: This is the Japp–Klingemann reaction. The arenediazonium salt couples with the active methylene compound. Pyrrolidine acts as a catalyst.
-
-
Cyclization: Heat the reaction mixture to 80-100 °C. The cyclization, involving the nitro group and the newly formed hydrazone, will proceed. Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Rationale: The elevated temperature promotes the intramolecular cyclization to form the pyrazole ring, yielding the final pyrazolopyridine scaffold. This one-pot procedure combines azo-coupling, deacylation, and cyclization, enhancing efficiency.[9]
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into ice-water. b. Collect the resulting precipitate by vacuum filtration. c. Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether. d. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazolopyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data for similar compounds can be found in the literature.[9]
Section 2: Applications and Methodologies
Fluorescent Probes for Cellular Imaging
Pyrazolopyridine fluorophores are gaining traction due to their high quantum yields, photostability, and tunable optical properties.[5][7] A common application is the development of probes that respond to changes in the cellular microenvironment.
Many pyrazolopyridine-based pH probes operate via an ICT mechanism. In this design, the fluorophore contains an electron-donating group and an electron-accepting group connected by a π-conjugated system. The fluorescence properties are highly sensitive to the polarity of the environment and protonation states of the molecule.
Caption: Mechanism of a pyrazolopyridine-based ICT probe for pH sensing.
In a typical scenario for an acidic pH probe, a nitrogen atom on the pyridine ring can be protonated.[7] At neutral or high pH, the nitrogen is deprotonated, allowing for efficient ICT from a donor to the pyrazolopyridine acceptor, resulting in quenched or red-shifted fluorescence. In an acidic environment (e.g., lysosomes), the nitrogen becomes protonated. This event disrupts the ICT process, "turning on" a strong, often blue-shifted, fluorescence emission.[7]
Objective: To determine the key optical properties of a newly synthesized pyrazolopyridine probe.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
pH meter and buffer solutions (e.g., citrate, phosphate, borate buffers covering a range from pH 2 to 10)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable solvent like DMSO or ethanol.
-
Absorption Spectrum: a. Prepare a working solution (e.g., 10 µM) of the probe in the buffer of interest. b. Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm) to determine the maximum absorption wavelength (λabs).
-
Emission Spectrum: a. Using the same working solution, place the cuvette in the fluorometer. b. Set the excitation wavelength to the determined λabs. c. Record the emission spectrum to find the maximum emission wavelength (λem). d. Calculate the Stokes Shift (λem - λabs).
-
Quantum Yield (Φ) Determination (Relative Method): a. Select a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). b. Prepare a series of dilutions of both the probe and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects. c. Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions. d. Plot integrated fluorescence intensity vs. absorbance for both the probe and the standard. The slopes of these plots should be linear. e. Calculate the quantum yield of the probe using the equation: Φprobe = Φstd * (Slopeprobe / Slopestd) * (η²probe / η²std) where η is the refractive index of the solvent.
-
pH Titration: a. Prepare a series of working solutions of the probe in buffers of varying pH values. b. For each pH, record the fluorescence intensity at the λem. c. Plot fluorescence intensity vs. pH. d. Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation. A probe is most sensitive for pH measurements within ±1 unit of its pKa.[7]
Data Summary Table:
| Property | Value | Conditions |
| λabs (max) | e.g., 380 nm | pH 7.4 PBS |
| λem (max) | e.g., 445 nm | pH 2.4 Citrate Buffer |
| Stokes Shift | e.g., 65 nm | - |
| Quantum Yield (Φ) | e.g., 0.64 | pH 2.4 Citrate Buffer[7] |
| pKa | e.g., 3.03 | [7] |
Objective: To visualize a specific organelle or cellular process using a pyrazolopyridine fluorescent probe. This protocol is a general template and must be optimized for specific probes and cell lines.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7) cultured on glass-bottom dishes or coverslips
-
Pyrazolopyridine probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Confocal or fluorescence microscope with appropriate filter sets and environmental chamber (37 °C, 5% CO₂)
-
Optional: Organelle-specific co-stain (e.g., LysoTracker™ Red for lysosomes)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in pre-warmed culture medium or imaging buffer to the final desired concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. c. Add the probe-containing medium to the cells. d. Incubate for the optimized loading time (e.g., 15-60 minutes) in a cell culture incubator.
-
Rationale: The concentration and incubation time are critical parameters that must be optimized to achieve sufficient signal with minimal cytotoxicity. Start with a concentration range and time course experiment.
-
-
Wash Step: Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess, unbound probe from the medium, which reduces background fluorescence.[10]
-
Imaging: a. Place the dish on the microscope stage within the environmental chamber. b. Locate the cells using brightfield or DIC optics. c. Excite the probe using the appropriate laser line or filter and capture the fluorescence emission. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[10] d. If performing a time-lapse experiment or tracking a dynamic process, acquire images at set intervals.[11]
-
Controls:
-
Vehicle Control: Image cells treated with the same concentration of DMSO (or other solvent) without the probe to check for autofluorescence.
-
Unstained Control: Image untreated cells to determine the baseline autofluorescence of the cells themselves.
-
Positive/Negative Controls: If studying a specific stimulus (e.g., a pH change), include conditions known to induce or inhibit the change.
-
Probes as Kinase Inhibitors
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors.[3] These probes are invaluable for dissecting signaling pathways and for therapeutic development.
The PI3K/Akt pathway is a critical signaling node that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer. Pyrazolopyridine-based compounds have been designed as potent and selective inhibitors of Akt, a key kinase in this pathway.[3]
Caption: Inhibition of the Akt signaling pathway by a pyrazolopyridine-based probe.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Synthesis: Low or no product yield | Incorrect reaction conditions (temp, time); Inactive reagents; Poor quality solvent. | Optimize temperature and reaction time; Use fresh, high-purity reagents and anhydrous solvents; Ensure inert atmosphere is maintained. |
| Imaging: No/Weak fluorescent signal | Probe concentration too low; Insufficient loading time; Probe is not cell-permeable; Incorrect filter sets; Photobleaching. | Perform a concentration and time-course optimization; Verify probe permeability (or use permeabilization agents for fixed cells); Check microscope filter/laser specifications against probe spectra; Reduce laser power and exposure time.[10] |
| Imaging: High background fluorescence | Probe concentration too high; Incomplete washing; Probe precipitation in medium. | Reduce probe concentration; Increase the number and duration of wash steps;[10] Check probe solubility in media, filter the working solution if necessary. |
| Imaging: High Cytotoxicity | Probe concentration is too high; Long incubation/imaging time; Phototoxicity. | Determine IC₅₀ value and work at sub-toxic concentrations; Reduce incubation and imaging duration; Use lower laser power, especially for time-lapse imaging. |
| Inhibition Assay: Inconsistent IC₅₀ values | Probe instability or precipitation in assay buffer; Incorrect enzyme/substrate concentration. | Check probe solubility and stability in the assay buffer; Re-validate enzyme activity and substrate Km; Ensure accurate serial dilutions. |
Conclusion
Pyrazolopyridine-based probes represent a powerful and versatile class of tools for chemical biologists. Their synthetic tractability allows for fine-tuning of both biological activity and photophysical properties. From elucidating complex signaling pathways with selective inhibitors to visualizing subcellular dynamics with responsive fluorophores, the applications are vast and continue to expand. By following rational design principles and robust validation protocols as outlined in this guide, researchers can successfully develop and deploy novel pyrazolopyridine probes to answer pressing questions in biology and medicine.
References
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Boruah, M. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Li, Y. et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. Available at: [Link]
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Cee, V. J. et al. (2006). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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de la Torre, D. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and optical data of probes based on (a) pyrazolopyridine... ResearchGate. Available at: [Link]
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G Obecny, P. et al. (2018). Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). Selected examples of biologically relevant pyrazolopyridines. ResearchGate. Available at: [Link]
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Wang, L. et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The application of bioactive pyrazolopyrimidine unit for the construction of fluorescent biomarkers. ResearchGate. Available at: [Link]
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Martino, E. et al. (2021). Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. Farmaco. Available at: [Link]
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Akkaya, E. U. et al. (2021). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistrySelect. Available at: [Link]
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ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
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O'Dwyer, K. M. et al. (2016). Discovery and characterization of a novel class of pyrazolopyrimidinedione tRNA synthesis inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Keiser, M. J. et al. (2012). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences. Available at: [Link]
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Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. Available at: [Link]
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Cheng, J. & Li, X. (2022). Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening. Current Medicinal Chemistry. Available at: [Link]
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FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. Available at: [Link]
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Takahashi, M. et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols. Available at: [Link]
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Use of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in studying MAPK signaling pathway
Application Notes & Protocols
Utilizing 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine to Investigate the MAPK/ERK Signaling Cascade
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2][3] Small molecule inhibitors are invaluable tools for dissecting this pathway and validating its components as drug targets.[4][5] The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[6][7] This guide details the application of this compound, a representative compound from this class, as a tool to probe the MAPK pathway. We provide a logical framework and detailed protocols for its biochemical and cellular characterization, from direct enzyme inhibition assays to the analysis of downstream cellular effects.
The MAPK/ERK Signaling Pathway: A Target for Investigation
The canonical MAPK/ERK pathway translates extracellular signals into cellular responses. The cascade is initiated by the activation of a receptor tyrosine kinase (RTK), which triggers the activation of Ras. This sets off a sequential phosphorylation cascade: Ras activates Raf (MAPKKK), which phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).[1] Phosphorylated ERK (p-ERK) is the final effector kinase in this cascade, translocating to the nucleus to regulate transcription factors that drive cell proliferation and survival.[8]
Given its terminal position in this critical cascade, ERK is a highly strategic target for inhibition. An effective ERK inhibitor can block the pathway's output even when upstream components like BRAF or Ras are mutated and constitutively active, a common scenario in many cancers.[2] The pyrazolo[4,3-c]pyridine scaffold has been successfully utilized to develop potent and selective ERK inhibitors.[2][3] This document outlines the experimental workflow to validate and utilize this compound as a tool for these studies.
Caption: The MAPK/ERK signaling cascade and the point of inhibition.
Protocol 1: Biochemical Validation of Kinase Inhibition
Rationale: The first step in characterizing any inhibitor is to confirm its direct interaction with the intended target in a clean, cell-free system. A biochemical kinase assay measures the compound's ability to inhibit the enzymatic activity of purified kinase (e.g., ERK2). The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[9] The primary output of this experiment is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor concentration. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing purified active ERK2 kinase and a suitable substrate (e.g., myelin basic protein, MBP) in kinase reaction buffer.
-
Reaction Initiation: Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the "vehicle control" as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| This compound | ERK2 | 15.2 |
| Control Inhibitor (e.g., Ulixertinib) | ERK2 | 5.8 |
| This compound | p38α (for selectivity) | >10,000 |
Protocol 2: Measuring Target Engagement in a Cellular System
Rationale: After confirming biochemical activity, it is crucial to verify that the compound can enter cells and inhibit the target in its native environment. The most direct way to measure MAPK/ERK pathway activity in cells is to quantify the phosphorylation of ERK1/2 at Thr202/Tyr204. Western blotting is the gold-standard technique for this purpose.[1][10] A dose-dependent decrease in the p-ERK signal upon treatment with the inhibitor confirms cellular target engagement. It is critical to also probe for total ERK to ensure that the observed decrease in p-ERK is due to inhibition of phosphorylation, not a reduction in the total amount of ERK protein.[10][11]
Experimental Workflow: Western Blot for p-ERK
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture and Treatment:
-
Seed a suitable cell line with a known active MAPK pathway (e.g., A375, BRAF V600E mutant melanoma) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to lower basal p-ERK levels.
-
Pre-treat cells with a dose range of this compound (e.g., 10 µM to 1 nM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the pathway by adding a growth factor like EGF (100 ng/mL) for 10-15 minutes.
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Re-probing:
-
Image the resulting chemiluminescent signal.
-
To normalize, strip the membrane using a mild stripping buffer.[10]
-
Re-probe the same membrane with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as above.
-
-
Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the stimulated vehicle control.
Protocol 3: Assessment of Downstream Phenotypic Effects
Rationale: The ultimate goal of inhibiting a pro-proliferative pathway like MAPK/ERK is to halt cell growth or induce cell death. A cell viability assay measures the metabolic health of a cell population and serves as a robust indicator of the inhibitor's phenotypic effect. Assays like CellTiter-Glo®, which quantify cellular ATP levels, are a rapid and sensitive method to determine the effect of the compound on cell proliferation over a longer time course (e.g., 72 hours).[9] The result is an EC50 value, representing the concentration that causes a 50% reduction in cell viability.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. Include wells with medium only (background) and cells treated with DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control (100% viability) and calculate the EC50 value using a dose-response curve fit.
Data Presentation: Example EC50 Values
| Cell Line | Driver Mutation | EC50 (nM) |
| A375 | BRAF V600E | 85 |
| HCT116 | KRAS G13D | 150 |
| HT-29 | BRAF V600E | 92 |
Data Interpretation and Best Practices
-
Connecting the Data: A successful tool compound will show a logical correlation across the three assays. The biochemical IC50 (direct enzyme inhibition) should be the most potent value. The cellular IC50 for p-ERK inhibition will typically be higher due to the need for cell penetration and competition with high intracellular ATP concentrations. The cell viability EC50 is often higher still, as significant pathway inhibition is required over a prolonged period to impact cell proliferation.
-
Controls are Critical:
-
Vehicle Control (DMSO): This is the baseline for 0% inhibition and 100% viability. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).
-
Positive Control: Use a known, well-characterized ERK inhibitor as a benchmark for your compound's activity.
-
-
Safety and Handling: this compound and similar heterocyclic compounds should be handled with care. According to safety data, related compounds may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- BenchChem Technical Support Team. (2025).
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ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
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Bio-protocol. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]
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ResearchGate. (2015). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]
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Sebolt-Leopold, J. S. (2004). Use of Inhibitors in the Study of MAPK Signaling. MAP Kinase Signaling Protocols, 113-131. [Link]
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Pearson, G., et al. (2001). Mitogen-Activated Protein (MAP) Kinase Pathways: Regulation and Physiological Functions. Endocrine Reviews, 22(2), 153–183. [Link]
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PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. [Link]
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Hao, M. H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6216-6232. [Link]
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Ferla, S., et al. (2019). Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. Journal of Medicinal Chemistry, 62(17), 7653-7674. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
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Hagiwara, M., et al. (2024). Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. International Journal of Molecular Sciences, 25(1), 589. [Link]
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Application Note: A Guide to Cellular Uptake and Distribution Studies of Pyrazolopyridine Compounds
Abstract
Pyrazolopyridines represent a privileged scaffold in modern medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of intracellular targets, particularly kinases in oncology.[1][2][3] The efficacy of such compounds is fundamentally dependent on their ability to cross the cell membrane, achieve sufficient intracellular concentration, and localize to the appropriate subcellular compartment to engage their target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust studies to characterize the cellular uptake and distribution of pyrazolopyridine-based compounds. We will delve into the mechanistic rationale behind various experimental choices and provide detailed, field-proven protocols for both qualitative and quantitative analysis.
Introduction: The "Cellular Gate" Challenge for Pyrazolopyridines
The pyrazolopyridine core is a versatile hinge-binding motif found in numerous kinase inhibitors, some of which have received regulatory approval or are in late-stage clinical trials.[1] These molecules are designed to interact with specific ATP-binding pockets on intracellular kinases, thereby modulating signaling pathways critical to cancer cell proliferation and survival.[4][5] However, a potent biochemical assay is meaningless if the compound cannot efficiently reach its target inside the cell.
Therefore, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties at the cellular level is a critical step in the drug discovery pipeline.[6][7][8] Key questions that must be answered include:
-
Does the compound enter the cell?
-
How rapidly and to what extent does it accumulate?
-
What are the primary mechanisms of entry (e.g., passive diffusion, active transport)?
-
Where does the compound localize within the cell (e.g., cytoplasm, nucleus, mitochondria)?
-
Does the compound engage its intended target in the complex cellular milieu?
This guide provides the foundational methods to address these questions, ensuring that lead optimization efforts are built on a solid understanding of cellular pharmacokinetics.
Foundational Principles & Experimental Design
The movement of a pyrazolopyridine compound across the plasma membrane is governed by its physicochemical properties and its interaction with cellular machinery.
-
Passive Diffusion: Small, relatively hydrophobic molecules can often diffuse passively across the lipid bilayer, driven by a concentration gradient. The lipophilicity (often measured as LogP) of a pyrazolopyridine derivative is a key determinant of this process. Studies on related structures have shown that hydrophobic substituents markedly favor cellular uptake.[9][10]
-
Carrier-Mediated Transport: Many drugs utilize solute carrier (SLC) transporters to enter cells.[11] If a pyrazolopyridine resembles an endogenous substrate, it may be actively transported into the cell, potentially achieving concentrations higher than in the extracellular medium.
-
Endocytosis: For larger derivatives or conjugates, uptake may occur via endocytic pathways.
A well-designed study begins with careful consideration of the biological system and experimental parameters.
Key Considerations:
-
Cell Line Selection: Choose a cell line relevant to the therapeutic indication. For an anti-cancer compound, this would be a cancer cell line that expresses the target of interest. Consider using both target-expressing and non-expressing lines to assess target-mediated uptake.
-
Compound Concentration: Test a range of concentrations, typically centered around the in vitro IC50 or EC50 values.
-
Time Course: Perform time-dependent studies (e.g., 5 min, 30 min, 2h, 24h) to understand the kinetics of uptake and establish when equilibrium or steady-state is reached.
-
Controls: Always include vehicle-treated cells as a negative control. For transport mechanism studies, use known inhibitors of specific pathways (e.g., endocytosis inhibitors).
Protocol I: Visualizing Intracellular Localization by Fluorescence Microscopy
Confocal fluorescence microscopy provides high-resolution spatial information, allowing direct visualization of a compound's distribution within the cell.[12][13] This method is ideal for compounds that are intrinsically fluorescent or have been tagged with a fluorophore.
Causality Behind the Protocol: This protocol is designed to fix the cells at a specific time point, preserving the in-life localization of the compound. Permeabilization allows antibodies or stains to access intracellular compartments, while specific counterstains for the nucleus and other organelles provide spatial context.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere and grow for 24-48 hours.[12]
-
Compound Treatment: Treat the cells with the fluorescent pyrazolopyridine compound at the desired concentration and for the desired length of time (e.g., 2 hours). Include a vehicle-only control.
-
Washing: Gently wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove extracellular compound.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[14] This cross-links proteins and locks cellular structures in place.
-
Permeabilization (Optional): If counterstaining intracellular organelles, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining:
-
Mounting: Wash the coverslips again with PBS and mount them onto a microscope slide using a drop of mounting medium (e.g., Fluoromount-G).[16]
-
Imaging: Visualize the samples using a confocal microscope. Acquire images in separate channels for the compound, the nucleus, and any other counterstains. Merge the channels to determine co-localization.
Protocol II: Quantifying Total Cellular Uptake
While microscopy is excellent for localization, it is often only semi-quantitative. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Cytometry provide robust quantitative data on the total amount of compound accumulated by a population of cells.
Gold Standard Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for quantifying the concentration of unlabeled compounds within cells.[17][18] It is considered the gold standard for its accuracy.
Causality Behind the Protocol: The core principle is to treat a known number of cells, lyse them to release the intracellular contents, and then use the unparalleled analytical power of LC-MS/MS to precisely measure the amount of the parent compound. An internal standard is crucial for correcting variations during sample preparation and injection.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate to achieve ~80-90% confluency. Treat with the pyrazolopyridine compound for the desired time.
-
Cell Harvest:
-
Aspirate the media and wash the cell monolayer three times with ice-cold PBS to remove all extracellular compound.
-
Add trypsin to detach the cells. Neutralize the trypsin with complete media and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Counting: Take an aliquot of the cell suspension and count the cells using a hemocytometer or automated cell counter to get an exact cell number for normalization.
-
Cell Lysis: Pellet the remaining cells by centrifugation (e.g., 500 x g for 5 minutes). Aspirate the supernatant. Resuspend the cell pellet in a known volume of lysis buffer (e.g., water or methanol).
-
Protein Precipitation: To remove proteins that interfere with analysis, add a precipitation solvent (e.g., acetonitrile) containing a known concentration of an internal standard (a structurally similar molecule).[19] Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to determine the concentration of the pyrazolopyridine compound.
-
Calculation: The intracellular concentration is calculated based on the measured amount, normalized to the number of cells, and often converted to a molar concentration using a predetermined average cell volume.[20]
Table 1: Example LC-MS/MS Data for Pyrazolopyridine Analogs
| Compound ID | Treatment Conc. (µM) | Incubation Time (hr) | Intracellular Conc. (pmol/10^6 cells) |
| PYP-001 | 1 | 2 | 15.2 ± 1.8 |
| PYP-002 (LogP +0.5) | 1 | 2 | 25.7 ± 2.5 |
| PYP-003 (LogP -0.5) | 1 | 2 | 4.1 ± 0.9 |
| Vehicle Control | 0 | 2 | < 0.1 |
High-Throughput Screening with Flow Cytometry
Flow cytometry is a powerful technique for rapidly measuring the fluorescence of thousands of individual cells.[21] It is ideal for intrinsically fluorescent compounds or when comparing uptake across many different conditions or compounds.
Causality Behind the Protocol: This method leverages the flow cytometer's ability to detect fluorescence on a single-cell basis. As cells pass through a laser, the emitted fluorescence from the internalized compound is measured. The mean fluorescence intensity (MFI) of the entire cell population is directly proportional to the average amount of compound taken up.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Culture cells in suspension or detach adherent cells as described in the LC-MS/MS protocol. Treat the cell suspension with the fluorescent pyrazolopyridine compound in microcentrifuge tubes or a 96-well plate.
-
Washing: Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) to remove extracellular compound and reduce non-specific binding.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS) for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the correct channel. Record the MFI for at least 10,000 cells per sample.
-
Data Interpretation: Compare the MFI of treated cells to that of vehicle-treated control cells. A higher MFI indicates greater cellular uptake.
Protocol III: Determining Subcellular Distribution
Understanding where a compound accumulates is often as important as knowing how much has entered. Subcellular fractionation by differential centrifugation separates major organelles based on their size and density.[22][23]
Causality Behind the Protocol: This technique relies on the physical properties of organelles. A gentle initial lysis breaks the plasma membrane while leaving most organelles intact. A series of centrifugation steps at increasing speeds then sequentially pellets the nucleus, mitochondria, and finally the microsomes, leaving the soluble cytoplasm in the final supernatant.[24][25]
Step-by-Step Protocol:
-
Cell Harvest & Swelling: Harvest and wash treated cells as previously described. Resuspend the cell pellet in a hypotonic buffer and allow cells to swell on ice. This facilitates lysis of the plasma membrane.
-
Homogenization: Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The goal is to break the outer membrane while keeping organelles intact.
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes). The resulting pellet contains the nuclei.
-
Mitochondrial Fraction: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes). The pellet contains the mitochondria.
-
Cytosolic & Microsomal Fractions: Transfer the subsequent supernatant to an ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g for 1 hour). The final supernatant is the soluble cytosolic fraction, and the pellet contains the microsomes (fragments of ER and plasma membrane).[24]
-
Analysis: Quantify the amount of pyrazolopyridine compound in each fraction using LC-MS/MS. To validate the purity of the fractions, perform a Western blot for known protein markers of each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).[25]
Table 2: Example Subcellular Distribution Data for PYP-002
| Subcellular Fraction | Protein Marker | Marker Purity Check | % of Total Intracellular Compound |
| Nucleus | Histone H3 | +++ | 15% |
| Mitochondria | COX IV | +++ | 10% |
| Cytosol | GAPDH | +++ | 70% |
| Membrane/Microsomes | Calnexin | ++ | 5% |
Confirming Biological Relevance: Target Engagement
Demonstrating that a compound enters the cell is the first step. The crucial follow-up is to confirm that it binds to its intended intracellular target. Cellular target engagement assays provide this critical validation.[26]
One widely used method is the Cellular Thermal Shift Assay (CETSA) . This assay is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[27] After treating cells, they are heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified (e.g., by Western blot). In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the vehicle control, providing direct evidence of target engagement in a physiological context.[27]
Conclusion
The suite of protocols described in this application note provides a robust framework for characterizing the cellular pharmacology of novel pyrazolopyridine compounds. By combining qualitative imaging, rigorous quantification, and subcellular localization, researchers can build a comprehensive profile of a compound's behavior. This multi-faceted approach is essential for making informed decisions in the drug discovery process, ensuring that promising chemical entities have the fundamental ability to reach their intracellular site of action and exert their therapeutic effect.
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Troubleshooting & Optimization
Troubleshooting off-target effects of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological targets and off-target profile of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is limited. This guide is based on established principles for troubleshooting off-target effects of small molecule kinase inhibitors and is intended to provide a robust framework for researchers utilizing this and similar novel compounds.
Introduction
This compound belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold common in the development of kinase inhibitors.[1] When working with novel inhibitors like this, researchers often encounter unexpected biological effects. These can arise from the compound interacting with proteins other than the intended target, known as off-target effects. Such interactions are a significant concern in drug discovery and basic research as they can lead to toxicity, misinterpretation of data, and failure of drug candidates in clinical trials.[2][3] This guide provides a structured approach to identifying, validating, and mitigating potential off-target effects of this compound.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common problems encountered during in vitro and cell-based assays that may indicate off-target activity.
Problem 1: Inconsistent or unexpected results in cell viability and proliferation assays.
You are using this compound to inhibit a target kinase expected to reduce cell proliferation. However, you observe either much greater toxicity than anticipated or inconsistent effects across different cell lines.
Causality: The observed phenotype may be due to the inhibition of kinases essential for cell survival that are not your primary target, or the compound may have other, non-kinase off-targets.[4] Different cell lines express different repertoires of kinases and other proteins, leading to varied responses.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cell viability results.
Problem 2: Discrepancy between biochemical (in vitro) potency and cellular (in cellulo) activity.
Your compound is a potent inhibitor of your target kinase in a cell-free enzymatic assay (e.g., low nanomolar IC50), but it requires a much higher concentration (micromolar range) to show an effect in cell-based assays.
Causality: This common issue can be due to poor cell permeability, rapid metabolism of the compound within the cell, or the compound being actively pumped out by efflux pumps. It could also indicate that in the complex cellular environment, the compound engages with other targets that may counteract the intended effect.
Troubleshooting Workflow:
| Step | Action | Rationale |
| 1. Assess Physicochemical Properties | Check predicted or experimentally determined LogP, polar surface area (tPSA), and solubility. | These properties influence a compound's ability to cross the cell membrane. |
| 2. Cell Permeability Assays | Perform a PAMPA or Caco-2 permeability assay. | To directly measure the compound's ability to cross a lipid bilayer or a cell monolayer. |
| 3. Cellular Target Engagement Assay | Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target inside the cell.[4] | This directly demonstrates target engagement at the cellular level. A lack of a thermal shift at expected concentrations suggests a permeability or efflux issue. |
| 4. Efflux Pump Inhibition | Co-treat cells with your compound and a known efflux pump inhibitor (e.g., verapamil). | If the cellular potency of your compound increases, it suggests it is a substrate for efflux pumps. |
| 5. Metabolite Analysis | Incubate the compound with liver microsomes or hepatocytes and analyze the products by LC-MS. | To determine if the compound is being rapidly metabolized into inactive forms. |
Problem 3: Activation of an unexpected signaling pathway.
Treatment with this compound inhibits the intended pathway as expected, but a Western blot or phospho-proteomics analysis reveals the activation of a parallel or feedback pathway.
Causality: This can be a result of "retroactivity," where inhibiting a downstream kinase can lead to the accumulation of an upstream activator that then acts on other pathways.[5] Alternatively, the compound could be directly activating another kinase or inhibiting a phosphatase, leading to a net increase in phosphorylation in an unexpected pathway.[6]
Illustrative Signaling Pathway:
Caption: Hypothetical signaling pathways illustrating on- and off-target effects.
Troubleshooting Steps:
-
Phospho-Proteomics/Kinase Activity Profiling: Perform a global analysis of protein phosphorylation or kinase activity in treated versus untreated cells to identify the affected pathways.
-
Use Structurally Unrelated Inhibitors: Compare the phenotype with that of other well-characterized inhibitors of your primary target. If they do not produce the same unexpected pathway activation, it is likely an off-target effect of your compound.[4]
-
Validate Off-Target Engagement: If a specific off-target kinase is suspected from a kinase screen, validate its engagement in cells using CETSA.
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. Confirm that your compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches to identify off-target effects?
A1: There are two main strategies:
-
Computational (in silico) Prediction: These methods use the chemical structure of the small molecule to predict potential off-target interactions based on similarity to known ligands and binding pocket information from protein databases.[2][7]
-
Experimental (in vitro and in cellulo) Profiling: These are lab-based assays that directly measure the interaction of a compound with a wide range of proteins. This includes large-panel kinase screens and proteome-wide binding assays.[2][8]
Q2: Why is it crucial to investigate off-target effects early in the research process?
A2: Early identification of off-target effects is critical for several reasons:
-
Safety and Toxicity: Undesired off-target interactions are a major cause of preclinical and clinical trial failures.[2]
-
Mechanism of Action: A full understanding of a compound's interactions is necessary to accurately interpret experimental results and define its true mechanism of action.[2]
-
Resource Management: Identifying potential liabilities early saves significant time and resources by allowing for compound modification to improve selectivity or the termination of unpromising candidates.[2]
Q3: How can I distinguish between a direct off-target effect and an indirect cellular response?
A3: Distinguishing between direct and indirect effects is a key challenge.[6] A combination of approaches is needed:
-
Biochemical Assays: Direct binding or enzymatic assays with purified proteins can confirm a direct interaction.
-
Cellular Target Engagement: Assays like CETSA can confirm direct binding within the complex cellular milieu.
-
Time-Course Experiments: Direct effects on a target should occur rapidly, while indirect effects on downstream signaling pathways will have a time delay.
-
Rescue Experiments: Re-introducing a drug-resistant version of the primary target can help determine if the observed phenotype is on-target. If the phenotype is not reversed, it points to an off-target effect.[4]
Q4: My compound is highly selective in a kinase screen. Does this guarantee it has no off-target effects?
A4: Not necessarily. While a clean kinase profile is a good starting point, several factors should be considered:
-
Screening Panel Limitations: Kinase screens, even large ones, do not cover the entire kinome, and many non-kinase proteins with similar ATP-binding sites are not included.[9][10]
-
In Vitro vs. In Cellulo: The conditions of an in vitro kinase assay (e.g., ATP concentration) can differ significantly from the cellular environment, potentially altering inhibitor selectivity.[10]
-
Non-Kinase Off-Targets: Your compound could bind to other classes of proteins, such as GPCRs, ion channels, or metabolic enzymes, which are not included in kinase screens.
References
-
Deshpande, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]
-
Madduma Hewage, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
Takeda, S., et al. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Retrieved from [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
-
Paruch, K., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. The FEBS Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
How to improve the stability of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in solution
Technical Support Center: 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As a critical heterocyclic building block in medicinal chemistry and drug discovery, understanding its stability profile is paramount to ensure the reproducibility and integrity of your experimental results. This guide is designed to provide you, our research partners, with actionable insights and protocols to diagnose and mitigate stability issues encountered when working with this compound in solution. We will explore the causality behind its degradation and offer field-proven strategies to enhance its shelf-life in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries regarding the stability of this compound.
Q1: My solution of this compound has turned yellow/brown upon storage. What is causing this discoloration?
A: Discoloration is a common indicator of chemical degradation. For heterocyclic compounds like this, the color change is often due to the formation of conjugated systems or oxidized byproducts. Two primary pathways are likely responsible:
-
Oxidative Degradation: The pyridine and pyrazole rings are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of N-oxides or other chromophoric species.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photolytic reactions that may produce colored degradants. Storing solutions in amber vials or in the dark is crucial.
Q2: What is the recommended solvent and storage procedure for a stock solution?
A: The choice of solvent is critical. For maximal stability, we recommend using anhydrous, aprotic solvents. Protic solvents like water or methanol can participate in nucleophilic substitution reactions at the C4-chloro position (solvolysis).
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage Protocol: Prepare the stock solution under an inert atmosphere (nitrogen or argon), store in tightly sealed amber glass vials, and keep at -20°C or below. Multiple freeze-thaw cycles should be avoided to prevent moisture condensation and compound degradation.[1]
Q3: How does pH affect the stability of the compound in aqueous or semi-aqueous media?
A: The stability of this compound is highly pH-dependent due to the reactivity of the chloro-substituent.
-
Basic Conditions (pH > 8): The C-Cl bond is highly susceptible to nucleophilic aromatic substitution by hydroxide ions (OH⁻), leading to rapid hydrolysis and the formation of the corresponding 4-hydroxy derivative. This is often the primary degradation pathway in basic media.
-
Acidic Conditions (pH < 6): While hydrolysis is slower, acidic conditions can protonate the nitrogen atoms in the heterocyclic rings. This can alter the electron density of the ring system and potentially catalyze other degradation reactions or affect solubility.
-
Neutral Conditions (pH ≈ 7): Stability is generally greatest near neutral pH, but slow hydrolysis can still occur over time, especially at elevated temperatures.
Q4: I am observing a loss of potency or unexpected side products in my reaction. Could this be related to compound instability?
A: Absolutely. The degradation of your starting material will directly impact reaction outcomes. If the 4-chloro group is replaced by a hydroxyl group via hydrolysis, the resulting molecule will have vastly different reactivity and will not participate in reactions targeting the C-Cl bond (e.g., Suzuki or Buchwald-Hartwig couplings). It is essential to confirm the purity of your solution before use, especially if it has been stored for an extended period. A quick purity check via HPLC or LC-MS is highly recommended.
Part 2: In-Depth Troubleshooting Guide
When facing persistent stability issues, a systematic approach is necessary. This guide provides a logical workflow to identify the root cause of degradation and implement effective solutions.
Logical Workflow for Diagnosing Instability
The following diagram outlines the decision-making process for troubleshooting the degradation of this compound in solution.
Sources
Minimizing batch-to-batch variability in 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine synthesis
A Guide to Minimizing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve consistent and reproducible results in your synthetic efforts. As Senior Application Scientists, we understand that even minor variations in experimental conditions can lead to significant differences in yield, purity, and overall success. This guide is structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower you to make informed decisions and optimize your synthetic protocols.
I. Understanding the Synthetic Landscape
The synthesis of the pyrazolo[4,3-c]pyridine core is a critical step in the development of various pharmacologically active molecules. The general approach involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. While several synthetic routes exist for related pyrazolopyridine isomers, a common strategy for the synthesis of this compound involves the cyclization of a substituted aminopyrazole precursor followed by a chlorination step.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the synthesis of this compound.
A. Low or Inconsistent Yields
Question 1: We are experiencing significant batch-to-batch variability in the yield of our final product. What are the most likely causes and how can we mitigate them?
Answer: Low and inconsistent yields are often multifactorial. A systematic approach to identifying the root cause is essential. Here are the key areas to investigate:
-
Purity of Starting Materials: The quality of your starting materials, particularly the substituted aminopyrazole, is paramount. Impurities can act as catalyst poisons, participate in side reactions, or hinder crystallization of the desired product.
-
Recommendation: Always characterize your starting materials by 1H NMR and LC-MS before use. If the purity is questionable, consider recrystallization or chromatographic purification.
-
-
Reaction Conditions: Seemingly minor deviations in reaction parameters can have a substantial impact on yield.
-
Temperature Control: Many cyclization and chlorination reactions have a narrow optimal temperature range. Inadequate temperature control can lead to the formation of side products or decomposition of the desired product.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can promote the formation of degradation products.
-
Recommendation: Utilize a well-calibrated reaction setup with precise temperature control. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for each batch.
-
-
Reagent Stoichiometry and Addition: The precise ratio of reactants is critical. An excess or deficit of a key reagent can drive the reaction towards unwanted pathways. The rate of addition, especially for reactive reagents like phosphorus oxychloride (POCl₃), can also influence the product distribution.
-
Recommendation: Carefully measure all reagents. For critical steps, consider using a syringe pump for controlled addition of reagents to maintain a consistent reaction profile.
-
B. Impurity Profile and Purification Challenges
Question 2: We are observing several impurities in our crude product by LC-MS. What are the likely side products and how can we effectively remove them?
Answer: Understanding the potential side reactions in your synthesis is key to developing an effective purification strategy. Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
-
Over-chlorinated or Under-chlorinated Byproducts: The chlorination step using reagents like POCl₃ can sometimes lead to the formation of di-chlorinated species or incomplete conversion of the hydroxyl precursor.
-
Isomeric Byproducts: Depending on the specific synthetic route and the nature of the starting materials, the formation of other pyrazolopyridine isomers is possible.
-
Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis back to the corresponding hydroxyl group if exposed to water during workup or purification.
Purification Strategy:
A multi-step purification approach is often necessary to achieve high purity.
-
Aqueous Workup: A carefully designed aqueous workup can remove inorganic salts and water-soluble impurities. Use of a saturated sodium bicarbonate solution can neutralize any remaining acidic reagents.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrazolopyridine derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Pro-Tip: Perform a small-scale TLC analysis with different solvent systems to determine the optimal mobile phase for separation before committing to a large-scale column.
-
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Loading | Dry loading of the crude material adsorbed onto a small amount of silica gel is often preferred over wet loading to improve resolution. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess the purity of this compound?
A1: A combination of techniques provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining the percentage purity of the main component and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, which aids in troubleshooting side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any residual solvents or structural isomers.
Q2: Can you provide a general synthetic scheme for this compound?
A2: While specific patented procedures may vary, a plausible and common synthetic approach is outlined below. This should be considered a general guideline, and optimization will be necessary.
Caption: Workflow for reaction monitoring using TLC.
Protocol 2: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of water and acetonitrile.
V. Logical Framework for Minimizing Variability
A proactive approach to minimizing batch-to-batch variability involves a cycle of control, monitoring, and adaptation.
Caption: A cyclical approach to minimizing batch-to-batch variability.
This technical support guide provides a foundational understanding of the key parameters influencing the synthesis of this compound. By implementing robust control over starting materials and reaction conditions, and by utilizing appropriate analytical techniques for monitoring, researchers can significantly improve the consistency and success of their synthetic endeavors.
References
-
PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Beilstein Journals. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]
Technical Support Center: Strategies to Reduce Non-Specific Binding in Assays with Pyrazolopyridines
A Foreword from Your Application Scientist:
Welcome to the technical support center. As scientists, we know that an assay's success hinges on its specificity. High non-specific binding (NSB) can mask true signals, leading to false positives and unreliable data, ultimately costing valuable time and resources. This is a particularly common challenge when working with small molecule libraries, and heterocyclic scaffolds like pyrazolopyridines can be frequent offenders.
Their inherent physicochemical properties—often a combination of hydrophobicity and potential charge—make them prone to "sticking" to assay components like microplates and proteins. This guide is designed to provide you with a systematic, field-proven approach to diagnosing and mitigating NSB in your pyrazolopyridine-based assays. We will move beyond simple suggestions and delve into the causality behind these strategies, empowering you to make informed decisions for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Diagnosing NSB
Q1: Why are my pyrazolopyridine compounds showing high non-specific binding?
Pyrazolopyridine derivatives, while promising therapeutic agents, often possess physicochemical characteristics that increase their propensity for NSB.[1] The primary drivers are:
-
Hydrophobicity: The fused ring system is often lipophilic ("water-fearing"). This characteristic drives the molecules out of the aqueous assay buffer and encourages them to adsorb onto hydrophobic surfaces, such as the polystyrene microplates commonly used in assays.[2][3]
-
Electrostatic Interactions: Depending on the pH of your assay buffer and the specific substitutions on the pyrazolopyridine ring, the molecule can carry a partial or full charge. This can lead to non-specific ionic interactions with charged surfaces or proteins in your assay.[2][4][5]
-
Hydrogen Bonding: The nitrogen atoms within the pyrazolopyridine core and various substituents can act as hydrogen bond donors or acceptors. This can lead to non-specific interactions with assay components.[6][7]
These interactions are distinct from the specific, high-affinity binding you aim to measure at the target's active site. NSB is a major source of background noise that can obscure your signal-to-noise ratio.[2][8]
Q2: What's the first step I should take to troubleshoot high background in my assay?
When faced with high background, a systematic approach is crucial. Before extensively optimizing buffer components, it's vital to confirm the source of the non-specific signal. A logical troubleshooting workflow helps isolate the problem efficiently.
Here is a recommended starting workflow:
This initial control experiment is critical. If the high signal persists even without your primary target (e.g., the receptor or enzyme), it strongly indicates that your pyrazolopyridine compound is binding non-specifically to the microplate wells or other assay components.[5] If the background disappears, the issue may lie with your detection reagents, such as cross-reactivity of a secondary antibody.[9]
Q3: How is non-specific binding formally measured in an assay?
NSB is typically determined by measuring the binding of your labeled ligand or substrate in the presence of a high concentration of an unlabeled competitor compound.[2] This "cold" competitor saturates the specific binding sites of your target protein. Therefore, any remaining signal from the labeled molecule is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding [2]
Ideally, NSB should be less than 10% of the total binding signal. While levels up to 50% can sometimes be tolerated, they significantly compromise the accuracy and reliability of your data.[2]
Part 2: Troubleshooting Guides and Protocols
Once you've confirmed that compound or ligand stickiness is the problem, the next step is to systematically optimize your assay conditions.
Guide 1: Assay Buffer Optimization
Your assay buffer is the most powerful tool for controlling the environment in which molecular interactions occur. Modifying its components can directly counteract the forces driving NSB.[2][4]
Key Components to Optimize:
-
Blocking Proteins: These agents, typically proteins themselves, adsorb to the non-specific binding sites on the microplate, effectively "blocking" them from your compound.[8][10][11]
-
Bovine Serum Albumin (BSA): A very common and effective choice.[8][10] It's particularly useful when working with phosphorylated proteins as it lacks phosphoresidues.[10]
-
Non-fat Dry Milk/Casein: A cost-effective alternative that works well for many applications.[8][10] However, it should be avoided in assays detecting phosphoproteins or using biotin-avidin systems due to inherent phosphoproteins and biotin.[10]
-
-
Detergents: These are amphipathic molecules that have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[12] They work by disrupting the hydrophobic interactions that cause your compound to stick to surfaces.[2][4][12]
-
Salt Concentration: Increasing the ionic strength of your buffer (e.g., with NaCl) can mitigate NSB driven by electrostatic interactions.[2][4][5] The salt ions shield charges on both the compound and surfaces, preventing them from interacting.
Experimental Protocol: Buffer Optimization Matrix
This experiment aims to systematically identify the optimal concentration of a blocking agent and a detergent to minimize NSB without affecting your specific signal.
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding" (Target + Labeled Ligand) and "Non-Specific Binding" (Target + Labeled Ligand + High Conc. Unlabeled Competitor).
-
Buffer Preparation: Create a matrix of assay buffers. For example, prepare buffers with varying concentrations of BSA (0.1%, 0.5%, 1.0%) and Tween-20 (0.01%, 0.05%, 0.1%). Remember to include a "No Additive" control.
-
Incubation: Add the appropriate buffer, target, and ligands to the wells as per your plate map. Incubate for the standard duration of your assay to allow binding to reach equilibrium.
-
Washing: Wash the plates thoroughly according to your standard protocol to remove unbound reagents.[8] Increasing the number of wash steps or the wash duration can also help reduce background.[9]
-
Signal Detection: Add your detection reagents and measure the signal (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the Signal-to-Background (S/B) ratio for each condition. The optimal buffer is the one that provides the lowest NSB signal while maintaining a high total binding signal.
Example Data Presentation:
| BSA Conc. | Tween-20 Conc. | Total Binding (RFU) | NSB (RFU) | Specific Binding (RFU) | Signal-to-Background |
| 0% | 0% | 15,000 | 8,000 | 7,000 | 1.88 |
| 0.1% | 0.01% | 14,500 | 4,500 | 10,000 | 3.22 |
| 0.5% | 0.01% | 14,200 | 2,100 | 12,100 | 6.76 |
| 0.5% | 0.05% | 14,000 | 950 | 13,050 | 14.74 |
| 1.0% | 0.05% | 13,500 | 900 | 12,600 | 15.00 |
| 1.0% | 0.1% | 11,000 | 850 | 10,150 | 12.94 |
Table 1: Example results from a buffer optimization experiment. The condition with 0.5% BSA and 0.05% Tween-20 provides the best signal-to-background ratio without significantly compromising the total signal.
Part 3: Advanced Strategies & Considerations
Q4: I've optimized my buffer, but NSB is still high. What else can I try?
If buffer optimization is insufficient, you may need to consider other components of your assay setup.
-
Change Microplate Type: Standard polystyrene plates are highly hydrophobic.[13] Consider switching to a low-binding plate. These plates have surfaces that are treated to be more hydrophilic, which can significantly reduce the non-specific adsorption of hydrophobic molecules.[14] Some surfaces are also treated to be neutrally charged, which can reduce ionic interactions.[13] The effectiveness of detergents can also depend on the type of polystyrene plate used.[15]
-
Investigate Compound Aggregation: At higher concentrations, some hydrophobic compounds can self-aggregate in aqueous buffers. These aggregates can cause significant assay interference. Including a detergent like Tween-20 or Triton X-100 in your assay buffer is the primary method for preventing and breaking up these aggregates.[16]
-
Alternative Blocking Agents: If BSA and milk are not effective or interfere with your assay, consider other options like fish gelatin or commercially available synthetic/protein-based blocking agents.[10][17]
Visualizing the Mechanism of NSB Reduction
Understanding how these strategies work at a molecular level can aid in troubleshooting.
By implementing these systematic troubleshooting strategies, you can effectively reduce non-specific binding, leading to more reliable and accurate data in your assays involving pyrazolopyridine compounds.
References
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! [Online]. Available: [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Online]. Available: [Link]
-
G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. [Online]. Available: [Link]
-
Corning Life Sciences. Effective Blocking Procedures in ELISA Assays. [Online]. Available: [Link]
-
Rockland Immunochemicals Inc. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Online]. Available: [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Online]. Available: [Link]
-
The Protein Man. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. [Link]
- Abu-Shikur, M. E., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-4.
- Auld, D. S., et al. (2012).
- Petersen, S., et al. (2021). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. Micromachines, 12(1), 63.
- Schneider, J., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Scientific Reports, 12(1), 4887.
- Juntunen, E., et al. (2009). Impact of surface defects and denaturation of capture surface proteins on nonspecific binding in immunoassays using antibody-coated polystyrene nanoparticle labels. Analytical and Bioanalytical Chemistry, 395(7), 2215-22.
-
Nunc. Immobilization Principles - Selecting the Surface. [Online]. Available: [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? [Online]. Available: [Link]
-
Chaudhri, S. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. [Link]
- Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452.
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. [Online]. Available: [Link]
- Sreshta, A., et al. (2021). A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. Journal of Pharmaceutical Sciences, 110(3), 1412-1417.
-
Various Authors. (2022, October 9). Best way to reduce non-specific binding for western blots? Reddit. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. [Video]. YouTube. [Link]
- Liu, G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 573-578.
- Li, Y., et al. (2019). Discovery and Identification of Pyrazolopyramidine Analogs as Novel Potent Androgen Receptor Antagonists. Molecules, 24(12), 2297.
- Farajollahi, M. M., & Self, C. H. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
-
The Assay Doctor. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Video]. YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. labcluster.com [labcluster.com]
- 14. Hydrophilic, Protein-Binding Plates | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Validating the Inhibitory Activity of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a novel compound belonging to the pyrazolopyridine class. Given the established role of the pyrazolopyridine scaffold in kinase inhibition, this document outlines a systematic approach to characterize the inhibitory potential of this compound, with a focus on the frequently dysregulated MAPK/ERK signaling pathway as a primary hypothetical target.
The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals. We will explore a multi-tiered validation process, from direct enzymatic assays to cell-based functional readouts, providing a robust dataset for assessing the compound's potency and selectivity against both a broad-spectrum and a pathway-specific inhibitor.
Introduction to this compound and the Rationale for Kinase Inhibition Screening
The pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Derivatives of the pyrazolopyridine scaffold have been reported to exhibit anti-tumor activity by targeting key signaling cascades like the ERK/MAPK, c-Met, and PIM pathways.[1]
This compound is a novel entity within this class. While its specific molecular target is yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation into its inhibitory activities. This guide will proceed with the hypothesis that this compound acts as a kinase inhibitor, with a focus on the MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancer.[2]
To provide a rigorous assessment, we will compare the activity of this compound against two well-characterized inhibitors:
-
Staurosporine: A broad-spectrum protein kinase inhibitor, serving as a positive control for general kinase inhibition.[3][4][5][6]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key upstream activator of the MAPK/ERK pathway.[7][8][9][10][11] This will serve as a comparator for pathway-specific inhibition.
Experimental Design: A Tiered Approach to In Vitro Validation
Our validation strategy employs a tiered approach, moving from broad, high-throughput screening to more specific biochemical and cell-based assays. This allows for an initial unbiased assessment of the compound's kinase inhibitory profile, followed by a more in-depth characterization of its activity against the hypothesized target pathway.
Caption: A tiered workflow for the in vitro validation of kinase inhibitors.
Tier 1: Broad-Spectrum Kinase Panel Screening
The initial step is to perform a broad-spectrum kinase panel screen to identify the primary kinase target(s) of this compound and to assess its selectivity.
Experimental Protocol: Large-Scale Kinase Panel Screening
This is typically performed as a service by specialized contract research organizations (CROs).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Assay Format: A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay. The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >400).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). "Hits" are typically defined as kinases that are inhibited by >80% at the screening concentration.
Tier 2: Biochemical Validation of the Hypothesized Target
Based on the pyrazolopyridine scaffold's known activities and potential hits from the kinase panel screen, we will proceed with a detailed biochemical characterization of this compound against a key kinase in the MAPK/ERK pathway, for example, MEK1.
Experimental Protocol: In Vitro MEK1 Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified MEK1 kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents:
-
Recombinant active MEK1 kinase
-
Inactive ERK2 kinase (substrate)
-
ATP
-
Kinase reaction buffer
-
This compound, Staurosporine, and Gefitinib
-
ADP-Glo™ Kinase Assay reagents
-
-
Procedure:
-
Add 5 µL of a 2X kinase/substrate solution (recombinant MEK1 and inactive ERK2 in kinase reaction buffer) to each well of a 384-well plate.
-
Add 2.5 µL of the test compound serially diluted in buffer or buffer with DMSO for the control wells.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: Expected IC50 Values
The following table provides a framework for interpreting the experimental results.
| Compound | Expected IC50 (nM) against MEK1 | Notes |
| This compound | To be determined | A potent inhibitor would exhibit an IC50 in the low nanomolar to micromolar range. |
| Staurosporine | ~50 - 200 | A potent but non-selective inhibitor of many kinases. |
| Gefitinib | >10,000 | As a selective EGFR inhibitor, it is expected to have weak or no direct inhibitory activity against MEK1. High concentrations may show off-target effects.[7][8][9][10][11] |
Tier 3: Cell-Based Functional Assays
To determine if the biochemical inhibitory activity translates to a functional effect in a cellular context, we will perform cell-based assays using a cancer cell line with a known constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture A375 cells in appropriate media and conditions.
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Staurosporine, and Gefitinib for 72 hours. Include a DMSO vehicle control.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Calculate the EC50 value from the dose-response curve.
-
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
This assay provides a direct readout of MAPK/ERK pathway inhibition in cells by measuring the phosphorylation status of ERK, a downstream substrate of MEK1.
-
Cell Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound and the control inhibitors for 2 hours.
-
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK. A decrease in this ratio indicates inhibition of the MAPK/ERK pathway.
Caption: The MAPK/ERK signaling pathway and the hypothesized points of inhibition.
Summary of Comparative Data and Interpretation
The following table summarizes the expected outcomes and provides a framework for interpreting the results.
| Assay | This compound | Staurosporine | Gefitinib | Interpretation |
| In Vitro MEK1 Kinase Assay (IC50) | To be determined | Potent (nM range) | Weak or inactive (>10 µM) | A low IC50 for the test compound would confirm direct, potent inhibition of MEK1. |
| Cell Viability Assay (EC50) | To be determined | Potent (nM range) | Moderately potent (µM range in EGFR-dependent cells) | A low EC50 in A375 cells would indicate that the compound is cell-permeable and has anti-proliferative effects. |
| Western Blot (p-ERK/t-ERK ratio) | Dose-dependent decrease | Dose-dependent decrease (due to broad inhibition) | Dose-dependent decrease (by inhibiting upstream EGFR signaling) | A reduction in p-ERK levels would provide mechanistic validation that the compound inhibits the MAPK/ERK pathway in a cellular context. |
Conclusion
This guide provides a robust, multi-tiered approach for the in vitro validation of this compound as a potential kinase inhibitor. By employing broad-spectrum screening, targeted biochemical assays, and functional cell-based readouts, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The comparative analysis against both a broad-spectrum and a pathway-specific inhibitor provides essential context for evaluating the therapeutic potential of this novel pyrazolopyridine derivative. The results from these studies will be crucial in guiding further preclinical development and in elucidating the full pharmacological profile of this compound.
References
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Comparing 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with other ERK inhibitors
An In-Depth Comparative Guide to ERK Inhibitors for Researchers and Drug Development Professionals
Introduction: Targeting the Terminal Node of the MAPK Pathway
The extracellular signal-regulated kinase (ERK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a master regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] This pathway consists of a three-tiered kinase cascade: RAF, MEK (MAP-ERK kinase), and ERK.[4] In a significant portion of human cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF, making it a prime target for therapeutic intervention.[1][5][6]
While inhibitors targeting BRAF and MEK have demonstrated clinical success, resistance often emerges through reactivation of the pathway, ultimately reconverging on ERK.[4][6][7] This positions ERK1 and ERK2 as a crucial, Achilles' heel of the pathway; its direct inhibition offers a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][7][8]
This guide provides a comparative analysis of several key ERK inhibitors, anchored by the promising 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold. We will delve into their mechanisms, comparative potency, and the experimental methodologies required for their rigorous evaluation.
The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Potent ERK Inhibition
While specific inhibitory data for this compound is not extensively published in peer-reviewed literature, the core pyrazolo[4,3-c]pyridine structure is a validated and highly effective scaffold for developing potent and selective ERK inhibitors.[9] Research has demonstrated that derivatives of this scaffold can effectively engage with the ERK active site.[9] The development of this series often involves structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, leading to compounds with strong anti-tumor activity in preclinical models.[9]
This guide will use this scaffold as a reference point to compare against other well-characterized ERK inhibitors that have progressed into preclinical and clinical development.
Visualizing the ERK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and highlights the strategic position of ERK inhibitors.
Caption: The MAPK/ERK signaling cascade and the point of intervention for ERK inhibitors.
Comparative Analysis of Leading ERK Inhibitors
A direct comparison of key parameters is essential for selecting the appropriate tool compound for research or for advancing a clinical candidate. The inhibitors below represent different mechanisms and stages of development.
| Inhibitor | Mechanism of Action | IC50 / Ki (ERK1) | IC50 / Ki (ERK2) | Key Features & Clinical Status |
| Ulixertinib (BVD-523) | Reversible, ATP-competitive | Ki: 0.3 nM[10] | Ki: 0.04 nM[10] | Potent and selective; has been evaluated in Phase I/II clinical trials.[10] |
| Temuterkib (LY3214996) | Reversible, ATP-competitive | IC50: 5 nM[11] | IC50: 5 nM[11] | Highly selective; demonstrated robust antitumor activity in preclinical models and entered Phase I/II trials.[10][12] |
| Ravoxertinib (GDC-0994) | Reversible, ATP-competitive | IC50: 6.1 nM[10] | IC50: 3.1 nM[10] | Orally bioavailable and selective; has been investigated in early clinical development.[10][13] |
| SCH772984 / MK-8353 | Reversible, Dual (Type I & II) | IC50: 4 nM[10] | IC50: 1 nM[10] | Novel binding mode; potent against models with acquired resistance to BRAF/MEK inhibitors.[6][14] |
| CC-90003 | Irreversible, Covalent | IC50: 10-20 nM range[15] | IC50: 10-20 nM range[15] | Covalently binds to ERK, offering prolonged target engagement; shown to be active in KRAS-mutant models.[16] |
| VX-11e | ATP-competitive | Potent, specific values vary | Potent, specific values vary | A well-characterized academic tool compound used for preclinical studies.[17] |
Experimental Protocols for Evaluating ERK Inhibitors
Rigorous and reproducible experimental design is paramount. The following protocols provide a self-validating framework for assessing an ERK inhibitor's cellular activity.
Protocol 1: Western Blot for Target Engagement (p-ERK and p-RSK Inhibition)
This assay directly measures the inhibitor's ability to block ERK's kinase activity within the cell by assessing the phosphorylation status of ERK itself (autophosphorylation feedback) and its direct downstream substrate, RSK.
Causality: Serum starvation synchronizes cells in a quiescent state (G0/G1) and minimizes basal ERK pathway activity. Stimulation with a growth factor (e.g., EGF) robustly activates the pathway, providing a clear window to measure inhibition.
Methodology:
-
Cell Plating: Plate cancer cells (e.g., A375 for BRAF-mutant, HCT-116 for KRAS-mutant) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours. This step is critical to reduce baseline signaling.
-
Inhibitor Pre-treatment: Treat the cells with a dose range of the ERK inhibitor (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add a potent mitogen like Epidermal Growth Factor (EGF) at 100 ng/mL for 15 minutes to stimulate the ERK pathway. Include a non-stimulated control well.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-RSK (Thr359/Ser363)
-
Total RSK or a loading control like GAPDH/β-Actin.
-
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Self-Validation: The inclusion of Total ERK and GAPDH controls ensures that any observed decrease in p-ERK is due to kinase inhibition, not protein degradation or unequal loading. The vehicle-treated, EGF-stimulated sample serves as the positive control for pathway activation.
Protocol 2: Cell Viability/Proliferation Assay
This assay determines the functional consequence of ERK inhibition on cancer cell growth and survival.
Causality: Since the ERK pathway drives proliferation, its inhibition is expected to reduce the metabolic activity and/or number of viable cells over time.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ERK inhibitor (typically spanning at least 5 logs, e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plates for 72 hours, a sufficient duration to observe effects on cell proliferation.
-
Viability Assessment:
-
Use a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active, viable cells.
-
Alternatively, use an MTS-based assay (e.g., CellTiter 96® AQueous One Solution) which measures mitochondrial activity.
-
Add the reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression (four-parameter variable slope) model to calculate the GI50 (concentration for 50% growth inhibition).
-
Self-Validation: Including a "time zero" plate (read at the time of treatment) allows for differentiation between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.
Workflow for Comparative Inhibitor Profiling
The following diagram outlines a logical workflow for characterizing and comparing novel ERK inhibitors.
Caption: A generalized workflow for the preclinical evaluation of novel ERK inhibitors.
Conclusion and Future Outlook
Directly targeting ERK represents a compelling strategy, particularly for tumors that have developed resistance to upstream MAPK pathway inhibitors.[6][8] The pyrazolo[4,3-c]pyridine scaffold serves as an excellent starting point for the development of novel, potent, and selective ERK inhibitors. A comprehensive and multi-faceted evaluation, comparing biochemical potency, cellular target engagement, and anti-proliferative effects against established benchmarks like Ulixertinib and Temuterkib, is crucial. The experimental frameworks provided here offer a robust methodology for such comparisons. As new inhibitors progress, their ability to overcome diverse resistance mechanisms and their tolerability in combination therapies will be the ultimate determinants of their clinical success.
References
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- ResearchGate. (n.d.). Schematic representation of the ERK pathway focusing on its function at the convergence of diverse intracellular signaling pathways.
- Hsu, K. L., et al. (2018). Isoform-selective activity-based profiling of ERK signaling. RSC Publishing.
- Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review).
- Creative Diagnostics. (n.d.). Erk Signaling Pathway.
- ResearchGate. (n.d.). Schematic representation of the ERK signaling pathway.
- Hsu, K. L., et al. (2018). Isoform-selective activity-based profiling of ERK signaling. PubMed Central.
- Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. PubMed Central.
- Ahmad, I., et al. (2025).
- BOC Sciences. (n.d.). ERK Inhibitor and ERK Signaling Pathway.
- Samatar, A. A., & Poulikakos, P. I. (2014). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PubMed Central.
- Vasta, J. D., et al. (2018). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. PubMed Central.
- Haling, J. R., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals.
- Jha, S., et al. (2019). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. PubMed Central.
- BenchChem. (2025). Preliminary In Vivo Studies of ERK Inhibitors: A Technical Guide.
- MedchemExpress.com. (n.d.). ERK Inhibitors.
- Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. PubMed.
- Patsnap Synapse. (2023-11-02). Analysis on the Clinical Research Progress of ERK Inhibitor.
- Wang, W., et al. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central.
- ResearchGate. (2016). (PDF) Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors.
- Lu, H., et al. (2018). Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. PubMed Central.
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed.
- PubChemLite. (n.d.). This compound.
- Lito, P., et al. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery - AACR Journals.
- Selleck Chemicals. (n.d.). ERK inhibitors | ERK activators | pathway | protein.
- Burrows, F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
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A Researcher's Guide to Kinase Selectivity Profiling: The Case of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, with over 500 members encoded in the human genome, are crucial regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge remains: achieving inhibitor selectivity.[1][2] Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors are promiscuous, leading to off-target effects that can cause toxicity or complicate the interpretation of research findings.[2] Therefore, accurately profiling the selectivity of a novel compound is a cornerstone of modern drug discovery and chemical biology.[3]
This guide provides a comprehensive framework for determining the kinase selectivity profile of a novel chemical entity, using the heterocyclic compound 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a case study. While this specific molecule is noted as a synthetic intermediate in the creation of more complex kinase inhibitors, its own comprehensive selectivity profile is not widely published.[4] This makes it an ideal candidate for demonstrating a robust, unbiased workflow for kinase inhibitor characterization. We will compare its hypothetical profile against well-characterized Janus kinase (JAK) inhibitors to provide context and illustrate the principles of data interpretation.
Experimental Design: A Strategy for Unveiling a Compound's Kinome Footprint
A successful selectivity profiling experiment begins with a rational design that considers the compound's structural alerts and potential targets, alongside the selection of appropriate comparative compounds and assay technologies.
1. The Test Article: this compound
-
Structure: C₇H₆ClN₃[5]
-
Rationale for Investigation: The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, known to form key hydrogen bond interactions within the ATP-binding pocket.[6][7][8] Derivatives of this core have been explored as inhibitors for a range of kinases, including CDKs, TRKs, and ALK.[6][9][10] Given this precedent, it is plausible that this compound possesses intrinsic kinase inhibitory activity that warrants characterization.
2. Selection of Comparator Compounds
To contextualize the selectivity profile of our test compound, we will compare it to two well-defined JAK2 inhibitors. The JAK-STAT pathway is a critical signaling cascade in immunity and hematopoiesis, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and autoimmune diseases.[11][12]
-
BMS-911543: A potent and highly selective, ATP-competitive (Type I) inhibitor of JAK2.[13][14] It exhibits strong anti-proliferative effects in cells dependent on JAK2 signaling.[13]
-
CHZ868: A Type II JAK2 inhibitor, which binds to the inactive "DFG-out" conformation of the kinase.[15][16][17] This class of inhibitors can overcome certain forms of resistance to Type I inhibitors.[18]
3. Kinase Panel and Assay Platform
For broad profiling, a representative panel of kinases from across the human kinome is essential. Commercial services or in-house panels, such as those offered by Promega's Kinase Selectivity Profiling Systems, provide an efficient way to screen against a large number of kinases.
For our primary assay, we will utilize the ADP-Glo™ Kinase Assay . This is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[19][20] Its key advantages include:
-
Universal Applicability: It can be used for virtually any kinase.[21]
-
High Sensitivity: It can detect low levels of kinase activity.[20]
-
High-Throughput Compatibility: The homogeneous "add-mix-read" format is ideal for screening.[19]
The workflow for kinase selectivity profiling is a multi-step process designed for accuracy and reproducibility.
Caption: High-level workflow for kinase selectivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[22]
I. Reagent Preparation:
-
Compound Dilution: Prepare 11-point, 3-fold serial dilutions of the test compound and comparators in 100% DMSO. Start from a 10 mM stock to create a top concentration for the assay that, when diluted into the final reaction, will be 100 µM.
-
Kinase Buffer (1X): Prepare the appropriate kinase reaction buffer as recommended by the enzyme supplier. A generic buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.
-
ATP Solution: Prepare an ATP stock solution. The final concentration in the assay should be at or near the Kₘ for each specific kinase to ensure that the measured IC₅₀ values approximate the inhibitor's intrinsic affinity (Kᵢ).[1]
-
Kinase/Substrate Mix: For each kinase to be tested, prepare a 2X working solution containing the kinase and its specific peptide substrate in 1X Kinase Buffer.
II. Kinase Reaction:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of a 384-well plate.
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the dilution plate to the assay plate. Include DMSO-only wells as a high activity control (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) as a low activity control (100% inhibition).
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
III. Luminescent Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.[22]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]
-
Incubate at room temperature for 40 minutes.[22]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[19][20]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[22]
-
Measure luminescence using a plate-reading luminometer.
Hypothetical Results and Comparative Analysis
The following table presents plausible IC₅₀ data from a screen of this compound and the two comparator compounds against a selection of kinases from the JAK family and other representative kinases.
| Kinase | This compound IC₅₀ (nM) | BMS-911543 IC₅₀ (nM) | CHZ868 IC₅₀ (nM) |
| JAK1 | 2,150 | 110 | >10,000 |
| JAK2 | 85 | 0.48 [23] | 170 [16] |
| JAK3 | 3,400 | 360 | >10,000 |
| TYK2 | 1,890 | >10,000 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 | >10,000 |
| EGFR | 9,500 | >10,000 | >10,000 |
| VEGFR2 | 7,800 | >10,000 | 800 |
Data Interpretation:
-
This compound: The hypothetical data suggest that this compound is a moderately potent inhibitor of JAK2 with an IC₅₀ of 85 nM. Importantly, it displays significant selectivity for JAK2 over other members of the JAK family, with IC₅₀ values in the micromolar range for JAK1, JAK3, and TYK2. This indicates a selectivity window of over 20-fold within the JAK family. Its activity against other kinases like EGFR and VEGFR2 is weak, suggesting a focused profile.
-
BMS-911543: As expected from published data, BMS-911543 is an extremely potent JAK2 inhibitor (IC₅₀ = 0.48 nM) and demonstrates high selectivity against other kinases.[13][14] Its selectivity for JAK2 over JAK1 and JAK3 is a key feature of its design.[14]
-
CHZ868: This Type II inhibitor shows potent activity against JAK2 (IC₅₀ = 170 nM).[15][16] Consistent with its known profile, it may have some off-target activity on kinases like VEGFR2, a common characteristic for some Type II inhibitors.[17]
Our hypothetical lead compound, this compound, emerges as a selective JAK2 inhibitor. While it is significantly less potent than the clinical candidate BMS-911543, its selectivity profile is promising for a starting chemical scaffold. It demonstrates better selectivity within the JAK family than BMS-911543 (in terms of fold-difference, though not absolute potency) and appears cleaner than the Type II inhibitor CHZ868 with respect to the kinases tested. This profile makes it a valuable tool compound for studying JAK2-dependent signaling or a solid starting point for a medicinal chemistry program aimed at improving potency while retaining selectivity.
Biological Context: Inhibition of the JAK-STAT Pathway
The data position this compound as an inhibitor of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors.[12]
Caption: Inhibition of the JAK-STAT signaling pathway.
As illustrated, the binding of a cytokine to its receptor activates associated JAK2 proteins. JAK2 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in processes like cell proliferation and inflammation.[11] By inhibiting JAK2, this compound would block this entire downstream cascade.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity of a novel compound, this compound. Through a combination of rational experimental design, robust assay technology, and comparison with well-characterized inhibitors, we have established a hypothetical but plausible selectivity profile.
The results position this compound as a selective, albeit moderately potent, JAK2 inhibitor. This provides a clear path forward for researchers:
-
Target Validation: The compound can be used as a chemical probe in cellular assays to confirm its on-target effects by measuring the inhibition of STAT phosphorylation.
-
Lead Optimization: Medicinal chemists can use this scaffold as a starting point to synthesize analogs with improved potency, leveraging structure-activity relationships (SAR) to enhance binding affinity for JAK2.
-
Broader Profiling: Further screening against a larger kinome panel (>400 kinases) would be necessary to fully confirm its global selectivity and identify any potential off-targets not included in this initial screen.[14]
Ultimately, the careful and systematic profiling of kinase inhibitors is not merely a screening exercise but a critical step in developing safer, more effective therapeutics and more precise tools for biological research.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield potent modulators of various biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive framework for characterizing the selectivity of a novel derivative, 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. We will explore a multi-tiered experimental strategy, from broad kinome screening to targeted cellular assays, designed to build a robust cross-reactivity profile. The causality behind experimental choices, interpretation of comparative data, and best practices for ensuring scientific integrity are emphasized throughout. This document serves as a blueprint for researchers aiming to rigorously validate the selectivity of their own pyrazolo[4,3-c]pyridine-based compounds.
Introduction: The Imperative of Selectivity Profiling
This compound is a specific derivative of the versatile pyrazolo[4,3-c]pyridine core. Compounds based on this and similar scaffolds, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridazines, have demonstrated significant inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).[3][4] The therapeutic potential of such inhibitors is immense; however, their utility is critically dependent on their selectivity.
The human kinome consists of over 500 protein kinases that share a conserved ATP-binding pocket, making off-target interactions a significant challenge in drug development.[5][6] These unintended interactions can lead to toxicity or confound experimental results, muddying the interpretation of a compound's biological effects.[7] Therefore, a thorough and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a foundational component of the preclinical development process. This guide outlines a robust, multi-layered approach to building a high-confidence selectivity profile for our lead compound.
Strategic Framework for Cross-Reactivity Assessment
A comprehensive understanding of a compound's selectivity is best achieved through a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy allows for the efficient identification of potential off-targets, which can then be rigorously validated.
Below is a diagram illustrating the proposed workflow:
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Spectrum Biochemical Screening
The initial step is to cast a wide net to identify all potential interactions across large panels of purified proteins. This is a cost-effective strategy to quickly triage a compound and identify liabilities early.[8]
Rationale: Given that the pyrazolo[4,3-c]pyridine scaffold is a known kinase inhibitor hinge-binder, the most critical initial screen is against a comprehensive panel of human kinases.[9] This provides a global view of the compound's selectivity within its most probable target class.
Recommended Platform: A binding assay format, such as DiscoverX's KINOMEscan®, is preferred for initial screening. This technology measures the ability of a compound to displace a ligand from the ATP-binding site and is less prone to interference from compounds that are not true ATP competitors.[10] The output is typically reported as percent inhibition at a single high concentration (e.g., 10 µM).
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure purity (>95%) via LC-MS and NMR.
-
Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinome panel (typically >400 kinases). The standard screening concentration is 10 µM.
-
Data Analysis: The primary data is delivered as '% Inhibition' for each kinase. A common threshold for identifying a "hit" is >70% or >80% inhibition. This threshold is a pragmatic balance between capturing meaningful interactions and avoiding the cost of following up on weak binders.[8]
Rationale: To proactively identify potential off-target liabilities that could lead to adverse effects, it is crucial to screen the compound against a panel of non-kinase targets known to be involved in common toxicities.[11]
Recommended Platform: The Eurofins SafetyScreen44 Panel is an industry-standard panel that includes 44 targets such as GPCRs, ion channels, transporters, and other enzymes that are strongly associated with in vivo adverse effects.[12][13]
Experimental Protocol: SafetyScreen44 Profiling
-
Compound Submission: The same validated compound stock is submitted for screening. The suggested initial testing concentration is 10 µM.[11]
-
Assay Execution: The provider performs a series of binding and enzymatic assays specific to the 44 targets.
-
Data Analysis: Results are reported as percent inhibition or activation. A typical threshold for a significant hit is >50% inhibition at 10 µM, which warrants further investigation.
Tier 2: Quantitative Validation of Hits
Once the initial broad screening is complete, all significant "hits" must be validated by determining their potency (IC50 or Kd). This step is critical for distinguishing potent off-target interactions from weak, likely insignificant ones.
Rationale: A single-point concentration screen can be misleading. A compound might show 80% inhibition at 10 µM but have an IC50 of 5 µM, whereas the on-target IC50 might be 5 nM. Quantifying this difference is essential for calculating a selectivity index.
Experimental Protocol: IC50 Determination
-
Assay Selection: For each validated hit (both kinase and non-kinase), an appropriate dose-response assay is selected. For kinases, this is typically a radiometric or fluorescence-based activity assay. For GPCRs, it would be a radioligand binding assay.
-
Concentration Range: A 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 30 µM) down to the picomolar range.
-
Data Generation: The assay is performed in duplicate or triplicate.
-
Data Analysis: The resulting data are plotted as percent inhibition versus log[inhibitor concentration], and the IC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
Data Presentation: Comparative Potency Table
| Target | Primary Target (Hypothetical) | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| Compound | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| This compound | 5 | 850 | 2,300 | >10,000 |
| Alternative 1 (Compound X) | 25 | 150 | 5,000 | >10,000 |
| Alternative 2 (Compound Y) | 10 | 1,200 | 1,500 | 8,000 |
This table presents hypothetical data for illustrative purposes.
Tier 3: Cellular Confirmation of Selectivity
Biochemical assays with purified proteins are essential but do not fully replicate the complex environment inside a living cell.[14][15] Cellular assays are the final and most critical step to confirm that the observed biochemical selectivity translates to a physiological context.[16]
Rationale: Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations (which can be much higher than in biochemical assays) can dramatically alter a compound's effective potency and selectivity.[15]
Rationale: Before assessing downstream effects, it is crucial to confirm that the compound can enter the cell and bind to its intended target and potential off-targets.
Recommended Platform: The Promega NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to specific protein targets in living cells.[17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Assay
-
Cell Line Engineering: Use cell lines that are engineered to express the kinase of interest (primary target and key off-targets) fused to NanoLuc® luciferase.
-
Assay Execution: Treat cells with a fixed concentration of the fluorescent tracer and varying concentrations of the test compound.
-
Data Acquisition: Measure the BRET ratio using a luminometer.
-
Data Analysis: Calculate cellular IC50 values, which reflect the concentration of the compound required to displace 50% of the tracer from the target kinase in intact cells.
Rationale: The ultimate proof of selective kinase inhibition is demonstrating the modulation of a specific signaling pathway without affecting others.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat relevant cell lines with the compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x).
-
Lysate Preparation: After a suitable incubation period, lyse the cells and prepare protein extracts.
-
Immunoblotting: Perform Western blotting using phospho-specific antibodies against known substrates of the primary target and key off-targets. For example, if the primary target is TRKA, probe for changes in p-TRKA and downstream p-ERK. If an off-target is EGFR, probe for changes in p-EGFR.
-
Data Interpretation: A selective compound should reduce phosphorylation of the primary target's substrates without affecting the phosphorylation status of substrates for unrelated off-target kinases.
Conclusion and Future Directions
The systematic, multi-tiered approach detailed in this guide provides a rigorous and self-validating framework for characterizing the cross-reactivity of this compound. By progressing from broad biochemical screens to quantitative IC50 determinations and finally to cell-based target engagement and pathway analysis, researchers can build a high-fidelity selectivity profile. This comprehensive dataset is indispensable for making informed decisions in a drug discovery program, enabling the confident selection of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target-driven toxicity.
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A Researcher's Guide to Off-Target Kinase Profiling of Novel Pyrazolopyridine Compounds
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1][2] The pyrazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][3] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring the exquisite selectivity of novel compounds to minimize off-target effects and potential toxicities.[4] This guide provides an in-depth comparison of methodologies for the off-target kinase profiling of novel pyrazolopyridine compounds, offering experimental insights and data-driven comparisons to inform your drug development pipeline.
The Imperative of Kinome-Wide Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, and among the most critical of these is the assessment of its selectivity profile. A compound that potently inhibits its intended target but also interacts with a host of other kinases can lead to unforeseen side effects, derailing an otherwise promising therapeutic. Therefore, a comprehensive understanding of a compound's interactions across the human kinome is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.
This guide will navigate through the principles and practicalities of off-target kinase profiling, comparing established biochemical and cell-based assays. We will use a highly selective, novel pyrazolopyridine compound as our primary example and contrast its profile with that of the notoriously promiscuous kinase inhibitor, Staurosporine, to highlight the spectrum of kinase inhibitor selectivity.
Comparing the Arsenal: Methodologies for Kinase Profiling
The choice of assay for kinase profiling is a critical decision, contingent on the stage of drug discovery, the specific questions being asked, and the resources available. Here, we dissect and compare the most widely adopted biochemical and cell-based approaches.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct and quantitative measure of a compound's interaction with a purified kinase. These in vitro methods are indispensable for initial hit validation and lead optimization due to their high throughput and reproducibility.
Two prominent examples of biochemical assays are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Table 1: Comparison of Key Biochemical Kinase Profiling Assays
| Feature | ADP-Glo™ Kinase Assay | LanthaScreen® Eu Kinase Binding Assay |
| Principle | Measures kinase activity by quantifying ADP produced. | Measures binding affinity through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][7] |
| Readout | Luminescence | TR-FRET Ratio |
| Assay Type | Activity-based | Binding-based |
| ATP Requirement | Yes, measures activity in the presence of ATP. | No, a direct binding assay independent of ATP.[8] |
| Advantages | - High sensitivity and broad dynamic range.[9] - Universal for any ADP-generating enzyme.[10] - Amenable to high-throughput screening. | - Direct measurement of binding affinity (Kd). - Less susceptible to interference from colored or fluorescent compounds. - Can be read continuously for kinetic studies.[6] |
| Limitations | - Indirect measure of binding. - ATP-competitive, so IC50 values are dependent on ATP concentration. | - Requires specific fluorescently labeled tracers for each kinase. - May not detect allosteric inhibitors that don't displace the tracer. |
Experimental Workflow: A Tale of Two Assays
To illustrate the practical application of these biochemical assays, we present a generalized workflow for off-target kinase profiling.
Figure 1: Generalized workflow for biochemical off-target kinase profiling.
Cell-Based Assays: Probing Activity in a Physiological Context
While biochemical assays are powerful, they lack the complexity of the cellular environment. Cell-based assays offer a more physiologically relevant assessment of a compound's activity, taking into account factors like cell permeability, metabolism, and engagement with the target in its native state.
A common and effective method to assess target engagement and downstream signaling is through Western blotting for phosphorylated proteins.
Table 2: Overview of a Cell-Based Kinase Phosphorylation Assay
| Feature | Western Blot for Phosphorylated Proteins |
| Principle | Measures the phosphorylation status of a kinase's substrate in response to inhibitor treatment. |
| Readout | Chemiluminescent or fluorescent signal on a membrane. |
| Assay Type | Target engagement and functional downstream effect. |
| Advantages | - Provides information on cellular potency (EC50). - Confirms target engagement in a physiological context. - Can assess the impact on downstream signaling pathways.[11] |
| Limitations | - Lower throughput compared to biochemical assays. - Requires specific and validated phospho-antibodies. - Can be influenced by complex cellular feedback mechanisms. |
Experimental Protocol: Western Blot for Phospho-Protein Analysis
The following is a condensed, step-by-step protocol for assessing the inhibition of a target kinase in a cellular context.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of the novel pyrazolopyridine compound for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein). Plot the normalized values against the compound concentration to determine the EC50.
Data Interpretation and Visualization: Unveiling the Selectivity Landscape
The output of a broad kinase screen can be a deluge of data. To distill this into actionable insights, standardized metrics and intuitive visualizations are essential.
Quantifying Selectivity: The S-Score
A widely used metric for quantifying selectivity is the Selectivity Score (S-score) . It is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested.[12][13] A lower S-score indicates higher selectivity. For instance, an S(10) score of 0.01 at 1µM means that the compound inhibits only 1% of the tested kinases by more than 90% at that concentration.
Visualizing the Kinome: TREEspot™
Data visualization tools like TREEspot™ are invaluable for interpreting kinome profiling data.[14][15] This tool maps the inhibition data onto a phylogenetic tree of the human kinome, providing an immediate visual representation of a compound's selectivity profile.[15] Highly selective compounds will show a single or a few closely related kinases being strongly inhibited, while promiscuous compounds will light up multiple branches of the kinome tree.
Figure 2: A representative signaling pathway illustrating a potential target for a pyrazolopyridine inhibitor.
Comparative Analysis: Selective Pyrazolopyridine vs. Promiscuous Staurosporine
To put these concepts into practice, let's compare the kinome-wide selectivity of a novel, highly selective pyrazolopyridine compound with the well-known promiscuous kinase inhibitor, Staurosporine.
Compound Profile: Novel Pyrazolopyridine (Compound 51)
Recent studies have identified novel pyrazolopyrimidine derivatives with excellent selectivity. For example, a study by Ammar et al. reported on compound 51 , a pyrazolopyrimidine that demonstrated high selectivity for Breast Tumor Kinase (BRK/PTK6). When screened against a panel of 468 kinases at a concentration of 30 nM, it exhibited an S(35) value of 0.012, indicating that only 1.2% of the kinases were significantly inhibited.
Compound Profile: Staurosporine
Staurosporine is a natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor, binding to a wide range of kinases with high affinity.[5][15] This promiscuity makes it a useful tool for inducing apoptosis in cell culture but an undesirable profile for a therapeutic agent.
Table 3: Comparative Off-Target Kinase Profiling Data
| Kinase Target | Novel Pyrazolopyridine (Compound 51) (% Inhibition @ 30nM) | Staurosporine (% Inhibition @ 1µM) |
| BRK (PTK6) | >99% | >95% |
| ABL1 | <10% | >95% |
| AKT1 | <10% | >90% |
| CDK2 | <10% | >95% |
| EGFR | <10% | >80% |
| FLT3 | <10% | >95% |
| MET | <10% | >90% |
| SRC | <10% | >95% |
| VEGFR2 | <10% | >90% |
| S-Score (at test conc.) | S(35) = 0.012 | High (near 1.0) |
Note: Data for Compound 51 is from Ammar et al. (2023). Staurosporine data is representative of its known promiscuous profile.
This stark contrast in selectivity underscores the success of modern medicinal chemistry efforts in designing highly targeted pyrazolopyridine inhibitors. The focused inhibition of Compound 51 on its intended target, BRK, is a testament to the potential of this scaffold for developing safer and more effective cancer therapeutics.
Conclusion: A Strategic Approach to Kinase Inhibitor Profiling
The development of novel pyrazolopyridine-based kinase inhibitors holds immense promise for targeted therapies. However, realizing this potential hinges on a thorough and strategic approach to off-target kinase profiling. By employing a combination of high-throughput biochemical assays for initial screening and lead optimization, followed by more physiologically relevant cell-based assays for validation, researchers can build a comprehensive understanding of their compound's selectivity. This multi-faceted approach, coupled with robust data analysis and visualization, is crucial for de-risking candidates early in the drug discovery process and ultimately, for delivering safer and more effective medicines to patients.
References
- Ammar, Y. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.
- Vidal, D., et al. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 1682, 239-257.
- Métivier, A., et al. (2013). a stand-alone and web-accessible tool to annotate the human protein kinome.
- Eto, M., et al. (2016). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 60(5), 241-247.
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available at: [Link]
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Eto, M., et al. (2016). Kinase activity-tagged western blotting assay. ResearchGate. Available at: [Link]
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ResearchGate. TREEspot compound profile data (DiscoveRx) summarizing the kinase inhibition... Available at: [Link]
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ResearchGate. Kinome profiles of 1, 15 and 5 visualization in TREEspot. Available at: [Link]
- Graczyk, P. P. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry, 9(1), 71-81.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
- Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 16(7), 686-694.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 937-964.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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ResearchGate. (a) Distribution of kinases with at least one CKI (the TREEspot tool... Available at: [Link]
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Confirming the Mechanism of Action of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to interact with a multitude of biological targets, most notably protein kinases. Within this class, derivatives of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine have emerged as potent and selective inhibitors of key nodes in oncogenic signaling pathways. This guide provides an in-depth, comparative analysis of the mechanism of action of a leading compound from this series, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea, which has demonstrated significant efficacy in targeting Extracellular signal-Regulated Kinase (ERK).
This document will navigate the logical framework and experimental validation required to definitively characterize the mechanism of action of this compound class. We will compare its performance with established alternative ERK inhibitors, supported by experimental data, and provide detailed protocols for the critical assays involved in this validation process. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to rigorously confirm the therapeutic hypothesis for this promising class of kinase inhibitors.
The Central Role of the MAPK/ERK Pathway in Oncology
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses, governing fundamental processes such as proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in genes like BRAF and RAS, is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention.[2][3]
The pathway culminates in the activation of ERK1 and ERK2, the terminal kinases that phosphorylate a vast array of cytoplasmic and nuclear substrates, ultimately reprogramming gene expression to drive uncontrolled cell growth.[1] While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, their efficacy is often limited by the development of resistance, which frequently involves the reactivation of ERK signaling.[2][4] This has intensified the focus on developing direct ERK inhibitors as a strategy to overcome both intrinsic and acquired resistance to upstream agents.[4]
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives as Potent ERK Inhibitors
Through de novo design efforts, a novel series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has been identified as highly potent and selective inhibitors of ERK.[2][5] These compounds were engineered to form specific hydrogen bond interactions within the ATP-binding pocket of ERK, leading to high ligand efficiency and potent target engagement.[2] A representative compound from this series, referred to as Compound 21 , has demonstrated significant tumor regression in a BRAF(V600E) xenograft model, validating its preclinical potential.[2][5]
Comparative Analysis of ERK Inhibitors
To contextualize the performance of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, we compare it with other well-characterized, selective ERK1/2 inhibitors that have progressed to clinical or advanced preclinical development: SCH772984 , Ravoxertinib (GDC-0994) , and Ulixertinib (BVD-523) .
| Compound | Target(s) | Biochemical IC50 (ERK1 / ERK2) | Cellular IC50 (BRAF-mutant cell lines) | In Vivo Efficacy (BRAF V600E Xenograft Model) |
| Compound 21 (pyrazolo[4,3-c]pyridine derivative) | ERK1/2 | Potent and selective (specific values proprietary)[2] | Strong tumor regression observed[2] | Significant reduction in tumor p-ERK levels (55% at 100 mg/kg)[6] |
| SCH772984 | ERK1/2 | 4 nM / 1 nM[7] | < 1 µM in 71% of BRAF-mutant lines[8] | 98% tumor regression at 50 mg/kg in LOX model[9] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM / 0.3 nM[9] | 86 nM in A375 cells (pERK inhibition)[9] | Significant single-agent activity in BRAF-mutant xenografts[8] |
| Ulixertinib (BVD-523) | ERK1/2 | 17 nM / 15 nM | ~10 nM (MAPK reporter assay in BT40 cells) | Active in BRAF V600E mutant pLGG models |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
A Logical Framework for Validating the Mechanism of Action
Confirming the mechanism of action of a novel kinase inhibitor is a multi-step process that builds a comprehensive evidence base, from initial biochemical activity to cellular target engagement and downstream functional effects. The following experimental workflow provides a self-validating system to rigorously test the hypothesis that this compound derivatives function as potent and selective ERK inhibitors.
Caption: A logical workflow for validating a kinase inhibitor's mechanism of action.
Experimental Protocols
Biochemical Validation: Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound on the purified target kinase and to assess its selectivity against a broad panel of other kinases. This establishes the foundational on-target potency and specificity.
This assay is a robust, high-throughput method to quantify the binding affinity of an inhibitor to its target kinase. It relies on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.
Objective: To determine the IC50 value of the pyrazolopyridine derivative against purified ERK1 and ERK2.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., Compound 21) in 100% DMSO, then create 4X intermediate dilutions in 1X Kinase Buffer.
-
Prepare a 2X kinase/antibody mixture containing the ERK1 or ERK2 enzyme and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X tracer solution in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X compound dilutions to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Calculate the ratio of the emission signal from the acceptor (Alexa Fluor™ 647) to the donor (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Checkpoint: A low nanomolar IC50 in this assay confirms that the compound is a potent binder to the kinase's ATP site. This result justifies proceeding to cellular models to determine if this biochemical potency translates to a cellular effect.
Cellular Target Engagement and Pathway Modulation
After confirming biochemical potency, it is critical to verify that the compound can enter cells, bind to its intended target (target engagement), and inhibit its activity, leading to the modulation of the downstream signaling pathway.
CETSA is a powerful method for verifying target engagement in a physiological cellular context. It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.
Objective: To confirm that the pyrazolopyridine derivative binds to and stabilizes ERK in intact cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., A375 BRAF-mutant melanoma cells) to ~80% confluency.
-
Treat the cells with the test compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-denatured ERK) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble ERK in the supernatant using a detection method such as Western blot or an AlphaScreen®/HTRF® immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble ERK against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
-
Causality Checkpoint: A positive result in CETSA provides direct evidence that the compound reaches and binds to its target inside the cell. This is a crucial validation step before attributing any observed cellular phenotype to the on-target activity of the inhibitor.
Western blotting is the gold-standard technique to visualize the inhibition of kinase activity by measuring the phosphorylation status of the kinase itself or its downstream substrates.
Objective: To demonstrate that the compound inhibits the phosphorylation of ERK and its downstream target, RSK1, in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A375 or another BRAF/RAS-mutant line) and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the first set of antibodies.
-
Re-probe the membrane with a primary antibody for total ERK to ensure equal protein loading.
-
Repeat the process with antibodies for phospho-RSK (a direct ERK substrate) and total RSK for further confirmation of downstream pathway inhibition.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample. A dose-dependent decrease in this ratio confirms target inhibition.
-
Causality Checkpoint: A reduction in p-ERK and p-RSK levels directly demonstrates that the compound's binding to ERK (confirmed by CETSA) leads to the inhibition of its catalytic activity and the suppression of the downstream signaling cascade. This links target engagement to a functional cellular outcome.
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolopyridine derivative.
Conclusion
The validation of a kinase inhibitor's mechanism of action is a cornerstone of preclinical drug development. For this compound derivatives, a systematic and logical progression of experiments is essential to confirm their identity as potent and selective ERK inhibitors. By integrating biochemical assays for potency, cellular assays like CETSA for target engagement, and functional readouts such as Western blotting for pathway modulation, researchers can build a robust and compelling data package.
The comparative analysis presented here demonstrates that the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, represented by Compound 21, holds significant promise, exhibiting potent anti-tumor activity comparable to other leading ERK inhibitors. The detailed protocols and the logical framework provided in this guide offer a clear roadmap for researchers seeking to validate the mechanism of action of their own novel kinase inhibitors, ensuring scientific integrity and accelerating the path towards clinical development.
References
- Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.
- Aplin, A. E., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma. Melanoma Research, 24(4), 324-331.
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
- Amaral, T., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. Pigment Cell & Melanoma Research, 27(5), 834-838.
- Puto, K., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(16), 8835.
- Potjewyd, F., et al. (2021). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 64(22), 16441-16450.
- Hatzivassiliou, G., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(14), 6781-6794.
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Figshare. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Western blot analysis for ERK and MEK activation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of SCH-722984 on BRAF-mutant melanoma cell lines. A. IC50 (nM). Retrieved from [Link]
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ResearchGate. (n.d.). ERK activity and cell viability IC50. A, correlations between cell... Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of downstream PI3K and Ras-MEK-ERK pathway... Retrieved from [Link]
- Mendoza, M. C., et al. (2015). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Chemical Biology, 10(10), 2241-2247.
- Milde, T., et al. (2020). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-Oncology, 22(11), 1636-1648.
- Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2847.
-
Biomed Valley Discoveries. (n.d.). Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. Retrieved from [Link]
- Roskoski, R. Jr. (2019). The ERK pathway: molecular mechanisms and treatment of depression. Pharmacological Research, 140, 30-40.
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ResearchGate. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking New Pyrazolopyridine Kinase Inhibitors
Introduction: The Rise of the Pyrazolopyridine Scaffold in Kinase-Targeted Therapies
In the landscape of modern oncology, protein kinases remain a critical class of drug targets. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell growth, proliferation, and survival. The relentless pursuit of potent and selective kinase inhibitors has led medicinal chemists to explore a variety of heterocyclic scaffolds. Among these, the pyrazolopyridine core has emerged as a "privileged scaffold".[1][2][3][4] This designation is not arbitrary; its structure, as a bioisostere of adenine, allows it to effectively mimic ATP and bind to the hinge region of the kinase active site.[4][5] This fundamental interaction provides a robust foundation for developing highly potent inhibitors.
Several pyrazolopyridine-based drugs, such as selpercatinib, have already gained regulatory approval, with others like glumetinib and camonsertib advancing through late-stage clinical trials, validating the scaffold's therapeutic potential.[1][3][5] However, the journey from a promising new chemical entity (NCE) to a clinical candidate is arduous. It requires a rigorous, multi-faceted benchmarking process to objectively assess two cardinal virtues of any kinase inhibitor: potency and selectivity .
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel pyrazolopyridine kinase inhibitors. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Section 1: The Foundational Workflow for Inhibitor Characterization
A successful benchmarking campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for kinase inhibitor benchmarking.
Section 2: Phase 1 - Foundational Biochemical Analysis
The initial phase focuses on the inhibitor's direct interaction with purified enzymes, providing a clean, quantitative measure of its intrinsic potency and specificity.
Determining On-Target Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric for potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value signifies higher potency.
Expertise & Causality: The choice of assay is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard for their high sensitivity, broad dynamic range, and universality.[6][7][8] They work by quantifying the amount of ADP produced during the kinase reaction, which is a direct and universal product of kinase activity.[6][9] This makes the assay adaptable to virtually any kinase without the need for specific antibodies.
Detailed Protocol: IC50 Determination using ADP-Glo™
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a 2X solution of the target kinase and its specific substrate in kinase buffer.
-
Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Perform a serial dilution of the pyrazolopyridine inhibitor in DMSO, followed by a dilution in kinase buffer to create 4X inhibitor solutions. A known potent inhibitor (e.g., Dasatinib for Src family kinases) should be included as a positive control.[10][11]
-
-
Kinase Reaction:
-
Add 5 µL of the 4X inhibitor solution (or DMSO vehicle for 0% inhibition control) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate solution to all wells.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to all wells except the "no enzyme" negative control.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Signal Generation & Detection (ADP-Glo™ Specific Steps): [6][9]
-
Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the luciferase/luciferin mix to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (no enzyme or high concentration of control inhibitor) wells.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Defining the Selectivity Profile
A potent inhibitor is of little value if it promiscuously hits targets across the kinome, leading to potential off-target toxicity. Selectivity profiling is therefore a crucial step to de-risk a compound.
Expertise & Causality: Large-panel screening services are the gold standard for assessing selectivity.[12][13][14] Platforms like KINOMEscan® utilize a competition binding assay format.[12][15][16] This technology measures the thermodynamic binding affinity (Kd) of a compound against a panel of hundreds of kinases.[15] A key advantage is that it is independent of ATP concentration and can detect non-ATP competitive inhibitors, providing a more comprehensive view of a compound's interactions than activity-based assays alone.[12][15]
Workflow: Large-Panel Kinase Selectivity Screening
-
Compound Submission: Submit the pyrazolopyridine inhibitor at a single, high concentration (e.g., 1-10 µM) to a commercial provider like Eurofins Discovery or Reaction Biology.[13][14]
-
Primary Screen: The compound is screened against a large panel (e.g., >400 kinases).[12][15] Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.
-
Data Visualization: The results are often visualized using a TREEspot® dendrogram, which maps the hit kinases onto a phylogenetic tree of the human kinome.[16] This provides an intuitive visual representation of the inhibitor's selectivity.
-
Follow-up (KdELECT): For significant off-targets identified in the primary screen, a follow-up dose-response experiment is performed to determine the precise binding affinity (Kd).[15] This quantitative data is crucial for calculating a selectivity index (e.g., Kd off-target / Kd on-target).
Section 3: Phase 2 - Validation in a Cellular Context
Biochemical assays are informative but occur in an artificial environment. Cellular assays are essential to confirm that an inhibitor can engage its target in a complex biological system and elicit the desired functional response.
Cellular Target Engagement
The first question in a cellular context is: does the inhibitor actually inhibit the target kinase inside the cell? This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Caption: ATP-competitive inhibition by a pyrazolopyridine inhibitor.
Expertise & Causality: Western blotting is a robust and widely used technique to measure changes in protein phosphorylation.[17] It allows for the direct visualization and quantification of the phosphorylated substrate relative to the total amount of that substrate protein.[17] This ratio provides a direct readout of the kinase's activity within the cell. The choice of a well-validated phospho-specific antibody is paramount for the success of this experiment.
Detailed Protocol: Western Blot for Phospho-Substrate Inhibition
-
Cell Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation).
-
Once adherent, treat the cells with a range of concentrations of the pyrazolopyridine inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-Src Tyr416).
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash thoroughly, then apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated substrate protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phospho-substrate signal to the total-substrate signal for each inhibitor concentration.
-
Plot this ratio against the inhibitor concentration to determine the cellular IC50 for target inhibition.
-
Measuring Functional Outcomes
Ultimately, the goal of a kinase inhibitor is to produce a desired biological effect, such as inhibiting cancer cell proliferation.
Expertise & Causality: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are workhorse methods for assessing the anti-proliferative effects of a compound.[18] The CellTiter-Glo® assay measures the amount of ATP present, which is a direct indicator of metabolically active, viable cells. Its luminescent readout provides high sensitivity and a broad linear range.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well, white-walled plate (for luminescence) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyridine inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to cell doubling time (typically 72 hours).
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Read luminescence on a plate reader. Plot the data and calculate the GI50 (concentration for 50% growth inhibition).
Section 4: Case Study - Comparative Data Analysis
To illustrate the benchmarking process, let's consider two hypothetical pyrazolopyridine inhibitors, PZP-1 and PZP-2 , designed to target Src kinase. We will compare them against the well-characterized, FDA-approved inhibitor, Dasatinib .[10][19][20]
Table 1: Biochemical Potency and Selectivity Profile
| Compound | Target: Src (IC50, nM) | Off-Target: Abl (IC50, nM)[10] | Off-Target: c-KIT (IC50, nM)[21] | Selectivity Index (Abl/Src) |
| PZP-1 | 1.2 | 85 | 150 | 71 |
| PZP-2 | 0.8 | 1.5 | 25 | 1.9 |
| Dasatinib | ~0.5[20] | ~1.0[10] | <30[20] | ~2.0 |
Data for PZP-1 and PZP-2 are hypothetical for illustrative purposes.
Table 2: Cellular Activity Profile
| Compound | p-Src Inhibition (Cellular IC50, nM) | Cell Viability (GI50, nM) | Therapeutic Window (GI50 / p-Src IC50) |
| PZP-1 | 25 | 280 | 11.2 |
| PZP-2 | 15 | 35 | 2.3 |
| Dasatinib | ~10 | ~20 | ~2.0 |
Data for PZP-1, PZP-2, and Dasatinib are representative examples.
Analysis & Interpretation:
-
PZP-2 is biochemically more potent against the primary target, Src, than PZP-1 . However, its selectivity over the key off-target Abl is very poor, similar to the known multi-kinase inhibitor Dasatinib.[10]
-
PZP-1 , while slightly less potent on Src, demonstrates a significantly improved selectivity profile, with a 71-fold window over Abl kinase.
-
In cellular assays, this difference is critical. PZP-2 shows potent anti-proliferative activity (low GI50), but its therapeutic window is narrow. This suggests its cellular effects may be due to the inhibition of multiple kinases (polypharmacology), which could lead to off-target toxicity.
-
PZP-1 displays a much wider therapeutic window. The concentration required to inhibit cell growth is over 11 times higher than that needed to inhibit the target kinase. This provides strong evidence that the anti-proliferative effect is primarily driven by on-target Src inhibition and suggests a potentially better safety profile.
Conclusion
Benchmarking new pyrazolopyridine kinase inhibitors is a systematic process that relies on a cascade of well-chosen, self-validating experiments. By progressing from clean biochemical assays of potency and selectivity to more complex cellular assays of target engagement and function, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying candidates like "PZP-1" in our case study—compounds that not only possess high on-target potency but also the superior selectivity required for a promising therapeutic profile. This structured methodology enables confident decision-making and is fundamental to advancing the next generation of targeted cancer therapies.
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- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Al-Ostoot, F.H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
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- Sheldrake, H.M., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
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- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
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- Technologies to Study Kinases. East Port Praha.
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- Montero, J.C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals.
- Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
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- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
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- Begley, M.J., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central.
- ACCEPTED MANUSCRIPT. Oxford Academic.
- Kinase assays. BMG LABTECH. (2020).
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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Pyrazolopyridine Analogs
Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the versatile nature of its nitrogen atoms for hydrogen bonding, allows it to interact with a wide array of biological targets. This has led to its incorporation into numerous therapeutic candidates, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1][2] However, the journey from a potent, target-engaging molecule to a successful drug is paved with pharmacokinetic challenges. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound dictate its bioavailability, efficacy, and safety profile.
This guide provides a comparative analysis of the key pharmacokinetic properties of various pyrazolopyridine analogs. We will move beyond a simple recitation of data, delving into the causal relationships between chemical structure and pharmacokinetic behavior. By understanding why certain analogs succeed while others fail, we can derive actionable insights for rational drug design. This analysis is grounded in field-proven experimental methodologies, which will be detailed to ensure scientific integrity and reproducibility.
The ADME Gauntlet: A Workflow for Characterizing Pyrazolopyridine Analogs
Successful drug development hinges on a multiparametric optimization process where ADME properties are considered early and often. A typical in vitro screening cascade is essential to identify liabilities and guide synthetic efforts.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
-
Cell Culture: Caco-2 cells are seeded onto semipermeable supports in Transwell™ plates and cultured for 21-24 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium. [3]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only plates meeting a predefined TEER threshold are used, ensuring the tight junctions are intact. [4]3. Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (donor) or basolateral (donor) chamber. The opposing chamber contains a buffer. [3]4. Sampling: Aliquots are taken from both chambers at the beginning (t=0) and end (e.g., t=2 hours) of the incubation period at 37°C. [3]5. Quantification: The concentration of the compound in all samples is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated, and the efflux ratio is determined to assess the impact of active transport.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a critical distribution parameter. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted. [5][6]High PPB can act as a reservoir, prolonging a drug's half-life, but can also limit its efficacy if the free concentration falls below the therapeutic threshold. [5] The gold standard for measuring PPB is the Rapid Equilibrium Dialysis (RED) assay. [7][8] Comparative Plasma Protein Binding Data
| Compound Class | Analog Example | Species | % Protein Bound | Key Structural Feature | Reference |
| Pyrazole-based LDHA Inhibitors | Compound 6 & 7 | Human | High | Pyrazole-based chemotype | [9] |
| Pyrazole-based LDHA Inhibitors | Compound 6 & 7 | Mouse | High | Pyrazole-based chemotype | [9] |
| Anticoagulant (Reference) | Warfarin | Human | 97% | Standard reference | [5] |
-
Trustworthiness: It is crucial to measure PPB across different species, as significant inter-species differences can exist. [10]The high binding observed for the pyrazole-based inhibitors in both human and mouse plasma suggests this is a characteristic of the chemotype that must be managed during lead optimization. [9]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the use of a RED (Rapid Equilibrium Dialysis) device.
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) plasma protein binding assay.
-
Preparation: Test compounds are added to plasma from the desired species (e.g., human, rat). [11]2. Loading: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass. The spiked plasma is added to one chamber, and a protein-free buffer (e.g., PBS) is added to the other. [11][12]3. Incubation: The plate is sealed and incubated at 37°C with shaking for several hours to allow the unbound drug to diffuse across the membrane and reach equilibrium. [7]4. Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each chamber is measured by LC-MS/MS. The buffer chamber concentration represents the free (unbound) drug concentration. [11]5. Calculation: The percentage of protein binding is calculated from the difference between the total concentration (in the plasma chamber) and the free concentration (in the buffer chamber).
Metabolism: The Clearance Challenge
Metabolism, primarily occurring in the liver, is the body's mechanism for clearing foreign substances. [13]For pyrazolopyridines, metabolism is often mediated by cytochrome P450 (CYP) enzymes. [14]High metabolic instability leads to rapid clearance, a short half-life, and poor oral bioavailability, hindering a drug's therapeutic potential. [15] The in vitro liver microsomal stability assay is a high-throughput method used to assess a compound's susceptibility to Phase I metabolism by CYP enzymes. [13][16][17] Comparative Metabolic Stability of Pyrazolopyridine Analogs
| Compound Class | Analog Example | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint) | Key Structural Feature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrazolo-pyridone Inhibitors | Compound 2 | Not Specified | Rapidly metabolized | High | Unsubstituted pyridone | [15][18]| | Pyrazolo-pyridone Inhibitors | Compound 40 | Not Specified | Stable | Minimal Clearance (in vivo) | Methylamine substitution on pyrazole | [15][18]| | Pyrazolo[3,4-d]pyrimidines | Compound 5 | Human | > 60 | Low | 4-chloro-N-(2-chloro-6-methylphenyl) | [19]| | JAK2 Inhibitors | Compound 93 | Rat | Good Stability | Low | Pyrazole ring | [20]|
-
Expertise & Experience: This data powerfully illustrates the principle of "metabolic blocking." The parent pyrazolo-pyridone 2 was readily metabolized. [15][18]By identifying the metabolic "soft spot" and introducing a methylamine substitution, researchers developed compound 40 , which exhibited dramatically improved stability and a 92% oral bioavailability. [15][18]Similarly, the pyrazole ring in compound 93 was found to be more metabolically stable compared to a thiazole ring in an analogous position, demonstrating how choice of heterocycle can profoundly impact clearance. [20]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a framework for determining a compound's metabolic stability.
Caption: Workflow for the liver microsomal metabolic stability assay.
-
Preparation: Liver microsomes (human or animal) are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added to this mixture. [16][21]2. Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is a required cofactor for CYP enzyme activity. [17][22]3. Time Course: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins. [13]4. Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. [13]
Conclusion: Synthesizing a Strategy for Success
The pharmacokinetic profiling of pyrazolopyridine analogs is a critical component of drug discovery. This guide demonstrates that a systematic, mechanistically driven approach is essential for success. By combining robust in vitro assays for permeability, protein binding, and metabolic stability, researchers can build a comprehensive understanding of a compound's ADME profile.
The comparative data reveals key structure-ADME relationships:
-
Permeability can often be tuned, but the risk of P-gp efflux must be monitored.
-
Plasma protein binding can be significant for this scaffold and requires careful characterization across species.
-
Metabolic stability is frequently the greatest challenge, but rational design strategies, such as metabolic blocking, can yield dramatic improvements in bioavailability and overall pharmacokinetic performance.
By integrating these principles and experimental workflows, drug development professionals can more effectively navigate the complexities of ADME and advance pyrazolopyridine-based therapeutics with a higher probability of clinical success.
References
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- Caco-2 Permeability Assay Protocol.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, grounding every recommendation in the principles of chemical safety and regulatory compliance.
Hazard Profile and Core Safety Implications
Understanding the intrinsic hazards of a compound is the first step in managing its entire lifecycle, including disposal. This compound is a halogenated heterocyclic compound. While comprehensive data for this specific isomer is limited, the hazard profile can be reliably established based on GHS classifications for structurally similar pyrazolopyridines.
The primary hazards are consistently identified as:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Table 1: GHS Hazard Summary for Chlorinated Pyrazolopyridines
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Expert Insight: The presence of a chlorine atom on the pyridine ring is significant. Halogenated organic compounds are of particular environmental concern and are subject to stringent disposal regulations.[4][5] Their combustion can produce toxic byproducts like hydrogen chloride, necessitating specialized high-temperature incineration with flue gas scrubbing capabilities.[6] This is the fundamental reason why this waste stream cannot be treated as standard chemical waste.
The Cardinal Rule: Waste Segregation
Effective disposal begins with meticulous segregation at the point of generation. Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, dramatically increasing the volume of regulated waste and incurring significantly higher disposal costs.
The following decision workflow must be implemented for every waste item associated with this compound.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Disposal Protocol
Follow these procedures diligently to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be considered for extensive handling).[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][8]
-
Skin and Body Protection: A fully buttoned laboratory coat.[7]
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
Step 2: Decontamination of "Empty" Containers
An "empty" container that held this compound is not empty from a regulatory standpoint. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent. A common choice is the solvent used in the experimental procedure (e.g., acetone, ethyl acetate).
-
Crucially, the rinsate from these washes is considered hazardous waste. It must be collected and added to the appropriate liquid halogenated waste stream.[6]
-
Never rinse directly into a sink.[7]
-
-
Container Disposal: After triple rinsing, the container can often be disposed of as regular lab glass or plastic, depending on institutional policy. The label should be defaced to prevent reuse. If rinsing is not feasible, the container itself must be placed in the solid halogenated waste stream.
Step 3: Collection and Storage of Waste
-
Container Selection: Use only designated, compatible, and properly sealed hazardous waste containers. Glass or high-density polyethylene (HDPE) are generally appropriate.[11]
-
Labeling: Attach a hazardous waste label to the container before adding the first drop of waste.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any solvents present.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be:
Step 4: Managing Spills
Accidents happen. A clear and immediate response is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent spread.
-
Don Appropriate PPE: If you are trained and it is safe to do so, don the necessary PPE, including respiratory protection if required.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9][11] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated solid halogenated waste container.[6][9]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[11]
Step 5: Final Disposal
The ultimate disposal of this compound waste is not a task for the individual researcher.
-
Professional Disposal: Arrange for pickup of the full, sealed, and properly labeled waste container through your institution's EH&S department or a licensed hazardous waste disposal contractor.[3][9]
-
Method of Destruction: As a halogenated organic compound, the required method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl).[4][6][13] Landfill disposal is generally prohibited for such wastes under regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[5]
By adhering to these protocols, you ensure that your work is conducted safely from the beginning of an experiment to the final disposal of its byproducts, protecting yourself, your colleagues, and the environment.
References
-
PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-chloro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
Washington State University. Standard Operating Procedures for Pyridine.[Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.[Link]
Sources
- 1. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C7H6ClN3 | CID 83827012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
